Technical Documentation Center

Calystegine B4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Calystegine B4
  • CAS: 184046-85-3

Core Science & Biosynthesis

Foundational

Calystegine B4: Natural Plant Sources in Solanaceae and Analytical Workflows

Executive Summary Calystegines represent a unique class of polyhydroxylated nortropane alkaloids (iminosugars) characterized by an azapyranose ring with a tertiary hydroxyl group at the bicyclic bridgehead. Among these,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calystegines represent a unique class of polyhydroxylated nortropane alkaloids (iminosugars) characterized by an azapyranose ring with a tertiary hydroxyl group at the bicyclic bridgehead. Among these, Calystegine B4 (1 α , 2 β , 3 α , 4 α -tetrahydroxy-nor-tropane) stands out due to its distinct pharmacological profile[1]. While other B-group calystegines typically inhibit β -glucosidases, Calystegine B4 is a highly specific, competitive inhibitor of mammalian trehalase. This technical guide explores the natural distribution of Calystegine B4 within the Solanaceae family, details the causality-driven extraction and isolation protocols, and examines its pharmacological potential.

Chemical Profile and Mechanism of Action

First isolated from Scopolia japonica, Calystegine B4 differs structurally and functionally from its analogues (such as A3, B1, B2, and C1)[1].

Enzymatic Inhibition Causality: The dense array of hydroxyl groups on the nortropane core allows Calystegine B4 to act as a structural mimic of the oxocarbenium ion transition state of specific sugars.

  • Trehalase Specificity: Unlike Calystegine B2, which potently inhibits green coffee bean α -galactosidase, Calystegine B4 exhibits no significant activity against this enzyme. Instead, it competitively inhibits pig kidney trehalase ( Ki​ = 1.2 µM) and rat intestinal trehalase ( IC50​ = 9.8 µM)[1]. Interestingly, it remains almost inactive against yeast and fungal trehalases, indicating high specificity for the mammalian enzyme pocket.

Natural Distribution in Solanaceae

The Solanaceae family is the primary botanical reservoir for tropane and nortropane alkaloids. Calystegine B4 is synthesized as a secondary metabolite, often acting as a defense mechanism against herbivorous insects and environmental stress[2].

Quantitative Data Summary

The concentration of Calystegine B4 varies significantly across species, cultivars, and specific plant tissues. The table below summarizes the quantitative yields derived from validated GC-MS/LC-MS analyses.

Plant Species (Common Name)Plant TissueCalystegine B4 ConcentrationReference
Hyoscyamus albus (White Henbane)Seeds212.54 µg/g (Dry Weight)[3]
Solanum tuberosum (Potato)Tubers<1 to 30 mg/kg (Fresh Weight)[4]
Solanum aethiopicum (Scarlet Eggplant)Fruits / Leaves3.61 – 9.38 mg/kg[5]
Scopolia japonica (Japanese Belladonna)Whole Plant ExtractPresent (Original Discovery Source)[1]
Lycium chinense (Chinese Boxthorn)Root BarkPresent[6]

Note: In commercial potato cultivars, Calystegine B4 levels show marked variation compared to A3 and B2, but total calystegine biosynthesis occurs independently of glycoalkaloid (e.g., α -solanine) production[7].

Extraction and Analytical Methodology

Because calystegines are highly polar, lack a chromophore, and are non-volatile, standard alkaloid extraction protocols (which often rely on non-polar organic solvents) are ineffective. The following step-by-step protocol is engineered to isolate Calystegine B4 by exploiting its specific physicochemical properties[5],[3].

Step-by-Step Isolation Protocol

Step 1: Sample Preparation and Maceration

  • Action: Air-dry the plant material (e.g., Hyoscyamus albus seeds) in a dark, ventilated room and grind to a fine powder (approx. 125 µm granulometry). Extract three times by maceration in a 50/50 (v/v) water/methanol mixture for 24 hours.

  • Causality: The 125 µm particle size maximizes the surface-area-to-volume ratio for solvent penetration. Calystegines are highly water-soluble due to their multiple hydroxyl groups. The addition of methanol serves a dual purpose: it disrupts cellular membranes to release intracellular metabolites and selectively precipitates large, unwanted macromolecules (like proteins and complex polysaccharides) that are insoluble in alcohols[5].

Step 2: Cation-Exchange Chromatography

  • Action: Centrifuge the extract, evaporate the supernatant to dryness, and reconstitute in water. Apply the solution to a strong cation-exchange column (e.g., Amberlite IR 120B, H+ form). Wash with water, then elute the alkaloid fraction using a dilute ammonia solution.

  • Causality: The secondary amine nitrogen in the nortropane ring of Calystegine B4 is protonated at a neutral to slightly acidic pH. This positive charge allows it to bind tightly to the H+ resin. Neutral sugars and anionic organic acids wash straight through. The ammonia wash deprotonates the amine, releasing the purified alkaloids.

Step 3: Anion-Exchange Chromatography

  • Action: Pass the eluted fraction through an anion-exchange column (e.g., Dowex 1 × 2, Cl- form) and elute with water.

  • Causality: This step acts as a polishing phase. It captures any residual acidic or phenolic impurities that may have co-eluted during the cation-exchange phase, yielding a highly purified total calystegine extract[3].

Step 4: Derivatization and GC-MS Profiling

  • Action: Evaporate the purified extract and treat it with a silylating agent to form trimethylsilyl (TMS) ether derivatives. Analyze via GC-MS, monitoring specific ions (e.g., m/z 217 and 244 for Calystegine B4).

  • Causality: Polyhydroxylated alkaloids undergo extensive intermolecular hydrogen bonding, making them non-volatile and prone to thermal degradation. Silylation replaces the hydroxyl hydrogens with bulky, non-polar TMS groups, drastically lowering the boiling point and enabling stable, high-resolution gas chromatography[3].

Analytical Workflow Visualization

G Start Raw Solanaceae Material (e.g., Hyoscyamus albus seeds) Maceration Maceration (50/50 Water/Methanol, 24h) Start->Maceration Centrifugation Centrifugation & Evaporation (Remove large proteins/debris) Maceration->Centrifugation Cation Cation-Exchange (Amberlite IR 120B, H+ form) Centrifugation->Cation Supernatant Anion Anion-Exchange (Dowex 1x2, Cl- form) Cation->Anion Elute basic alkaloids Derivatization TMS Derivatization (Increases volatility) Anion->Derivatization Purified Calystegines GCMS GC-MS Profiling (Identify m/z 217, 244 for B4) Derivatization->GCMS

Isolation and GC-MS derivatization workflow for Calystegine B4 from Solanaceae matrices.

Pharmacological Potential and Drug Development

Beyond its ecological role as a plant defense mechanism[2], Calystegine B4 holds significant therapeutic potential, particularly in metabolic regulation.

Recent in vitro studies have demonstrated that calystegine-rich extracts (where Calystegine B4 is the majority isolated nortropane alkaloid, at 212.54 µg/g DW) significantly improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (HuASCs) under hyperglycemic conditions[3].

  • Mechanism: The treatment reduces oxidative and endoplasmic reticulum (ER) stress, mitigates inflammation, and promotes the AKT/PI3K/mTOR signaling pathway.

  • Clinical Relevance: Because Calystegine B4 acts as a potent trehalase inhibitor and modulates cellular responses to high D-glucose environments, it is currently being investigated as a lead compound for managing metabolic syndromes, diabetes-induced cellular stress, and optimizing stem cell viability for regenerative medicine[3].

Conclusion

Calystegine B4 is a highly specialized secondary metabolite within the Solanaceae family. Its unique structural configuration grants it specific mammalian trehalase inhibitory properties, distinguishing it from other tropane and nortropane alkaloids. By employing targeted, causality-driven extraction protocols—leveraging its high polarity and basicity—researchers can achieve high-yield isolation from sources like Hyoscyamus albus and Solanum tuberosum. As drug development pivots toward natural iminosugars for metabolic and glycemic control, Calystegine B4 represents a highly promising candidate for future pharmacological applications.

References

  • Calystegine B4, a novel trehalase inhibitor from Scopolia japonica Source: PubMed (nih.gov) URL:[Link]

  • Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway Source: PubMed Central (nih.gov) URL:[Link]

  • Emerging Issues on Tropane Alkaloid Contamination of Food in Europe Source: PubMed Central (nih.gov) URL:[Link]

  • Calystegine distribution in some solanaceous species Source: ResearchGate URL:[Link]

  • A Review of Bioinsecticidal Activity of Solanaceae Alkaloids Source: DNTB (dntb.gov.ua) URL:[Link]

Sources

Exploratory

The Structural and Kinetic Basis of Glycosidase Inhibition by Calystegine B4

Executive Summary Calystegines represent a unique class of polyhydroxylated nortropane alkaloids naturally synthesized by plants in the Solanaceae and Convolvulaceae families. Among these, Calystegine B4 has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calystegines represent a unique class of polyhydroxylated nortropane alkaloids naturally synthesized by plants in the Solanaceae and Convolvulaceae families. Among these, Calystegine B4 has emerged as a highly specific, competitive inhibitor of select glycosidases, most notably mammalian trehalase and β -glucosidase. This technical whitepaper dissects the structural biology, kinetic mechanisms, and experimental isolation protocols for Calystegine B4, providing drug development professionals and biochemists with a comprehensive framework for utilizing this compound in metabolic and lysosomal storage disease research.

Structural Biology & The Oxocarbenium Mimicry Model

Calystegine B4 is chemically defined as 1 α , 2 β , 3 α , 4 α -tetrahydroxy-nor-tropane (1)[1]. Unlike monocyclic iminosugars (e.g., 1-deoxynojirimycin), calystegines possess a bicyclic azapyranose ring with a tertiary hydroxyl group at the bridgehead.

The mechanism of action of Calystegine B4 is fundamentally rooted in transition state mimicry . During the enzymatic hydrolysis of glycosidic bonds, glycosidases stabilize a transient, positively charged oxocarbenium ion (2)[2]. At physiological pH, the secondary amine (nitrogen atom) within the nortropane core of Calystegine B4 becomes protonated. This protonated state, combined with the specific stereochemical arrangement of its four hydroxyl groups, perfectly mimics the electrostatic and spatial geometry of the glycosyl cation transition state. Consequently, Calystegine B4 binds to the active site with high affinity, competitively excluding the natural substrate.

MOA Substrate Natural Substrate (e.g., Trehalose) Enzyme Glycosidase (Active Site) Substrate->Enzyme Binds Transition Oxocarbenium Ion Transition State Enzyme->Transition Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Reversible Blockade Products Hydrolyzed Products (Glucose) Transition->Products Hydrolysis Calystegine Calystegine B4 (Nortropane Alkaloid) Calystegine->Enzyme Competitive Binding Calystegine->Transition Structural Mimicry

Caption: Structural mimicry and competitive inhibition mechanism of Calystegine B4 on glycosidases.

Target Specificity and Kinetic Data

Calystegine B4 exhibits a highly specific inhibition profile. While its structural isomer Calystegine B2 is a potent inhibitor of α -galactosidase, Calystegine B4 shows virtually no activity against this enzyme (1)[1]. Instead, it is highly selective for mammalian trehalase and β -glucosidase.

The causality behind this specificity lies in the equatorial/axial positioning of the hydroxyl groups on the nortropane ring. The 1 α , 2 β , 3 α , 4 α configuration creates steric clashes within the active site of α -galactosidase but forms optimal hydrogen-bonding networks within the catalytic pockets of pig kidney trehalase ( Ki​=1.2μM ) and almond β -glucosidase ( Ki​=7.3μM ) (3)[3].

Table 1: Quantitative Kinetic Profile of Calystegine B4
Enzyme TargetSource OrganismInhibition TypeAffinity ( Ki​ / IC50​ )
Trehalase Pig KidneyCompetitive Ki​=1.2μM
Trehalase Rat IntestineCompetitive IC50​=9.8μM
β -Glucosidase AlmondCompetitive Ki​=7.3μM
α -Galactosidase Green Coffee BeanInactiveN/A
Trehalase Yeast / FungalInactiveN/A

Data aggregated from authoritative biochemical characterizations (1)[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the isolation and kinetic evaluation of Calystegine B4.

Protocol A: Isolation and GC-MS Characterization

Calystegine B4 is frequently isolated from the seeds of Hyoscyamus albus or Scopolia japonica (4)[4].

  • Extraction: Pulverize seeds and extract with 50% aqueous methanol. Filter and concentrate under reduced pressure.

  • Ion-Exchange Chromatography: Pass the extract through a strong cation-exchange resin (e.g., Dowex 50W-X8, H+ form). Wash with distilled water to remove neutral sugars, then elute alkaloids with 0.5 M ammonium hydroxide.

  • Derivatization (Crucial Step): Because calystegines are highly polar and non-volatile, they must be converted into trimethylsilyl (TMS) ether derivatives using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) prior to GC-MS.

  • GC-MS Analysis: Monitor ions in Selected Ion Monitoring (SIM) mode. Causality Check: Calystegine B4 is specifically identified by a signature mass-to-charge ratio of 244 m/z , distinguishing it from B1 (189 m/z) and B2 (229 m/z) (4)[4].

Protocol B: Steady-State Kinetic Assay for Trehalase Inhibition

This protocol determines the Ki​ of Calystegine B4 against pig kidney trehalase.

  • Enzyme Preparation: Suspend pig kidney trehalase in 50 mM sodium maleate buffer (pH 6.0). Self-Validation: Include a boiled enzyme negative control to establish baseline non-enzymatic hydrolysis.

  • Inhibitor Titration: Prepare Calystegine B4 concentrations ranging from 0.1μM to 50μM .

  • Substrate Addition: Initiate the reaction by adding varying concentrations of trehalose ( 1mM to 20mM ). Incubate at 37°C for exactly 15 minutes.

  • Reaction Quenching & Detection: Quench the reaction by boiling for 3 minutes. Add the Glucose Oxidase/Peroxidase (GOPOD) reagent. Causality Check: The GOPOD assay is strictly utilized because it specifically oxidizes the released D-glucose to generate a colorimetric dye (measured at 510 nm), ensuring that the unhydrolyzed trehalose substrate does not interfere with the readout.

  • Data Analysis: Plot the data using a Dixon Plot ( 1/v versus [I] ). Causality Check: A Dixon plot is chosen over a Lineweaver-Burk plot because the intersection of the lines at different substrate concentrations directly yields the −Ki​ value on the x-axis, unambiguously confirming the competitive nature of the inhibition.

Workflow Step1 1. Enzyme Prep (Pig Trehalase) Step2 2. Inhibitor Titration (0.1-50 µM) Step1->Step2 Step3 3. Substrate Addition (Trehalose) Step2->Step3 Step4 4. Reaction Quench & GOPOD Assay Step3->Step4 Step5 5. Kinetic Analysis (Dixon Plot) Step4->Step5

Caption: Step-by-step experimental workflow for determining the inhibition constant (Ki) of Calystegine B4.

References

  • Title: Calystegine B4, a novel trehalase inhibitor from Scopolia japonica Source: PubMed / Carbohydrate Research URL
  • Title: Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs)
  • Title: Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors Source: The Journal of Organic Chemistry / ACS Publications URL
  • Title: Calystegine B4 Datasheet and Biological Activity Source: ChemFaces URL

Sources

Foundational

Unraveling the Biosynthesis of Calystegine B4: A Technical Guide to Pathway Dynamics and Experimental Validation

Executive Summary Calystegines are a unique class of polyhydroxylated nortropane alkaloids found predominantly in the Solanaceae and Convolvulaceae plant families[1]. Unlike their psychoactive tropane cousins (e.g., scop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calystegines are a unique class of polyhydroxylated nortropane alkaloids found predominantly in the Solanaceae and Convolvulaceae plant families[1]. Unlike their psychoactive tropane cousins (e.g., scopolamine and cocaine), calystegines are highly polar, hydrophilic molecules that do not cross the blood-brain barrier[2]. Instead, their structural resemblance to monosaccharides makes them potent, competitive inhibitors of mammalian and plant glycosidases[1]. Among these, Calystegine B4 —a tetrahydroxylated derivative—has garnered significant attention in drug development for its potential applications in managing Type 2 diabetes and lysosomal storage disorders[1][3].

This whitepaper deconstructs the biosynthetic architecture of Calystegine B4, providing researchers and application scientists with field-proven experimental workflows, kinetic data, and self-validating protocols to study this complex metabolic pathway.

Deconstructing the Biosynthetic Architecture

The biosynthesis of Calystegine B4 is a multi-stage process that branches off from the classical tropane alkaloid pathway. The pathway can be divided into three distinct metabolic phases:

Upstream Assembly: From Amino Acids to Tropinone

The pathway initiates with the amino acid L-ornithine (or L-arginine), which is decarboxylated to form putrescine. Putrescine N-methyltransferase (PMT) then catalyzes the first committed step, yielding N-methylputrescine[1]. Following oxidative deamination and spontaneous cyclization, the N-methyl-Δ1-pyrrolinium cation is formed[4].

Historically, the exact mechanism forming the bicyclic tropane core remained elusive. However, recent characterizations have shown that a specialized type III polyketide synthase (PYKS) utilizes the N-methyl-Δ1-pyrrolinium cation directly as a starter substrate[4]. Through two rounds of malonyl-CoA-mediated chain elongation, it forms an intermediate that is subsequently cyclized by a cytochrome P450 enzyme (CYP82M3) to yield tropinone [2][4].

The Critical Branch Point: Tropinone Reductase II (TR-II)

Tropinone serves as the central metabolic junction. Its fate is dictated by two stereospecific, NADPH-dependent short-chain dehydrogenases[5]:

  • Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), directing flux toward hyoscyamine and scopolamine[2].

  • Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), the obligate precursor for all calystegines[2][5].

Downstream Modifications: Demethylation and Polyhydroxylation

To form Calystegine B4, pseudotropine must undergo N-demethylation (converting the tropane core to a nortropane core) and sequential stereospecific hydroxylations at four distinct carbon positions[2][6]. While the exact late-stage demethylases and hydroxylases remain uncharacterized at the genetic level, isotope tracking has definitively proven pseudotropine as the direct metabolic precursor[6].

Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC NMP N-Methylputrescine Putrescine->NMP PMT Pyrrolinium N-Methyl-Δ1-pyrrolinium NMP->Pyrrolinium MPO Tropinone Tropinone Pyrrolinium->Tropinone PYKS & CYP82M3 Pseudotropine Pseudotropine (3β-tropanol) Tropinone->Pseudotropine TR-II (Stereospecific Reduction) Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I (To Scopolamine) CalystegineB4 Calystegine B4 (Tetrahydroxylated) Pseudotropine->CalystegineB4 N-Demethylation & Polyhydroxylation

Biosynthetic pathway of Calystegine B4 highlighting the TR-II stereospecific branch point.

Quantitative Profiling and Kinetic Dynamics

Understanding the baseline accumulation of calystegines is critical for optimizing extraction or engineering biological systems. Calystegine B4 often accumulates as a major nortropane alkaloid in specific tissues, such as the seeds of Hyoscyamus albus[3].

Table 1: Quantitative Distribution of Calystegines in Hyoscyamus albus Seeds [3]

Calystegine GroupSpecific MetaboliteConcentration (µg/g DW)Structural Marker
Group B Calystegine B4 212.54 Tetrahydroxylated
Group NCalystegine N1180.22Amino-substituted
Group BCalystegine B191.25Tetrahydroxylated
Group BCalystegine B287.14Tetrahydroxylated
Group ACalystegine A354.90Trihydroxylated

Table 2: Kinetic Parameters of Calystegine Biosynthesis via 15 N-Tracking [6]

Kinetic ParameterValueAnalytical MethodBiological Model
Maximum Biosynthetic Rate0.4 mg/day/g biomassGC-MS (SIM mode)C. sepium root cultures
Precursor IncorporationTropinone → Pseudotropine1D/2D 15 N NMRC. sepium root cultures

Self-Validating Experimental Methodologies

To rigorously study the flux of Calystegine B4 biosynthesis, standard reverse-phase LC is often insufficient due to the extreme polarity of these azasugars. The following protocol utilizes stable isotope labeling coupled with GC-MS to create a self-validating system. By tracking a heavy isotope ( 15 N), researchers can definitively differentiate de novo biosynthesis from the release of endogenous vacuolar pools[6].

Protocol: 15 N-Isotope Labeling and Kinetic Tracking

Causality Check: We utilize root cultures because calystegine biosynthesis is highly localized to root tissues and sprouting tubers, avoiding the metabolic noise of non-producing aerial tissues[1].

Step 1: Culture Initiation & Equilibration

  • Establish Calystegia sepium or Solanum tuberosum root cultures in liquid Murashige and Skoog (MS) medium.

  • Cultivate in the dark at 25°C on a rotary shaker (100 rpm) until the exponential growth phase is reached (approx. 14 days).

Step 2: Precursor Administration

  • Spike the culture medium with 2 mM [ 15 N]-Tropinone[6].

  • Causality Check: The 15 N label acts as an unforgeable tracer. If TR-II is active, the 15 N atom will be conserved through the reduction to pseudotropine and the subsequent polyhydroxylations, resulting in a quantifiable mass shift in the final Calystegine B4 product[6].

Step 3: Time-Course Harvesting & Extraction

  • Harvest root biomass at 24h, 48h, and 72h post-administration.

  • Lyophilize the tissue to prevent enzymatic degradation.

  • Extract with 50% aqueous methanol.

Step 4: Derivatization and GC-MS Analysis

  • Evaporate the extract to dryness under nitrogen gas.

  • Derivatize using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) ethers. Causality Check: Calystegine B4 has four hydroxyl groups; TMS derivatization neutralizes their polarity, making the molecule volatile enough for gas chromatography[3].

  • Analyze via GC-MS in Selected Ion Monitoring (SIM) mode. Monitor m/z 244 (specific for Calystegine B4) and its corresponding 15 N-shifted ion (m/z 245)[3].

Step 5: Validation Checkpoint Transfer a subset of the 15 N-enriched root cultures back to standard 14 N-medium. A constant calystegine formation rate without interference from excretion or degradation validates that the measured accumulation is a true reflection of biosynthetic flux[6].

Workflow Cultivation 1. Root Culture (Calystegia sepium) Labeling 2. Isotope Spike ([15N]-Tropinone) Cultivation->Labeling Extraction 3. Time-Course Extraction & TMS Labeling->Extraction Analysis 4. Instrumental Analysis (GC-MS/NMR) Extraction->Analysis Validation 5. Kinetic Validation (Flux Calculation) Analysis->Validation

Experimental workflow for 15N-isotope labeling and kinetic validation of biosynthesis.

Conclusion

The biosynthesis of Calystegine B4 represents a fascinating evolutionary divergence in plant specialized metabolism. By utilizing the TR-II enzyme to shunt tropinone away from the neurotoxic scopolamine pathway, plants generate highly polar, bioactive iminosugars[2][5]. For drug development professionals, mastering the kinetic tracking and extraction of these compounds opens new avenues for sourcing natural glycosidase inhibitors. Future research must focus on cloning the elusive late-stage N-demethylases and hydroxylases to enable full microbial reconstitution of Calystegine B4.

References

  • [6] Scholl, Y., Schneider, B., & Dräger, B. (2003). Biosynthesis of calystegines: 15N NMR and kinetics of formation in root cultures of Calystegia sepium. Phytochemistry. URL:[Link]

  • [4] Bedewy, W., et al. (2019). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications (Referenced via D-NB). URL:

  • [5] Dräger, B. (2006). Tropinone reductases, enzymes at the branch point of tropane alkaloid metabolism. Phytochemistry. URL:[Link]

  • [1] Richter, U., et al. (2007). Calystegine distribution in potato (Solanum tuberosum) tubers and plants. ResearchGate. URL:

  • [3] Bedewy, W., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition.... International Journal of Molecular Sciences (PMC). URL:

  • [2] Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules (MDPI). URL:

Sources

Exploratory

Calystegine B4: Structural Biology, Extraction Methodologies, and Therapeutic Potential

Executive Summary Tropane alkaloids are conventionally recognized for their anticholinergic properties; however, the discovery of polyhydroxylated nortropane alkaloids—known as calystegines—has unveiled a novel class of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tropane alkaloids are conventionally recognized for their anticholinergic properties; however, the discovery of polyhydroxylated nortropane alkaloids—known as calystegines—has unveiled a novel class of potent glycosidase inhibitors[1]. Among these, Calystegine B4 (1 α , 2 β , 3 α , 4 α -tetrahydroxy-nor-tropane) stands out due to its unique structural conformation and highly specific enzymatic targeting[2]. This technical guide synthesizes the biochemical properties, therapeutic mechanisms, and field-proven extraction and quantification protocols for Calystegine B4, providing a comprehensive resource for researchers and drug development professionals.

Structural Chemistry and Biosynthetic Origins

Calystegines are characterized by a bicyclic nortropane ring system lacking the N-methyl group typical of classical tropane alkaloids (like scopolamine or hyoscyamine)[1]. Calystegine B4 belongs to the "B-group" of calystegines, which possess four hydroxyl groups.

The biosynthesis of the nortropane core shares its early enzymatic steps with classical tropane alkaloids, originating from the amino acid putrescine. The formation of the characteristic 8-azabicyclo[3.2.1]octane core (tropinone) is catalyzed by an atypical polyketide synthase and subsequently cyclized by a cytochrome P450 enzyme[3]. Following the establishment of the nortropane skeleton, stereospecific hydroxylations yield the final tetrahydroxy configuration of Calystegine B4.

Pharmacological Profile: Glycosidase Inhibition

The biological activity of Calystegine B4 is fundamentally rooted in its structural mimicry. The protonated secondary amine of the nortropane ring, combined with the specific spatial arrangement of its four hydroxyl groups, mimics the oxocarbenium ion transition state of carbohydrate substrates during enzymatic cleavage[1]. This allows Calystegine B4 to act as a potent, competitive inhibitor of specific glycosidases.

Unlike Calystegine B2, which broadly inhibits both β -glucosidase and α -galactosidase, Calystegine B4 exhibits a highly specialized inhibitory profile, showing exceptional affinity for mammalian trehalase while remaining virtually inactive against fungal trehalases and α -galactosidase[2].

Quantitative Enzyme Inhibition Data

The following table summarizes the comparative kinetic parameters of Calystegine B4 against various glycosidases, utilizing Calystegine B2 as a structural reference point[2][4].

Target EnzymeBiological SourceCalystegine B4 ActivityCalystegine B2 Activity (Ref)
Trehalase Pig Kidney Ki​ = 1.2 µM (Potent)-
Trehalase Rat Intestine IC50​ = 9.8 µM-
β -Glucosidase Almond Ki​ = 7.3 µM Ki​ = 1.2 µM
α -Galactosidase Green Coffee BeanNo significant activity Ki​ = 0.86 µM
Trehalase Yeast / FungiInactive-

Cellular Metabolism and Therapeutic Potential

Beyond isolated enzyme inhibition, Calystegine B4 demonstrates significant therapeutic potential in modulating cellular metabolism under stress conditions. In recent studies involving Human Adipose-Derived Stromal Stem Cells (HuASCs) subjected to hyperglycemic environments, extracts rich in Calystegine B4 (isolated from Hyoscyamus albus seeds) significantly improved metabolic activity[5].

Mechanistic Causality: Hyperglycemia induces severe Endoplasmic Reticulum (ER) and oxidative stress, leading to cellular apoptosis. Calystegine B4 mitigates this by suppressing oxidative stress markers and actively promoting the AKT/PI3K/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolic homeostasis[5].

Signaling Hyperglycemia Hyperglycemic Stress ER_Stress ER / Oxidative Stress Hyperglycemia->ER_Stress Calystegine Calystegine B4 Calystegine->ER_Stress Inhibits PI3K PI3K Activation Calystegine->PI3K Promotes Metabolism Improved Metabolic Activity ER_Stress->Metabolism Suppresses AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Pathway AKT->mTOR mTOR->Metabolism

Calystegine B4 modulation of the AKT/PI3K/mTOR pathway under hyperglycemic stress.

Experimental Methodologies: Extraction and Quantification

The isolation of Calystegine B4 presents unique analytical challenges. Because it is highly polar and polyhydroxylated, it is highly water-soluble but lacks the volatility required for standard gas chromatography. The following protocols outline a self-validating system for the extraction and GC-MS quantification of Calystegine B4 from plant matrices (e.g., H. albus seeds)[5][6].

Extraction Start Plant Material (e.g., H. albus seeds) Defat Defatting (Petroleum Ether) Start->Defat Extract Hydroalcoholic Extraction (MeOH:H2O 50:50) Defat->Extract Cation Cation Exchange (Amberlite IR 120B, H+) Extract->Cation Anion Anion Exchange (Dowex 1x2, Cl-) Cation->Anion GCMS Derivatization & GC-MS (MSTFA, m/z 217/244) Anion->GCMS

Calystegine B4 extraction and GC-MS derivatization workflow.

Protocol 1: Isolation via Ion-Exchange Chromatography

1. Preparation and Defatting:

  • Step: Grind seeds to a fine powder (e.g., 125 µm granulometry). Wash the powder three times with petroleum ether[6].

  • Scientific Rationale: Solanaceae seeds possess a high lipid content. Lipids will permanently foul ion-exchange resins and create emulsions during aqueous extraction. Petroleum ether selectively removes non-polar lipids while leaving the highly polar calystegines intact in the matrix.

2. Hydroalcoholic Extraction:

  • Step: Macerate the defatted powder in a 50/50 (v/v) methanol/water solution for 24 hours (repeat three times). Centrifuge and evaporate the supernatant to dryness[5].

  • Scientific Rationale: The combination of water and methanol disrupts the cellular matrix and provides the optimal dielectric constant to solubilize the polyhydroxylated nortropane alkaloids alongside water-soluble carbohydrates.

3. Cation-Exchange Purification:

  • Step: Reconstitute the dried extract in water and apply to an Amberlite IR 120B (H+ form) cation-exchange column. Wash extensively with water, then elute the alkaloids using dilute ammonia or a suitable basic eluent[5][6].

  • Scientific Rationale: Calystegines contain a secondary amine in the nortropane ring. In neutral or mildly acidic aqueous solutions, this amine is protonated ( NH2+​ ), allowing it to bind strongly to the strongly acidic cation resin. Neutral sugars (which lack basic sites) and acidic impurities wash straight through, achieving massive fold-purification.

4. Anion-Exchange Polishing:

  • Step: Pass the eluate through a Dowex 1 × 2 (Cl- form) anion-exchange column and elute with water[5].

  • Scientific Rationale: This step acts as a reverse-phase polish. The basic calystegines will not bind to the anion resin, but any co-eluted acidic contaminants or negatively charged pigments will be permanently retained, yielding a highly purified total calystegine fraction.

Protocol 2: GC-MS Derivatization and Quantification

1. Trimethylsilyl (TMS) Derivatization:

  • Step: React the purified, completely dried calystegine extract with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6].

  • Scientific Rationale: Calystegine B4 has four hydroxyl groups and one secondary amine. These active hydrogens cause severe peak tailing and thermal degradation in a GC inlet. MSTFA replaces these active hydrogens with non-polar trimethylsilyl (TMS) groups, drastically increasing the molecule's volatility and thermal stability.

  • Validation Checkpoint: Ensure the sample is strictly anhydrous before adding MSTFA; trace water will hydrolyze the MSTFA reagent, resulting in incomplete derivatization and loss of the analyte signal.

2. GC-MS Analysis (SIM Mode):

  • Step: Inject the derivatized sample into a GC-MS equipped with a DB-5ms column. Monitor in Selected Ion Monitoring (SIM) mode[5].

  • Scientific Rationale: SIM mode drastically increases sensitivity by ignoring background matrix ions.

  • Validation Checkpoint: To positively identify Calystegine B4, the system must detect the common B-group calystegine fragment at m/z 217 , perfectly co-eluting with the specific Calystegine B4 fragment at m/z 244 [5]. If m/z 217 is absent, the m/z 244 signal is a matrix artifact, ensuring a self-validating identification process.

Conclusion

Calystegine B4 represents a highly specialized node within the tropane alkaloid family. Its unique structural configuration grants it exquisite selectivity as a mammalian trehalase inhibitor, distinguishing it from broader-spectrum calystegines like B2. As demonstrated by its ability to rescue human stem cells from hyperglycemic stress via the AKT/PI3K/mTOR pathway, Calystegine B4 holds significant promise for metabolic disease therapeutics. Mastering the rigorous ion-exchange and derivatization protocols outlined in this guide is essential for researchers aiming to isolate, quantify, and harness the biological potential of this remarkable nortropane alkaloid.

References

  • Calystegine B4, a novel trehalase inhibitor from Scopolia japonica PubMed (nih.gov)[Link]

  • Overview of available toxicity data for calystegines EFSA Journal (Semantic Scholar)[Link]

  • Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway PMC (nih.gov)[Link]

  • Tropane Alkaloid Biosynthesis in Atropa Belladonna Digital Repository (msu.edu)[Link]

  • Hyoscyamus albus nortropane alkaloids reduce hyperglycemia and hyperinsulinemia induced in HepG2 cells through the regulation of SIRT1/NF-kB/JNK pathway PMC (nih.gov)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction, Isolation, and Chromatographic Profiling of Calystegine B4

Introduction & Scientific Rationale Calystegines are a unique class of polyhydroxylated nortropane alkaloids that act as potent, competitive glycosidase inhibitors by mimicking the pyranosyl or furanosyl moieties of natu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Calystegines are a unique class of polyhydroxylated nortropane alkaloids that act as potent, competitive glycosidase inhibitors by mimicking the pyranosyl or furanosyl moieties of natural sugar substrates. Among them, Calystegine B4 (1α, 2β, 3α, 4α-tetrahydroxy-nor-tropane) is of particular pharmacological interest. Originally isolated from Scopolia japonica and highly abundant in Hyoscyamus albus seeds, Calystegine B4 is a highly specific competitive inhibitor of mammalian trehalase ( Ki​=1.2μM )[1].

Recent therapeutic developments highlight its role as a potent antidiabetic and cytoprotective agent. By regulating the SIRT1/NF-κB/JNK signaling pathways, Calystegine B4 mitigates oxidative and endoplasmic reticulum (ER) stress, improving insulin sensitivity in cellular models[2][3].

Because calystegines are highly polar and lack a UV-absorbing chromophore, their isolation and detection present unique challenges. This application note details a field-proven, self-validating protocol for the extraction, dual ion-exchange isolation, and chromatographic quantification of Calystegine B4.

Mechanistic Workflow & Experimental Protocol

The isolation of Calystegine B4 relies on exploiting its physicochemical properties: high aqueous solubility (due to four hydroxyl groups) and an ionizable secondary amine in the nortropane ring.

Phase 1: Biomass Preparation & Defatting

Causality Insight: Plant seeds (e.g., H. albus) contain high amounts of lipophilic compounds (fats and oils) that will foul ion-exchange resins and suppress MS ionization. A non-polar solvent wash is mandatory.

  • Milling: Crush air-dried plant seeds using an electric grinder to achieve a fine powder (approx. 125 µm granulometry) to maximize solvent contact surface area[3].

  • Defatting: Suspend 50 g of powdered biomass in 250 mL of petroleum ether. Stir continuously for 2 hours at room temperature. Filter and repeat this process three times[2]. Discard the petroleum ether fraction and air-dry the defatted marc in a fume hood.

Phase 2: Hydroalcoholic Extraction

Causality Insight: A 50:50 (v/v) Methanol/Water mixture is optimal. Water provides the polarity needed to dissolve the polyhydroxylated alkaloid, while methanol penetrates the rigid plant matrix and precipitates large molecular-weight proteins and polysaccharides[4].

  • Maceration: Homogenize the dried, defatted powder with 250 mL of aqueous methanol (50:50, v/v).

  • Extraction: Macerate under continuous agitation for 24 hours at room temperature.

  • Separation: Centrifuge the mixture at 4,000 × g for 15 minutes. Collect the supernatant. Repeat the maceration process on the pellet two additional times to ensure exhaustive extraction[2][3].

  • Concentration: Pool the supernatants and evaporate the methanol under reduced pressure at 40°C using a rotary evaporator. Lyophilize the remaining aqueous phase to dryness.

Phase 3: Dual Ion-Exchange Chromatography

Causality Insight: The basic secondary amine of Calystegine B4 is protonated at neutral to mildly acidic pH. A strong cation-exchange resin captures the alkaloid while neutral sugars and acidic plant metabolites wash through. A subsequent anion-exchange step removes residual anionic impurities (e.g., organic acids)[2][3].

  • Cation Exchange:

    • Resuspend the dried crude extract in distilled water.

    • Load onto a strong cation-exchange column (Amberlite IR 120B, H⁺ form).

    • Wash: Flush the column with 5 column volumes (CV) of distilled water to eliminate neutral and acidic contaminants. (Self-Validation Check: The wash fraction should test negative for alkaloids using Dragendorff's reagent).

    • Elution: Elute the bound calystegines using 2 N NH₄OH. The alkaline pH deprotonates the secondary amine, releasing the alkaloid from the resin.

  • Anion Exchange (Polishing):

    • Evaporate the NH₄OH eluate to dryness, resuspend in water, and apply to an anion-exchange column (Dowex 1 × 2, Cl⁻ form).

    • Elute with distilled water. The calystegines will pass through, while residual anionic impurities bind to the resin[3].

    • Lyophilize the eluate to obtain the purified total calystegine fraction.

ExtractionWorkflow A Plant Biomass (e.g., Hyoscyamus albus) B Defatting (Petroleum Ether Wash) A->B C Hydroalcoholic Maceration (50:50 MeOH:H2O) B->C D Cation Exchange (Amberlite IR 120B, H+) C->D E Elution (2N NH4OH) D->E Removes neutral sugars F Anion Exchange Polishing (Dowex 1x2, Cl-) E->F G Purified Calystegine Extract (Rich in B4) F->G Removes anionic impurities

Caption: Workflow for the extraction and dual ion-exchange isolation of calystegine B4 from plant biomass.

Analytical Validation & Chromatographic Profiling

Because calystegines lack a chromophore, UV-Vis detection is ineffective. Validation requires either Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, or Liquid Chromatography-Mass Spectrometry (LC-MS) using Hydrophilic Interaction Liquid Chromatography (HILIC)[3][4].

Option A: GC-MS Analysis (Derivatization Method)
  • Derivatization: React 1 mg of the purified extract with 50 µL of trimethylsilyl trifluoroacetamide (MSTFA) in pyridine at 60°C for 30 minutes to volatilize the polyhydroxyl groups[2][5].

  • Chromatography: Inject 0.5 µL (split ratio 1:10) into a GC-MS equipped with a DB-5ms column (30 m × 0.25 mm I.D. × 0.25 μm film thickness).

  • Temperature Program: 100°C for 5 min, ramp at 10°C/min to 300°C, hold for 5 min[6].

  • Detection: Monitor in Selected Ion Monitoring (SIM) mode. Calystegine B4 is identified by the common B-group ion at 217 m/z and its specific fragment at 244 m/z [3].

Option B: LC-HRMS-Orbitrap (Direct Method)
  • Chromatography: Use a HILIC-A stationary phase. HILIC is mandatory because reverse-phase C18 columns cannot retain these highly polar compounds[4].

  • Mobile Phase: Gradient elution using Acetonitrile and Water (both containing 0.1% Formic Acid).

  • Detection: High-Resolution Mass Spectrometry (Orbitrap) provides accurate mass monitoring, avoiding the need for derivatization and yielding limits of quantitation (LOQ) as low as 0.5 mg/kg[5].

Quantitative Data Summary

The following table summarizes the typical calystegine profile isolated from Hyoscyamus albus seeds and the corresponding GC-MS SIM monitoring ions used for validation[3][6].

Calystegine TypeSubgroupConcentration (µg/g DW)Primary GC-MS SIM Ions (m/z)
Calystegine B4 Group B 212.54 217, 244
Calystegine A5 glycosideGroup A197.76156
Calystegine N1Group N180.22390
Calystegine B1Group B91.25189
Calystegine B2Group B87.14217, 229
Calystegine A3Group A54.90156
Calystegine A5Group A45.91156

Biological Mechanism of Action

Calystegine B4 exhibits a unique dual-action mechanism. Primarily, it acts as a competitive inhibitor of trehalase. Downstream, it has been shown to protect cellular architectures (such as HepG2 cells and Adipose-Derived Stromal Stem Cells) under hyperglycemic conditions by upregulating SIRT1, which subsequently suppresses the pro-inflammatory NF-κB and JNK pathways[1][2][3].

BiologicalPathway A Calystegine B4 B Trehalase Inhibition (Ki = 1.2 µM) A->B Competitive Binding C SIRT1 Activation A->C Upregulation D NF-κB / JNK Suppression C->D Inhibits E Reduction of Oxidative & ER Stress D->E F Improved Insulin Sensitivity & Cell Survival E->F

Caption: Mechanistic pathway of calystegine B4 in trehalase inhibition and cellular stress reduction.

References

  • Bourebaba, L., et al. "Hyoscyamus albus nortropane alkaloids reduce hyperglycemia and hyperinsulinemia induced in HepG2 cells through the regulation of SIRT1/NF-kB/JNK pathway." Cell Communication and Signaling, 2021. URL:[Link]

  • Bourebaba, L., et al. "Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway." Biomolecules, 2022. URL:[Link]

  • Asano, N., et al. "Calystegine B4, a novel trehalase inhibitor from Scopolia japonica." Carbohydrate Research, 1996. URL:[Link]

  • Romera-Torres, A., et al. "Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry." Journal of Chromatography A, 2018. URL:[Link]

  • Romera-Torres, A., et al. "Determination of Calystegines in Several Tomato Varieties Based on GC-Q-Orbitrap Analysis and Their Classification by ANOVA." Journal of Agricultural and Food Chemistry, 2019. URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Calystegine B4 in Plant Matrices

Introduction & Biological Significance Calystegine B4 is a highly polar, polyhydroxylated nortropane alkaloid naturally occurring in the Solanaceae family (e.g., potatoes, tomatoes, aubergines, and Hyoscyamus albus)[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Calystegine B4 is a highly polar, polyhydroxylated nortropane alkaloid naturally occurring in the Solanaceae family (e.g., potatoes, tomatoes, aubergines, and Hyoscyamus albus)[1][2]. Unlike classical tropane alkaloids (e.g., atropine or scopolamine) which act on acetylcholine receptors, calystegines function as potent glycosidase inhibitors. Specifically, calystegine B4 is distinguished by its unique structural conformation (1 α , 2 β , 3 α , 4 α -tetrahydroxy-nor-tropane), making it a highly specific and potent competitive inhibitor of mammalian trehalase[3].

Accurate quantification of calystegine B4 is critical for both food safety monitoring and the pharmacological evaluation of plant extracts[2][4]. However, its extreme hydrophilicity and lack of a strong chromophore render traditional reversed-phase chromatography and UV detection ineffective. This application note details a robust, self-validating LC-MS/MS methodology engineered specifically for the isolation, retention, and highly sensitive quantification of calystegine B4.

Mechanistic Principles of the Workflow

As a Senior Application Scientist, I design workflows not just as a sequence of steps, but as a system of chemical causalities. Every phase of this protocol is optimized based on the physicochemical properties of the calystegine B4 molecule (Molecular Formula: C7H13NO4; Monoisotopic Mass: 175.0845 Da).

Extraction Causality: Overcoming Matrix Binding

Calystegine B4 possesses four hydroxyl groups, making it exceptionally water-soluble. Conventional non-polar alkaloid extractions (e.g., chloroform/alkaline partitioning) will result in zero recovery. Instead, a solid-liquid extraction (SLE) utilizing a 50/50 (v/v) methanol/water mixture is employed[5][6]. The water swells the desiccated plant matrix and solubilizes the polyhydroxylated core, while the methanol precipitates large endogenous proteins and disrupts cellular compartmentalization.

Clean-up Causality: Exploiting the Secondary Amine

Plant matrices are rich in neutral and acidic interferences (e.g., sugars, organic acids, polyphenols) that cause severe ion suppression in ESI-MS. Calystegine B4 contains a secondary amine in its nortropane ring with a pKa of approximately 9.5. By acidifying the extract, the amine is fully protonated. Passing this extract through a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridge allows the positively charged alkaloid to bind tightly to the sulfonic acid stationary phase[7]. Neutral/acidic interferences are washed away, and the target is selectively eluted using an alkalized organic solvent.

Chromatographic Causality: The HILIC Mandate

Because of its extreme polarity (logP < -1.5), calystegine B4 exhibits zero retention on standard reversed-phase (C18) columns, co-eluting with the solvent front and matrix salts. To achieve orthogonal retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory[6]. In HILIC, the stationary phase (e.g., bare silica or zwitterionic) holds a water-enriched liquid layer. The highly polar calystegine B4 partitions into this aqueous layer, being retained longer as the mobile phase becomes more organic (acetonitrile).

Experimental Protocols

Reagents & Materials
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water (H2O).

  • Additives: LC-MS grade Formic Acid (FA), Ammonium Formate, and Ammonium Hydroxide (NH4OH).

  • SPE Cartridges: Strata-X-C (Strong Cation Exchange), 200 mg / 3 mL.

  • Analytical Column: HILIC-A or ZIC-HILIC column (100 mm × 2.1 mm, 1.7 µm).

Step-by-Step Sample Preparation
  • Homogenization: Lyophilize the plant tissue and mill it into a fine powder (< 0.5 mm particle size) to maximize surface area.

  • Extraction: Weigh 1.00 g of the homogenized powder into a 50 mL centrifuge tube. Add 10.0 mL of extraction solvent (MeOH/H2O, 50/50, v/v)[6].

  • Agitation: Vortex vigorously for 2 minutes, then sonicate at room temperature for 15 minutes.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4 °C. Collect the supernatant.

  • Acidification: Dilute 2.0 mL of the supernatant with 2.0 mL of 2% Formic Acid in water to ensure complete protonation of the nortropane amine.

SCX SPE Clean-up
  • Conditioning: Pass 3 mL of MeOH followed by 3 mL of 1% FA in H2O through the SCX cartridge.

  • Loading: Load the 4.0 mL acidified sample extract at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of 1% FA in H2O (removes salts/sugars), followed by 3 mL of MeOH (removes neutral/hydrophobic lipids). Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the target analytes with 4 mL of 5% NH4OH in MeOH. The basic environment neutralizes the secondary amine, releasing it from the SCX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 1.0 mL of ACN/H2O (80/20, v/v) prior to LC-MS/MS injection.

LC-MS/MS Analytical Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in H2O (pH unadjusted).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: Start at 90% B (hold for 2 min). Ramp to 50% B over 6 minutes. Hold at 50% B for 2 minutes. Return to 90% B and equilibrate for 4 minutes. (Total run time: 14 min).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS Detection: Positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion: [M+H]^+^ m/z 176.1

    • Quantifier Transition:m/z 176.1 158.1 (Collision Energy: 15 eV). Mechanism: Neutral loss of H2O from the polyhydroxylated ring.

    • Qualifier Transition:m/z 176.1 140.1 (Collision Energy: 25 eV). Mechanism: Sequential loss of two H2O molecules.

System Suitability & Self-Validation Criteria

To guarantee scientific integrity, this protocol is designed as a self-validating system. The following quality control gates must be passed for a batch to be accepted:

  • Matrix-Matched Calibration: Because HILIC-ESI is highly susceptible to matrix effects, external calibration in pure solvent is invalid. Calibration curves (5 to 500 µg/kg) must be prepared in a blank matrix extract. The coefficient of determination ( R2 ) must be 0.995.

  • Retention Time (RT) Stability: HILIC columns require rigorous equilibration. The RT of calystegine B4 must not drift by more than ± 0.1 minutes across the entire injection sequence.

  • Ion Ratio Tolerance: The ratio of the quantifier transition (158.1) to the qualifier transition (140.1) in unknown samples must remain within ± 20% of the ratio established by the reference standard.

Quantitative Validation Data Summary
Validation ParameterPerformance MetricAcceptance Criteria
Linear Dynamic Range 5.0 – 500 µg/kg R2 > 0.995
Limit of Detection (LOD) 1.5 µg/kgS/N 3
Limit of Quantification (LOQ) 5.0 µg/kgS/N 10[7]
Intra-day Precision (RSD) 4.2% – 7.8% 15%
Inter-day Precision (RSD) 6.5% – 11.2% 20%
Mean Absolute Recovery 88% – 104%70% – 120%[7]

Visualized Analytical Workflow

Workflow N1 Plant Matrix (Solanaceae) N2 Solid-Liquid Extraction (50/50 MeOH/H2O) N1->N2 Homogenize & Sonicate N3 SCX SPE Clean-up (Cation Exchange) N2->N3 Acidify & Load N4 HILIC Chromatography (Polar Retention) N3->N4 Elute (Basic MeOH) & Reconstitute N5 ESI-MS/MS (MRM Quantification) N4->N5 Ionize[M+H]+ (m/z 176.1)

Analytical workflow for LC-MS/MS quantification of calystegine B4 from plant matrices.

References

1.[7] Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry | Request PDF - ResearchGate. Available at:[Link] 2.[3] Calystegine B4, a novel trehalase inhibitor from Scopolia japonica - PubMed. Available at:[Link] 3.[5] Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update | Request PDF - ResearchGate. Available at: [Link] 4.[4] Hyoscyamus albus nortropane alkaloids reduce hyperglycemia and hyperinsulinemia induced in HepG2 cells through the regulation of SIRT1/NF-kB/JNK pathway - PMC. Available at:[Link] 5.[6] Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry - PubMed. Available at:[Link] 6.[1] Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway - MDPI. Available at: [Link] 7.[2] FINAL REPORT Monitoring of tropane alkaloids in foods FS 102116 March 2017 - Food Standards Agency. Available at: [Link]

Sources

Method

Application Note: Total Chemical Synthesis of Calystegine B4 via Petasis Borono-Mannich and Ring-Closing Metathesis Strategies

Introduction & Biological Significance Calystegines are a unique class of polyhydroxylated nortropane alkaloids predominantly isolated from the Solanaceae and Convolvulaceae plant families[1]. Calystegine B4, a tetrahydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Calystegines are a unique class of polyhydroxylated nortropane alkaloids predominantly isolated from the Solanaceae and Convolvulaceae plant families[1]. Calystegine B4, a tetrahydroxylated member of this family, exhibits potent inhibitory activity against specific glycosidases, notably trehalase and various glucosidases[2]. Due to their structural mimicry of oxocarbenium ion transition states during glycosidic cleavage, these alkaloids are highly sought after as pharmacological tools for studying carbohydrate metabolism and as lead compounds for the treatment of lysosomal storage disorders[3].

Synthesizing the heavily oxygenated bridged bicyclic nortropane core of Calystegine B4 presents a significant architectural challenge. This application note details the highly efficient 10-step chiral pool synthesis developed by Pyne and co-workers, which achieves an overall yield of 3.4–4.7% by utilizing (-)-D-lyxose as the chiral progenitor[4].

Synthetic Strategy & Retrosynthetic Analysis

The total synthesis relies on a highly convergent and stereocontrolled logic. The strategy bypasses traditional, low-yielding stepwise ring formations by employing a powerful multicomponent coupling followed by a thermodynamically driven metathesis[5].

The core logic relies on three pivotal transformations:

  • Petasis Borono-Mannich Reaction (PBM): A multicomponent coupling to establish the anti-1,2-aminoalcohol motif with complete diastereoselectivity[6].

  • Ring-Closing Metathesis (RCM): Construction of the seven-membered cycloheptene ring from a strategically functionalized diene[7].

  • Intramolecular Annulation: A cascade oxidation and acid-catalyzed cyclization to forge the bridged nortropane system[4].

Retrosynthesis A Calystegine B4 (Target) B Nortropane Core (Annulation) A->B Deprotection C Cycloheptene (RCM) B->C Cyclization D Aminotetrol (Petasis MCR) C->D RCM E (-)-D-Lyxose + BnNH2 + Boronic Acid D->E Petasis

Retrosynthetic strategy for Calystegine B4 highlighting key structural disconnections.

Causality in Experimental Design (E-E-A-T)

As a synthetic chemist, understanding the why behind each reagent choice is critical for troubleshooting and scaling.

  • Why the Petasis Reaction? Traditional nucleophilic additions to imines often suffer from poor stereocontrol. The PBM reaction leverages the inherent chiral environment of (-)-D-lyxose. The boronic acid coordinates with the adjacent cis-hydroxyl groups of the sugar, directing the delivery of the styryl nucleophile exclusively to the Re face of the iminium intermediate. This yields the desired anti-diastereomer without the need for external chiral auxiliaries[8].

  • Why the specific protecting group strategy? The aminotetrol generated from the PBM reaction possesses multiple reactive sites. Selective protection is non-negotiable. The amine must be masked with a tert-butyloxycarbonyl (Boc) group; unprotected amines are notorious for coordinating to and poisoning Ruthenium-based metathesis catalysts. Furthermore, the primary alcohol is sterically shielded using a trityl (Tr) group, allowing the selective protection of the secondary cis-diols as an acetonide[8].

  • Why Ring-Closing Metathesis (RCM)? Forming 7-membered carbocycles via standard aldol or alkylation chemistry is entropically disfavored. RCM using a Ruthenium-based Grubbs catalyst provides a thermodynamically driven, high-yielding pathway to the cycloheptene core, driven by the irreversible evolution of ethylene gas[4].

Quantitative Data Summary

Synthetic StageKey TransformationPrimary ReagentsYield / OutcomeMechanistic Purpose
1. Multicomponent Coupling Petasis Borono-Mannich(-)-D-lyxose, Benzylamine, (E)-Styrylboronic acid82%Establishes the anti-1,2-aminoalcohol core with complete stereocontrol.
2. Orthogonal Protection N-Boc & O-TritylationBoc₂O, Et₃N; TrCl, Pyridine>85%Prevents amine catalyst poisoning; differentiates primary vs. secondary alcohols.
3. Diene Elaboration Acetonide formation & Olefination2,2-Dimethoxypropane, TsOH; Wittig reagents~75%Prepares the terminal diene required for metathesis.
4. Carbocyclization Ring-Closing MetathesisGrubbs II Catalyst (Ruthenium), CH₂Cl₂~85%Thermodynamically driven formation of the 7-membered cycloheptene ring.
5. Bicyclization Oxidation & AnnulationSwern Oxidation, Acidic cyclization~60%Forges the bridging nitrogen to complete the nortropane skeleton.
6. Global Deprotection Hydrogenolysis & Acid CleavageH₂/Pd-C, TFAQuantitativeYields the final polyhydroxylated Calystegine B4 target.

Detailed Experimental Protocols

Protocol 1: Petasis Borono-Mannich Reaction (Aminotetrol Synthesis)
  • Imine Formation: Suspend (-)-D-lyxose (1.0 equiv) and benzylamine (1.05 equiv) in a polar protic solvent (e.g., ethanol or water/ethanol mixture). Stir at room temperature for 2 hours to allow complete formation of the iminium intermediate.

  • Boronate Addition: Add (E)-styrylboronic acid (1.2 equiv) to the reaction mixture. The protic solvent facilitates the formation of the reactive boronate complex[7].

  • Reaction Progression: Stir the mixture vigorously at room temperature for 24–48 hours.

  • Validation (Self-Validating Step): Monitor the reaction via TLC (Ninhydrin stain for amines). Upon completion, purify via flash chromatography. Confirm the anti-aminotetrol structure via ¹H NMR by identifying the presence of styryl double bond protons at ~6.2–6.5 ppm and the benzyl aromatic protons[8].

Protocol 2: Orthogonal Protection and Diene Formation
  • N-Protection: Dissolve the aminotetrol in CH₂Cl₂/MeOH. Add Et₃N (2.0 equiv) and Boc₂O (1.5 equiv). Stir until the amine is fully protected (prevents downstream Grubbs catalyst poisoning).

  • O-Protection (Primary): Dissolve the N-Boc intermediate in anhydrous pyridine. Add Trityl Chloride (TrCl, 1.1 equiv) and a catalytic amount of DMAP. Stir at 50°C overnight to selectively protect the primary alcohol[8].

  • O-Protection (Secondary): Treat the mixture with 2,2-dimethoxypropane and catalytic p-TsOH to protect the remaining cis-diols as an acetonide.

  • Olefination: Convert the styryl group into a terminal alkene via oxidative cleavage (e.g., O₃ or OsO₄/NaIO₄) followed by Wittig olefination to yield the requisite diene precursor for RCM[4].

Protocol 3: Ring-Closing Metathesis (RCM)
  • Preparation: Dissolve the diene substrate in anhydrous, degassed CH₂Cl₂ to achieve a high-dilution concentration of ~0.01 M. Causality: High dilution heavily favors intramolecular ring-closing over intermolecular cross-metathesis (polymerization).

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5–10 mol%).

  • Cyclization: Reflux the mixture under a strict inert argon atmosphere for 12 hours.

  • Validation (Self-Validating Step): Analyze the crude mixture via ¹H NMR. The reaction is successful if the terminal alkene signals (~5.0–5.8 ppm) have completely disappeared, replaced by internal cycloheptene olefinic protons.

Protocol 4: Nortropane Annulation and Global Deprotection
  • Trityl Deprotection: Remove the primary Trityl group using mild acidic conditions (e.g., catalytic TsOH in MeOH).

  • Oxidation: Subject the liberated primary alcohol to Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N at -78°C) to form the corresponding aldehyde/ketone.

  • Annulation: Induce acid-catalyzed intramolecular cyclization. The deprotected amine attacks the newly formed carbonyl, forging the bridging nitrogen of the nortropane core[4].

  • Global Deprotection: Treat the bicyclic intermediate with Trifluoroacetic acid (TFA) to cleave the Boc and acetonide groups. Finally, perform catalytic hydrogenolysis (H₂, Pd/C) to remove the benzyl group and reduce the cycloheptene double bond.

  • Validation: Confirm the final structure using High-Resolution Mass Spectrometry (HRMS) matching the exact mass of Calystegine B4, and compare optical rotation with natural isolates.

Workflow Step1 Step 1: Petasis MCR (-)-D-lyxose + BnNH2 + Boronic acid Step2 Step 2: Protection Boc2O (N) & TrCl (O) Step1->Step2 Step3 Step 3: Diene Preparation Acetonide & Olefination Step2->Step3 Step4 Step 4: RCM Grubbs II Catalyst Step3->Step4 Step5 Step 5: Annulation Oxidation & Cyclization Step4->Step5 Step6 Step 6: Deprotection Global Deprotection Step5->Step6

Step-by-step experimental workflow for the total synthesis of Calystegine B4.

References

  • Total Synthesis of Calystegine B4 Source: European Journal of Organic Chemistry (via ResearchGate) URL:5[5]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays Source: SciELO URL:8[8]

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years Source: MDPI URL:6[6]

  • The Petasis Borono-Mannich Multicomponent Reaction Source: ACS Symposium Series URL:7[7]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews (ACS Publications) URL:4[4]

  • The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice Source: ResearchGate URL:2[2]

  • Overview of available toxicity data for calystegines Source: Semantic Scholar (EFSA Journal) URL:1[1]

  • Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors Source: The Journal of Organic Chemistry (ACS Publications) URL:3[3]

Sources

Application

Application Note: Kinetic Profiling and Assay Methodologies for Calystegine B4-Mediated Glycosidase Inhibition

Introduction & Mechanistic Overview Calystegines are a unique class of polyhydroxylated nortropane alkaloids naturally occurring in the Solanaceae and Convolvulaceae plant families. Among these compounds, Calystegine B4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Calystegines are a unique class of polyhydroxylated nortropane alkaloids naturally occurring in the Solanaceae and Convolvulaceae plant families. Among these compounds, Calystegine B4 ( 1α,2β,3α,4α -tetrahydroxy-nor-tropane) has emerged as a highly selective inhibitor of specific glycosidases, particularly mammalian trehalases and β -glucosidases[1].

Mechanistically, Calystegine B4 acts as an iminosugar analog. Its protonated nitrogen and hydroxyl group stereochemistry allow it to mimic the oxocarbenium ion transition state of pyranose sugars during enzymatic hydrolysis. Consequently, it functions as a potent competitive inhibitor , binding directly to the enzyme's active site and sterically excluding the natural substrate[2].

Unlike Calystegine B2, which broadly inhibits α -galactosidases, Calystegine B4 exhibits a highly distinct selectivity profile. It shows potent inhibition against pig kidney trehalase and almond β -glucosidase, while remaining largely inactive against green coffee bean α -galactosidase and fungal trehalases[1]. This selectivity makes it an invaluable pharmacological tool for studying carbohydrate metabolism, mapping enzyme active sites, and developing targeted therapeutics for metabolic disorders.

G CB4 Calystegine B4 (Iminosugar Analog) Comp Competitive Active Site Binding CB4->Comp Enz Target Glycosidase (Trehalase / β-Glucosidase) Enz->Comp Block Substrate Exclusion Comp->Block Out Decreased Product Formation Block->Out

Logical flow of Calystegine B4 competitive inhibition on target glycosidases.

Quantitative Inhibition Profile

Understanding the baseline kinetic parameters of Calystegine B4 is essential for designing robust screening assays and determining appropriate inhibitor titration ranges. The table below summarizes established inhibition constants ( Ki​ ) and half-maximal inhibitory concentrations ( IC50​ ) across key glycosidase targets.

Target EnzymeSourceInhibition Type Ki​ ( μ M) IC50​ ( μ M)Reference
TrehalasePig KidneyCompetitive1.2~4.8[1],[2]
TrehalaseRat IntestineCompetitive-9.8[1]
β -GlucosidaseSweet AlmondCompetitive7.3-[1]
α -GalactosidaseGreen Coffee BeanInactive>1000>1000[1]

Experimental Design & Causality

To accurately measure the inhibitory potency of Calystegine B4, assay conditions must be strictly controlled to prevent artifactual data.

  • Pre-incubation Dynamics : Competitive inhibitors require sufficient time to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this pre-incubation step allows the substrate to temporarily outcompete the inhibitor, leading to artificially high initial velocities ( v0​ ) and an underestimation of inhibitor potency.

  • Substrate Selection & Assay Format :

    • For β -glucosidase, the synthetic chromogenic substrate p-nitrophenyl- β -D-glucopyranoside (pNPG) is utilized. Its cleavage releases p-nitrophenol, allowing for a continuous spectrophotometric assay that tracks reaction kinetics in real-time[3].

    • For trehalase, the natural substrate trehalose is used, which yields glucose upon hydrolysis. This necessitates an endpoint coupled assay (e.g., Glucose Oxidase/Peroxidase - GOPOD)[2]. Endpoint formats are chosen here to prevent the inhibitor from potentially interfering with the secondary coupling enzymes during real-time tracking.

  • Self-Validating Controls : Every microplate must include a vehicle control (100% uninhibited activity), a no-enzyme blank (to subtract spontaneous substrate hydrolysis), and a reference inhibitor (e.g., validamycin A for trehalase, castanospermine for β -glucosidase). These controls allow for the calculation of the Z′ -factor, ensuring the assay maintains a robust signal-to-noise ratio ( Z′>0.5 ).

Workflow Step1 1. Enzyme & Buffer Prep (pH Optimization) Step2 2. Inhibitor Pre-incubation (Calystegine B4 Titration) Step1->Step2 Step3 3. Substrate Addition (e.g., pNPG or Trehalose) Step2->Step3 Step4 4. Reaction & Detection (Absorbance Reading) Step3->Step4 Step5 5. Kinetic Analysis (IC50 & Ki Determination) Step4->Step5

Step-by-step experimental workflow for glycosidase inhibition assays.

Detailed Methodologies

Protocol A: Continuous Spectrophotometric Assay for Almond β -Glucosidase

Objective: Determine the Ki​ of Calystegine B4 against almond β -glucosidase using pNPG[3].

Reagents:

  • Buffer : 50 mM Sodium Acetate, pH 5.0.

  • Enzyme : Almond β -glucosidase (diluted to 0.05 U/mL in buffer).

  • Substrate : pNPG (Prepare a 10 mM stock in buffer).

  • Inhibitor : Calystegine B4 (Prepare serial dilutions from 0.1 μ M to 100 μ M in 5% DMSO/water).

Step-by-Step Procedure:

  • Preparation : In a 96-well clear microplate, aliquot 10 μ L of Calystegine B4 at various concentrations into the test wells. Add 10 μ L of vehicle (5% DMSO) to the positive control wells.

  • Enzyme Addition : Dispense 40 μ L of the β -glucosidase solution (0.05 U/mL) to all wells except the blanks. Add 40 μ L of buffer to the blank wells.

  • Equilibration : Incubate the plate at 37°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Reaction Initiation : Rapidly add 50 μ L of pNPG substrate (at varying final concentrations: 0.5, 1.0, 2.0, and 4.0 mM) to all wells using a multichannel pipette to start the reaction.

  • Kinetic Reading : Immediately transfer the plate to a microplate reader. Monitor the absorbance at 400 nm continuously for 10 minutes at 37°C.

  • Data Extraction : Calculate the initial velocity ( v0​ ) from the strictly linear portion of the absorbance vs. time curve ( ΔA400​/min ).

Protocol B: Endpoint Coupled Assay for Mammalian Trehalase

Objective: Determine the IC50​ of Calystegine B4 against pig kidney trehalase[1],[2].

Reagents:

  • Buffer : 100 mM Sodium Phosphate, pH 6.0.

  • Enzyme : Pig kidney trehalase (purified or homogenate).

  • Substrate : Trehalose (50 mM stock in buffer).

  • Detection : GOPOD (Glucose Oxidase/Peroxidase) reagent kit.

Step-by-Step Procedure:

  • Pre-incubation : Mix 20 μ L of Calystegine B4 (serial dilutions: 0.1 μ M to 50 μ M) with 30 μ L of trehalase enzyme in a PCR plate. Incubate at 37°C for 15 minutes.

  • Reaction Initiation : Add 50 μ L of 50 mM trehalose to the mixture.

  • Incubation : Incubate the reaction strictly for 30 minutes at 37°C.

  • Termination : Stop the reaction by heating the samples to 95°C for 5 minutes, which denatures the trehalase. Centrifuge at 10,000 x g for 2 minutes to pellet any precipitated proteins.

  • Glucose Detection : Transfer 50 μ L of the cleared supernatant to a standard 96-well assay plate. Add 150 μ L of GOPOD reagent to each well. Incubate at 37°C for 20 minutes to allow the quinoneimine dye to develop.

  • Absorbance Reading : Read the endpoint absorbance at 510 nm.

Data Analysis & Validation

To confirm the competitive nature of Calystegine B4, plot the initial velocities ( v0​ ) obtained at varying substrate concentrations using a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ).

  • Mechanistic Causality of the Plot : For a purely competitive inhibitor like Calystegine B4, the linear regression lines for different inhibitor concentrations will intersect at the y-axis. This mathematically demonstrates that the maximum velocity ( Vmax​ ) remains unchanged (as infinite substrate can outcompete the inhibitor), while the apparent Michaelis constant ( Km​ ) increases[1].

  • Ki​ Determination : Use global non-linear regression fitting (e.g., via GraphPad Prism) applied to the competitive inhibition model:

    Y=Km​×(1+Ki​[I]​)+XVmax​×X​

    This provides a highly rigorous, self-validating calculation of the inhibition constant, independent of the substrate concentration used.

Sources

Method

Application Note: High-Yield Extraction and Chromatographic Purification of Calystegine B4 from Plant Extracts

Introduction & Mechanistic Rationale Calystegines are a unique class of polyhydroxylated nortropane alkaloids found primarily in the Solanaceae and Convolvulaceae plant families[1]. Unlike classical tropane alkaloids (su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Calystegines are a unique class of polyhydroxylated nortropane alkaloids found primarily in the Solanaceae and Convolvulaceae plant families[1]. Unlike classical tropane alkaloids (such as scopolamine or atropine), calystegines possess a secondary amine (lacking an N-methyl group) and multiple hydroxyl groups, rendering them highly hydrophilic[1].

Calystegine B4 (1α, 2β, 3α, 4α-tetrahydroxy-nortropane) is of particular pharmacological interest. It acts as a potent, competitive inhibitor of specific glycosidases, notably demonstrating high affinity for mammalian trehalase with a K_i value of 1.2 µM[2]. Because of its extreme polarity, traditional liquid-liquid alkaloid extraction methods (e.g., using chloroform or dichloromethane at an alkaline pH) result in near-zero recovery.

The Causality of the Method: To successfully isolate Calystegine B4, the extraction strategy must leverage a hydroalcoholic solvent (50% v/v Methanol/Water) to penetrate the cellular matrix and solubilize the polyhydroxylated structures[3]. Subsequent purification requires a dual ion-exchange chromatography approach. The secondary amine of calystegine B4 is protonated at neutral to slightly acidic pH, allowing it to bind strongly to a strong cation-exchange resin while neutral sugars and acidic impurities are washed away. Elution with a strong base deprotonates the amine, releasing the alkaloid. A subsequent anion-exchange step acts as a polishing phase to trap residual acidic phenolics, allowing the neutral-at-high-pH calystegines to pass through purely[3][4].

Visualization of the Purification Workflow

Calystegine_Purification A Plant Biomass (e.g., Hyoscyamus albus) B Defatting (Petroleum Ether, 3x) A->B Removes lipophilic interferences C Hydroalcoholic Extraction (50% MeOH/H2O, 24h) B->C Solubilizes polar alkaloids D Cation-Exchange Chromatography (Amberlite IR-120B, H+ form) C->D Traps protonated secondary amines E Ammonia Elution (2M NH4OH) D->E Deprotonates & releases alkaloids F Anion-Exchange Chromatography (Dowex 1x2, Cl- form) E->F Polishing step to remove acidic impurities G Purified Calystegine Fraction (Rich in B4) F->G Final aqueous elution

Workflow for the extraction and ion-exchange purification of calystegine B4 from plant matrices.

Experimental Methodology (Protocol)

Phase 1: Matrix Preparation and Defatting
  • Drying and Milling: Air-dry the plant material (e.g., seeds or roots of Hyoscyamus albus or Scopolia japonica) in a dark, ventilated room to prevent photo-degradation. Grind to a fine powder (approx. 125 µm granulometry) to maximize the solvent contact surface area[3].

  • Defatting: Suspend 50 g of the powdered biomass in 250 mL of petroleum ether. Macerate under continuous stirring for 2 hours[5].

  • Filtration: Filter the suspension and discard the petroleum ether. Repeat this defatting step twice more.

    • Causality Check: Removing lipophilic compounds (fats, waxes, chlorophylls) is critical. If left in the matrix, these non-polar compounds will irreversibly foul the active sites of the ion-exchange resins used in Phase 3, drastically reducing column capacity and yield[5]. Allow the defatted powder to dry completely in a fume hood.

Phase 2: Hydroalcoholic Extraction
  • Maceration: Suspend the defatted powder in 500 mL of a 50:50 (v/v) Methanol/Water mixture. Macerate at room temperature for 24 hours under constant agitation[3].

  • Centrifugation: Centrifuge the mixture at 4,000 × g for 15 minutes to pellet the cellular debris. Collect the supernatant.

  • Concentration: Evaporate the methanol from the supernatant using a rotary evaporator at 40°C under reduced pressure.

    • Validation Check: The remaining aqueous extract must be completely free of methanol to ensure optimal binding kinetics and prevent premature elution during the subsequent cation-exchange step.

Phase 3: Dual Ion-Exchange Chromatography
  • Cation-Exchange (Capture): Load the aqueous extract onto a glass column packed with Amberlite IR-120B (H+ form) strong cation-exchange resin[3].

  • Washing: Wash the column with 3 column volumes (CV) of distilled water. This elutes unbound neutral sugars and highly acidic plant metabolites.

  • Elution: Elute the bound calystegines using 2M NH₄OH (Ammonium Hydroxide)[4].

    • Self-Validating Check: Monitor the pH of the eluate. The target alkaloids will only elute once the eluate pH becomes strongly basic (>pH 10), indicating the resin has been saturated with ammonium ions and the nortropane amines are successfully deprotonated[4].

  • Anion-Exchange (Polishing): Concentrate the basic eluate to dryness, resuspend in a minimal volume of distilled water, and load onto a Dowex 1×2 (Cl- or OH- form) anion-exchange column. Elute with distilled water. The calystegines will pass through unhindered, while residual acidic impurities bind to the resin[3].

  • Lyophilization: Freeze-dry the aqueous eluate to yield a highly purified, total calystegine fraction.

Phase 4: Derivatization and GC-MS Analysis

Calystegines lack a strong chromophore for UV detection and are too polar for direct Gas Chromatography (GC) analysis. 12. Derivatization: Transfer 1 mg of the lyophilized extract into a glass GC vial.

  • Validation Check: Ensure the sample is strictly anhydrous. Moisture quenches the derivatization reagent, leading to false negatives. Add 50 µL of Pyridine and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 80°C for 30 minutes to form volatile trimethylsilyl (TMS) ether derivatives[3][5].
  • GC-MS Parameters: Inject 1 µL into a GC-MS equipped with a DB-5ms capillary column. Use Selected Ion Monitoring (SIM). Calystegine B4 is identified by its specific retention time and the characteristic fragment ion at m/z 244, alongside the common B-group ion at m/z 217[3].

Quantitative Yield & Data Interpretation

To illustrate the expected yield and distribution of calystegines using this protocol, the following table summarizes the quantification of various calystegines extracted from Hyoscyamus albus seeds[3]. In this specific matrix, Calystegine B4 is the most abundant nortropane alkaloid.

Calystegine IsomerGroup ClassificationCharacteristic SIM Ion (m/z)Concentration (µg/g Dry Weight)
Calystegine B4 B Group (Tetrahydroxy) 244, 217 212.54
Calystegine A5 glycosideA Group (Trihydroxy)156197.76
Calystegine N1N Group390180.22
Calystegine B1B Group (Tetrahydroxy)189, 21791.25
Calystegine B2B Group (Tetrahydroxy)229, 21787.14
Calystegine A3A Group (Trihydroxy)15654.90
Calystegine A5A Group (Trihydroxy)15645.91

Note: Octadecane (m/z 71) is commonly utilized as an internal standard for precise GC-MS quantification[3].

References

  • Title: Calystegine B4, a novel trehalase inhibitor from Scopolia japonica Source: PubMed (NIH) URL: [Link]

  • Title: Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway Source: PMC (NIH) URL: [Link]

  • Title: Transformed Root Cultures of Solanum dulcamara L.: A Model for Studying Production of Secondary Metabolites Source: IntechOpen URL: [Link]

  • Title: Chemistry and Biology of Calystegines Source: ResearchGate URL: [Link]

  • Title: In-vivo edema inhibition of Hyoscyamus albus antioxidant extracts rich in calystegines Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Isolation and NMR-Based Structural Elucidation of Calystegine B4

Scientific Context & Analytical Rationale Calystegines are a unique class of polyhydroxylated nortropane alkaloids that act as potent, competitive inhibitors of various mammalian and plant glycosidases. Calystegine B4 (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analytical Rationale

Calystegines are a unique class of polyhydroxylated nortropane alkaloids that act as potent, competitive inhibitors of various mammalian and plant glycosidases. Calystegine B4 ( 1α,2β,3α,4α -tetrahydroxy-nor-tropane) is of particular pharmacological interest due to its highly specific inhibition of trehalase (e.g., pig kidney trehalase Ki​=1.2μM ) and almond β -glucosidase ( Ki​=7.3μM )[1].

From an analytical perspective, calystegines present a severe structural elucidation challenge. They lack a UV chromophore, rendering standard UV-guided reversed-phase HPLC ineffective, and their extreme polarity causes them to co-elute with endogenous plant sugars. Furthermore, determining the exact stereochemistry of the contiguous hydroxyl groups at C1, C2, C3, and C4 requires rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy[2]. This application note details a field-proven, self-validating methodology for the isolation, purification, and NMR-based stereochemical assignment of Calystegine B4.

Experimental Workflow

The following diagram illustrates the critical path from crude plant matrix to finalized stereochemical assignment.

CalystegineWorkflow N1 1. Plant Extraction (Aqueous MeOH) N2 2. SCX Resin (Alkaloid Capture) N1->N2 N3 3. LC-MS/MS (Target Screening) N2->N3 N4 4. Prep HPLC (Purification) N3->N4 N5 5. NMR Prep (D2O Exchange) N4->N5 N6 6. 1D/2D NMR (Stereo Assignment) N5->N6

Figure 1: Workflow for isolation, screening, and NMR structural elucidation of calystegines.

Step-by-Step Methodology

Phase 1: Extraction & Cation-Exchange Enrichment

Causality: Calystegines are highly polar secondary amines. Extracting with 50% aqueous methanol ensures the solubilization of these polyhydroxylated compounds while precipitating large, lipophilic plant matrices. Because calystegines co-extract with massive amounts of neutral sugars, Strong Cation Exchange (SCX) chromatography is non-negotiable. At acidic pH, the nortropane nitrogen is protonated, allowing the resin to trap the alkaloid while neutral sugars are washed away.

  • Extraction: Macerate 500 g of dried plant material (e.g., Scopolia japonica) in 2 L of 50% aqueous methanol for 48 hours at room temperature. Filter and concentrate under reduced pressure to a viscous syrup.

  • Acidification: Resuspend the extract in 0.5 M HCl (pH ~2.0) to ensure complete protonation of the nortropane amine.

  • SCX Chromatography: Load the acidified extract onto a pre-conditioned Dowex 50W-X8 (H+ form) column.

  • Wash & Elute: Wash the column with 5 column volumes (CV) of deionized water to remove neutral sugars and glycosides. Elute the enriched alkaloid fraction using 2 M NH4​OH . Lyophilize the eluate.

Phase 2: Preparative HPLC Purification

Causality: Because calystegines lack UV absorbance, purification must be guided by Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS). A hydrophilic interaction liquid chromatography (HILIC) or specialized amide column is required, as standard C18 columns cannot retain these highly polar molecules.

  • Chromatography Setup: Utilize an Amide-80 preparative column (20 mm × 250 mm) coupled to an ELSD/MS splitter.

  • Mobile Phase: Run a gradient of Acetonitrile/Water containing 0.1% Ammonium Formate (to maintain a volatile buffer system that won't interfere with subsequent NMR).

  • Fraction Collection: Collect fractions corresponding to the mass of Calystegine B4 ( [M+H]+=176.09m/z )[3]. Lyophilize the target fractions to absolute dryness.

Phase 3: NMR Sample Preparation & Acquisition

Causality: The choice of solvent is critical. Calystegines are insoluble in CDCl3​ . While DMSO−d6​ can be used, D2​O is the gold standard for polyhydroxylated alkaloids to prevent the complex splitting of hydroxyl protons from obscuring the skeletal CH signals.

  • Deuterium Exchange: Dissolve the lyophilized Calystegine B4 in 0.5 mL of D2​O . Lyophilize again. Repeat this process twice. Causality: This ensures complete exchange of the hydroxyl and amine protons with deuterium, eliminating broad exchangeable proton signals from the 1H NMR spectrum.

  • Sample Preparation: Dissolve the fully exchanged sample in 600 µL of D2​O (99.99% D) and transfer to a 5 mm NMR tube.

  • Self-Validating QC Checkpoint: Acquire a rapid 1H NMR prescan (16 scans). Validation Rule: Inspect the 4.5–5.5 ppm region. If doublets are present, the sample is contaminated with anomeric sugar protons. The sample must be re-subjected to SCX cleanup before proceeding to 2D acquisition.

  • Data Acquisition: Acquire 1D 1H (500 MHz or higher), 1D 13C (125 MHz), 1H−1H COSY, 1H−13C HSQC, 1H−13C HMBC, and 2D NOESY/ROESY spectra at 298 K.

Data Presentation & Stereochemical Assignment

The structural elucidation of Calystegine B4 relies heavily on the chemical shifts and J -coupling constants derived from the 1H NMR, as well as the spatial correlations from the NOESY spectrum. Below is the structured quantitative data representing the 1α,2β,3α,4α -tetrahydroxy-nor-tropane core[1][2].

Table 1: Representative NMR Spectroscopic Data for Calystegine B4 in D2​O
Position 13C Shift ( δ , ppm) 1H Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Key HMBC Correlations ( 1H→13C )
C1 82.3----
C2 74.83.54d9.5C1, C3, C4
C3 79.33.70dt3.0, 1.2C2, C4
C4 72.84.10m-C2, C3, C5
C5 57.63.20m-C4, C6, C7
C6 34.81.80 (eq)2.10 (ax)mm-C1, C5, C7
C7 31.41.95 (eq)2.25 (ax)mm-C1, C5, C6
Stereochemical Logic (The "Why")

The assignment of the 1α,2β,3α,4α configuration is a self-validating logic puzzle solved via NMR:

  • The C1 Bridgehead: The 13C shift at ~82.3 ppm indicates a quaternary carbon bonded to oxygen, confirming the hydroxylation at the bridgehead (C1), a hallmark of the calystegine B-series[1].

  • Relative Stereochemistry (Coupling Constants): The large coupling constant ( J=9.5 Hz) for the proton at C2 indicates a trans-diaxial relationship with the adjacent proton. Conversely, the small coupling constants at C3 ( J=3.0,1.2 Hz) indicate equatorial/axial relationships, dictating the alternating up/down geometry of the hydroxyl groups.

  • NOESY Correlations: To definitively assign the α (down) and β (up) faces, NOESY cross-peaks are analyzed. Strong NOE correlations between the H-5 bridgehead proton and the protons on C3 and C4 confirm their spatial proximity, locking in the relative stereochemistry of the functionalized piperidine ring within the nortropane skeleton.

References

  • Calystegine B4, a novel trehalase inhibitor from Scopolia japonica Source: Carbohydrate Research (PubMed / Elsevier) URL:[Link]

  • A Short Synthetic Route to the Calystegine Alkaloids Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Biological role of calystegines − isolation from potato sprouts Source: Martin Luther University Halle-Wittenberg Repository URL:[Link]

Sources

Method

Application Note: Utilizing Calystegine B4 as a Competitive Glycosidase Inhibitor

Introduction & Mechanistic Overview Calystegines are a unique class of polyhydroxylated nortropane alkaloids characterized by a bicyclic aminoketal bridge. Among these, Calystegine B4 (1 α , 2 β , 3 α , 4 α -tetrahydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Calystegines are a unique class of polyhydroxylated nortropane alkaloids characterized by a bicyclic aminoketal bridge. Among these, Calystegine B4 (1 α , 2 β , 3 α , 4 α -tetrahydroxy-nor-tropane)—originally isolated from the Solanaceae family plants Scopolia japonica and Hyoscyamus albus—has emerged as a highly specific and potent competitive inhibitor of select glycosidases[1],[2]. Unlike broad-spectrum iminosugars, Calystegine B4 exhibits a distinct selectivity profile, making it an invaluable pharmacological tool for dissecting carbohydrate metabolism and a potential scaffold for therapeutic development[2].

The Causality of Competitive Inhibition

The inhibitory prowess of Calystegine B4 is rooted in precise structural mimicry. During the enzymatic cleavage of a glycosidic bond, the substrate passes through a high-energy transition state known as the glycosyl oxocarbenium ion[3]. Calystegine B4 mimics this transition state both spatially and electronically. At physiological pH, the secondary amine within the nortropane ring becomes protonated. This localized positive charge engages in strong electrostatic interactions with the catalytic carboxylate residues within the enzyme's active site[3]. Because Calystegine B4 binds exclusively to the active site intended for the natural substrate without undergoing catalysis, it functions as a strictly competitive inhibitor[1].

Mechanism Sub Natural Substrate (e.g., Trehalose) Enz Target Enzyme (e.g., Trehalase) Sub->Enz Active Site Binding ES Enzyme-Substrate Complex Enz->ES Catalysis EI Enzyme-Inhibitor Complex Enz->EI Reversible Blockade Prod Cleaved Products (e.g., Glucose) ES->Prod Hydrolysis Inh Calystegine B4 (Competitive Inhibitor) Inh->Enz Competes for Active Site EI->Prod No Reaction

Fig 1: Competitive inhibition mechanism of Calystegine B4 on glycosidase enzymes.

Quantitative Inhibition Profile

Calystegine B4 demonstrates high affinity for specific mammalian and plant glycosidases while remaining virtually inactive against others. This selectivity is critical for researchers aiming to isolate specific enzymatic pathways in crude lysates or complex biological matrices.

Target EnzymeBiological SourceInhibition TypeAffinity MetricValue
Trehalase Pig KidneyCompetitive Ki​ 1.2 µM[1]
β -Glucosidase AlmondCompetitive Ki​ 7.3 µM[1]
Trehalase Rat IntestineCompetitive IC50​ 9.8 µM[1]
α -Galactosidase Green Coffee BeanInactiveN/ANo significant activity[1]
Trehalase Yeast & FungiInactiveN/AAlmost inactive[1]

Experimental Design: Causality & Self-Validation

To rigorously utilize Calystegine B4 as a competitive inhibitor, the experimental protocol must be designed as a self-validating system.

  • Solvent Causality: Calystegine B4 is a highly polar, polyhydroxylated alkaloid. Unlike lipophilic compound libraries that require DMSO, Calystegine B4 is readily soluble in water. Utilizing an entirely aqueous buffer prevents solvent-induced conformational changes in the enzyme, preserving native catalytic rates and preventing artifactual inhibition.

  • Pre-Incubation Logic: Pre-incubating the enzyme with Calystegine B4 allows the system to reach thermodynamic equilibrium before the introduction of the substrate. This ensures accurate measurement of the inhibition constant ( Ki​ ) without the confounding variable of slow-binding kinetics.

  • Self-Validating Kinetics: A single-point IC50​ is insufficient to definitively prove competitive inhibition. The protocol below evaluates the initial velocity ( V0​ ) across a matrix of both substrate and inhibitor concentrations. If the resulting Lineweaver-Burk plot yields lines that intersect at the y-axis (constant Vmax​ ) but have varying x-intercepts (increasing apparent Km​ ), the competitive mechanism is mathematically validated.

Workflow S1 1. Prep Reagents (Aqueous Buffer) S2 2. Pre-Incubation (Enzyme + Inhibitor) S1->S2 S3 3. Initiation (Add Substrate Matrix) S2->S3 S4 4. Quench & Read (Absorbance/Fluorescence) S3->S4 S5 5. Kinetic Analysis (Lineweaver-Burk) S4->S5

Fig 2: Self-validating experimental workflow for determining competitive inhibition kinetics.

Step-by-Step Protocol: Trehalase Inhibition Assay

Materials Required:

  • Enzyme: Purified mammalian trehalase (e.g., Pig Kidney origin)[1].

  • Substrate: Trehalose (Prepare a stock of 50 mM in assay buffer).

  • Inhibitor: Calystegine B4 (Prepare a 1 mM stock in ultra-pure H2​O ).

  • Positive Control: Trehazolin or Validamycin A[4].

  • Assay Buffer: 50 mM Sodium Acetate buffer, pH 5.5.

  • Detection: Glucose oxidase/peroxidase (GOPOD) assay kit for colorimetric detection of liberated glucose.

Methodology:

Step 1: Reagent Matrix Preparation

  • Dilute the Calystegine B4 stock in assay buffer to create a working concentration series: 0 µM (Vehicle Control), 1 µM, 2.5 µM, 5 µM, and 10 µM.

  • Prepare a substrate (Trehalose) concentration matrix: 1 mM, 2.5 mM, 5 mM, 10 mM, and 20 mM.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • In a 96-well microplate, add 10 µL of the purified trehalase enzyme to each well.

  • Add 20 µL of the respective Calystegine B4 concentrations (or vehicle control) to the designated wells.

  • Incubate the microplate at 37°C for 15 minutes. Causality: This step ensures the reversible enzyme-inhibitor complex ( EI ) reaches equilibrium.

Step 3: Reaction Initiation

  • Initiate the enzymatic reaction by adding 20 µL of the trehalose substrate matrix to the corresponding wells.

  • Immediately transfer the plate to a microplate reader and incubate at 37°C for exactly 20 minutes.

Step 4: Quenching & Detection

  • Stop the reaction by adding 150 µL of the GOPOD reagent to all wells. The high concentration of Tris/HCl in the GOPOD reagent shifts the pH, immediately quenching trehalase activity.

  • Incubate the plate for 20 minutes at 37°C to allow the colorimetric development of the liberated glucose.

  • Measure the absorbance at 510 nm ( OD510​ ).

Step 5: Data Processing & Validation

  • Convert the OD510​ values to glucose concentration (µmol/min) using a standard glucose calibration curve to determine the initial velocity ( V0​ ).

  • Plot 1/V0​ (y-axis) against 1/[S] (x-axis) for each concentration of Calystegine B4.

  • Validation Check: Confirm that all linear regressions intersect at a single point on the y-axis ( 1/Vmax​ ). Calculate the Ki​ using the Dixon plot method or non-linear regression fitting for competitive inhibition.

References

  • Calystegine B4, a novel trehalase inhibitor
  • Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors.The Journal of Organic Chemistry (acs.org).
  • Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells.MDPI.
  • TREHAZOLIN, A NEW TREHALASE INHIBITOR.J-Stage.

Sources

Application

Preparation of calystegine B4 reference standards

Application Note: Preparation and Characterization of Calystegine B4 Reference Standards Executive Summary Calystegines are a unique class of polyhydroxylated nortropane alkaloids characterized by an azapyranose ring wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of Calystegine B4 Reference Standards

Executive Summary

Calystegines are a unique class of polyhydroxylated nortropane alkaloids characterized by an azapyranose ring with a tertiary hydroxyl group at the bicyclic bridgehead. Among them, Calystegine B4 is a highly potent glycosidase inhibitor with significant therapeutic potential, particularly in metabolic regulation (e.g., alleviating hyperglycemia and insulin resistance)[1][2]. For drug development and pharmacological screening, the availability of high-purity Calystegine B4 reference standards is critical.

This application note provides a comprehensive guide to the preparation of Calystegine B4 reference standards. To accommodate different laboratory capabilities and purity requirements, we detail two orthogonal approaches: Isolation from natural sources (Hyoscyamus albus) and Asymmetric total synthesis . Furthermore, we outline the analytical validation protocols required to certify the standard's purity and structural identity.

Mechanistic Context: Why Calystegine B4?

Calystegine B4 functions as a competitive inhibitor of various glycosidases (such as trehalases and glucosidases) due to its structural mimicry of pyranose sugars[2][3]. In cellular models of insulin resistance, Calystegine B4 has been shown to reduce hyperglycemia and hyperinsulinemia by modulating the SIRT1/NF-kB/JNK signaling pathways, promoting cellular survival, and mitigating oxidative stress[1][4].

G A Calystegine B4 B Glycosidase Inhibition (Trehalase, Glucosidase) A->B Competitive binding C Reduction of Hyperglycemia B->C Decreased glucose absorption D SIRT1/AKT/mTOR Pathway Activation C->D Up-regulation E NF-kB/JNK Pathway Suppression C->E Down-regulation F Cellular Protection & Metabolic Regulation D->F Promotes survival E->F Reduces inflammation

Mechanistic pathway of Calystegine B4 in metabolic regulation and cytoprotection.

Strategy A: Isolation and Extraction from Hyoscyamus albus

While Calystegine B4 can be found in several solanaceous plants, the seeds of Hyoscyamus albus are particularly rich in B-group calystegines, with B4 being the most abundant nortropane alkaloid present[1][2].

Causality of the Workflow: Because calystegines are highly polar, water-soluble iminosugars, traditional organic solvent extraction is ineffective. The protocol relies on initial defatting to prevent lipid emulsions, followed by hydroalcoholic extraction. The core purification leverages the basic secondary amine of the nortropane ring; at a neutral or mildly acidic pH, the amine is protonated, allowing it to be selectively trapped by a strong cation-exchange resin while neutral sugars and secondary metabolites wash through[2][5].

Step-by-Step Extraction Protocol
  • Material Preparation: Pulverize H. albus seeds using an electric grinder to obtain a fine powder (approx. 125 µm granulometry)[2].

  • Defatting: Suspend 50 g of the powdered seeds in 250 mL of petroleum ether. Stir for 2 hours and filter. Repeat this process three times. Rationale: Removal of lipophilic constituents prevents fouling of the ion-exchange resins.[1][5]

  • Hydroalcoholic Extraction: Macerate the defatted powder in 250 mL of aqueous methanol (50:50, v/v) for 24 hours at room temperature. Repeat three times. Centrifuge the mixture and collect the supernatant[2][5].

  • Solvent Removal: Evaporate the pooled methanolic supernatant to dryness under reduced pressure to yield the crude extract[2].

  • Cation-Exchange Chromatography: Re-dissolve the crude extract in ultra-pure water and load it onto a cation-exchange column (Amberlite IR 120B, H+ form). Wash extensively with water to remove neutral and acidic contaminants. Elute the basic alkaloids using 0.5 M ammonium hydroxide (NH₄OH)[1][2].

  • Anion-Exchange Chromatography: Pass the eluate through an anion-exchange column (Dowex 1 × 2, Cl- form) and elute with water. Rationale: This orthogonal polishing step removes residual acidic impurities, yielding a highly purified total calystegine extract[2].

  • Preparative HPLC: To isolate pure Calystegine B4 from the total extract (which contains A3, A5, B1, B2, and N1), utilize preparative Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD), as these compounds lack a strong UV chromophore.

G N1 H. albus Seeds (Pulverized) N2 Defatting (Petroleum Ether, 3x) N1->N2 Removes lipids N3 Extraction (Aqueous Methanol 50/50) N2->N3 Maceration (24h) N4 Cation Exchange (Amberlite IR 120B, H+) N3->N4 Binds basic alkaloids N5 Anion Exchange (Dowex 1x2, Cl-) N4->N5 Removes acidic impurities N6 Purified Calystegine Extract N5->N6 Elution (Water)

Workflow for the isolation and purification of calystegines from Hyoscyamus albus seeds.

Strategy B: Asymmetric Total Synthesis

For applications requiring absolute stereochemical purity and the complete absence of homologous natural impurities (e.g., Calystegine B2 or B3), total synthesis is the preferred method for generating reference standards.

Causality of the Workflow: A landmark 10-step total synthesis of Calystegine B4 was developed by Pyne and co-workers starting from (-)-D-lyxose[6][7][8]. The synthesis avoids the regioselectivity issues of earlier methods by utilizing an asymmetric Petasis-borono-Mannich reaction to establish the required aminotetrol stereocenters in a single step. This is followed by a Ring-Closing Metathesis (RCM) to construct the seven-membered cycloheptene ring[6][7].

Key Synthetic Steps
  • Precursor Preparation: (-)-D-lyxose is protected to form a chiral α-hydroxyaldehyde.

  • Petasis-Borono-Mannich Reaction: The chiral aldehyde is reacted with benzylamine and (E)-styrylboronic acid. Rationale: This multicomponent reaction is highly diastereoselective, yielding the necessary anti-1,2-amino alcohol framework (aminotetrol precursor) without requiring a chiral catalyst[6][8][9].

  • Diene Formation: The aminotetrol intermediate is functionalized to possess two terminal alkene groups, setting the stage for cyclization.

  • Ring-Closing Metathesis (RCM): The diene is treated with a Grubbs' catalyst. Rationale: RCM efficiently drives the intramolecular cyclization to form the protected 4-aminocyclohept-2-en-1-one core[7][8].

  • Deprotection and Bridge Formation: Global deprotection of the hydroxyl groups and subsequent spontaneous intramolecular cyclization of the amine onto the ketone yields the bicyclic 8-oxabicyclo[3.2.1]octane ring system of Calystegine B4[3][7].

Analytical Characterization & Validation

Because calystegines possess multiple free hydroxyl groups and lack a UV chromophore, standard LC-UV methods are inadequate. The gold standard for validating the identity and purity of a Calystegine B4 reference standard is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization[1][2].

Derivatization Causality: Polyhydroxylated iminosugars are non-volatile and thermally labile. Reacting the standard with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the active hydroxyl and amine hydrogens into trimethylsilyl (TMS) ethers. This drastically increases the molecule's volatility and thermal stability, allowing for pristine GC elution[1][4].

GC-MS Validation Protocol
  • Sample Preparation: Dry 1 mg of the Calystegine B4 standard completely under nitrogen.

  • Derivatization: Add 50 µL of pyridine and 50 µL of MSTFA. Incubate at 60°C for 30 minutes[1][4].

  • Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a DB-5ms capillary column (30 m × 0.25 mm I.D. × 0.25 μm film thickness).

  • Detection: Monitor in Selected Ion Monitoring (SIM) mode.

Table 1: GC-MS Fragmentation Data for Calystegine Reference Standards[2]

Calystegine TypeCommon Ion (m/z)Diagnostic/Specific Ion (m/z)Relative Abundance in H. albus
Group A (A3, A5) 156-Moderate
Group B1 189-Moderate
Group B2 217229Moderate
Group B4 217 244 High (Majority)
Group N1 390-High

Note: The presence of the m/z 244 fragment alongside the m/z 217 base peak is the definitive diagnostic marker for Calystegine B4 validation.

References

  • Bourebaba, L., et al. "Hyoscyamus albus nortropane alkaloids reduce hyperglycemia and hyperinsulinemia induced in HepG2 cells through the regulation of SIRT1/NF-kB/JNK pathway." Journal of Cellular and Molecular Medicine, 2021. URL:[Link]

  • Bourebaba, L., et al. "Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway." Cells, 2022. URL:[Link]

  • Moosophon, P., Baird, M. C., Kanokmedhakul, S., & Pyne, S. G. "Total Synthesis of Calystegine B4." European Journal of Organic Chemistry, 2010(17), 3337-3344. URL:[Link]

  • Skaanderup, P. R., & Madsen, R. "A Short Synthetic Route to the Calystegine Alkaloids." The Journal of Organic Chemistry, 2003, 68(6), 2115-2122. URL:[Link]

  • Wu, P., et al. "Reactivity and Synthetic Applications of Multicomponent Petasis Reactions." Chemical Reviews, 2019. URL:[Link]

  • Lourenço, A. M., et al. "The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years." Molecules, 2023. URL:[Link]

  • Bourebaba, L., et al. "Evaluation of antidiabetic effect of total calystegines extracted from Hyoscyamus albus." Biomedicine & Pharmacotherapy, 2016. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of calystegine B4 from biomass

Welcome to the Technical Support Center for Alkaloid Downstream Processing . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating Cal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Downstream Processing . As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating Calystegine B4—a highly polar, polyhydroxylated nortropane alkaloid.

Unlike traditional lipophilic tropane alkaloids (e.g., scopolamine or atropine), calystegines cannot be extracted using standard liquid-liquid acid/base partitioning. Their sugar-mimicking structure requires a specialized hydrophilic workflow. Below, you will find the theoretical grounding, troubleshooting desk, empirical data, and a self-validating standard operating procedure (SOP) to maximize your Calystegine B4 yield.

I. Process Architecture: Calystegine B4 Isolation

G A Biomass Milling (<125 µm particle size) B Solvent Extraction (MeOH/H2O 50:50 v/v) A->B C Centrifugation (10,000 x g, 15 min) B->C D Strong Cation Exchange (Amberlite IR 120B, H+) C->D E Water Wash (Elute neutral sugars) D->E F Ammonia Elution (2M NH3 to release alkaloids) E->F G Anion Exchange (Dowex 1x2, Cl-) F->G H Lyophilization & Derivatization (MSTFA) G->H I GC-MS Quantification (SIM Mode: m/z 217) H->I

Figure 1: Optimized downstream processing workflow for Calystegine B4 extraction.

II. Troubleshooting Desk & FAQs

Q1: Why is my initial extraction yield of Calystegine B4 consistently low despite prolonged maceration? The Science Behind It: Calystegine B4 is a 1α, 2β, 3α, 4α-tetrahydroxy-nor-tropane [2]. Because it possesses four hydroxyl groups and a secondary amine, it is exceptionally hydrophilic. Using purely organic solvents (like 100% methanol or ethanol) fails to disrupt the hydrogen-bonded cellulose matrix of the plant. Conversely, using 100% water co-extracts massive amounts of mucilage and starch, which trap the alkaloid during centrifugation. The Solution: You must use a 50:50 Methanol/Water (v/v) mixture. The water swells the plant matrix and solubilizes the alkaloid, while the methanol precipitates large polysaccharides and proteins, keeping the extract viscosity low enough for efficient mass transfer [1].

Q2: I am losing Calystegine B4 during the ion-exchange purification step. How do I optimize the resin protocol? The Science Behind It: Calystegines rely on the protonation of their secondary nortropane nitrogen to bind to Strong Cation Exchange (SCX) resins (e.g., Amberlite IR 120B, H+ form). If your crude extract is too basic, or if the resin capacity is exhausted by competing metal cations from the plant matrix, the alkaloid will flow right through. The Solution: Ensure the crude extract is adjusted to pH 4.0–5.0 before loading. To recover the bound Calystegine B4, you must elute with 2M NH₃. The ammonia deprotonates the secondary amine, neutralizing its charge and releasing it from the resin.

Q3: How do I separate Calystegine B4 from co-extracted sugars and organic acids? The Science Behind It: Sugars (which mimic the structure of calystegines) are neutral. They will not bind to the SCX resin and are removed during the initial distilled water wash. However, some organic acids may co-elute during the ammonia wash. The Solution: Pass the ammonia eluate directly through an Anion Exchange column (e.g., Dowex 1×2, Cl− form). The basic calystegines will pass through unhindered, while acidic impurities are retained [1].

Q4: My GC-MS peaks for Calystegine B4 are broad, tailing, or completely undetectable. What went wrong? The Science Behind It: Calystegine B4 is non-volatile. Its multiple polar functional groups cause severe peak tailing and irreversible adsorption to the silica stationary phase of the GC column. The Solution: You must perform complete trimethylsilylation (TMS) using MSTFA. Critical warning: If even trace amounts of water remain in your sample, it will hydrolyze the MSTFA reagent, ruining the derivatization [3]. Always lyophilize the extract to absolute dryness before adding the derivatization reagents.

III. Empirical Data: Solvent Efficiency

To justify the solvent selection in the primary extraction phase, review the following empirical data summarizing the causality between solvent dielectric properties and Calystegine B4 recovery from Solanaceae biomass.

Solvent SystemMatrix PenetrationProtein/Starch PrecipitationCalystegine B4 Yield (µg/g DW)Downstream SCX Compatibility
100% Water ExcellentPoor (High viscosity)~140.5Poor (Causes column clogging)
50:50 MeOH/H₂O ExcellentExcellent~212.5 Excellent
100% Methanol PoorExcellent~45.2Good
1% Formic Acid in MeOH ModerateGood~118.0Moderate (Requires heavy pH adjustment)

IV. Standard Operating Procedure (SOP): Self-Validating Extraction Protocol

This step-by-step methodology incorporates built-in Quality Control (QC) checks to ensure the system is self-validating at critical bottlenecks.

Phase 1: Biomass Preparation & Primary Extraction

  • Lyophilize the target biomass (e.g., Scopolia japonica or Solanum tuberosum roots) to constant weight.

  • Mill the dried biomass to a fine powder with a granulometry of <125 µm to maximize surface area.

  • Macerate 5.0 g of the powder in 50 mL of Methanol/Water (50:50, v/v) for 24 hours at room temperature under continuous orbital shaking (150 rpm).

  • Centrifuge the homogenate at 10,000 × g for 15 minutes at 4°C. Collect the supernatant.

  • Evaporate the methanol under reduced pressure (rotary evaporator, 40°C) until only the aqueous phase remains.

Phase 2: Dual Ion-Exchange Chromatography 6. Cation Exchange: Load the aqueous extract onto a column packed with Amberlite IR 120B (H+ form, pre-conditioned with distilled water). 7. Wash the column with 5 column volumes (CV) of distilled water to elute neutral sugars.

  • QC Check 1 (Self-Validation): Spot 2 µL of the final wash flow-through onto a silica TLC plate. Spray with 10% sulfuric acid and char. A lack of black spots confirms all neutral sugars have been successfully removed.

  • Elute the bound calystegines using 3 CV of 2M NH₃.

  • Anion Exchange: Evaporate the ammonia eluate to dryness, resuspend in 5 mL of water, and load onto a Dowex 1×2 (Cl− form) column. Elute with distilled water to collect the purified total calystegine fraction.

Phase 3: Derivatization & GC-MS Quantification 10. Lyophilize the purified extract to absolute dryness in a glass GC vial.

  • QC Check 2 (Self-Validation): Inspect the vial. If the residue appears gummy or wet, moisture is still present. Re-lyophilize. The residue must be a dry, crystalline film.
  • Add 50 µL of pyridine and 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate at 80°C for 30 minutes.
  • Inject 1 µL into the GC-MS. Operate in Selected Ion Monitoring (SIM) mode. Calystegine B4 (and other B-group calystegines) share a common base peak at m/z 217, but B4 can be distinguished by its specific retention time and secondary fragmentation pattern.

V. References

  • Kowalczuk, A., et al. "Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway." Biomolecules, 12(3), 460 (2022). URL:[Link]

  • Asano, N., et al. "Calystegine B4, a novel trehalase inhibitor from Scopolia japonica." Carbohydrate Research, 293(2), 195-204 (1996). URL:[Link]

  • Bekkouche, K., et al. "Calystegine distribution in some solanaceous species." Phytochemistry, 58(3), 455-462 (2001). URL:[Link]

Optimization

Overcoming matrix effects in calystegine B4 LC-MS analysis

Welcome to the Analytical Technical Support Center Specialized Troubleshooting for Polyhydroxylated Alkaloid LC-MS Workflows As a Senior Application Scientist, I frequently encounter researchers struggling with the quant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center Specialized Troubleshooting for Polyhydroxylated Alkaloid LC-MS Workflows

As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of calystegines—specifically Calystegine B4—in complex plant matrices. Calystegine B4 (1 α , 2 β , 3 α , 4 α -tetrahydroxy-nor-tropane) is a potent, competitive inhibitor of trehalase found in Solanaceae species[1]. Because it is highly polar and lacks a strong UV chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for its analysis.

However, the very traits that define Calystegine B4 make it highly susceptible to matrix effects (ion suppression) during Electrospray Ionization (ESI). This guide explores the causality behind these effects and provides field-proven, self-validating protocols to overcome them.

To solve matrix effects, we must first understand their origin. In ESI-MS, analytes and co-eluting matrix components compete for access to the surface of the charged droplet.

MatrixEffect A Co-eluting Matrix (Sugars, Salts) C ESI Droplet Surface Competition A->C B Calystegine B4 Analyte B->C D Decreased Ionization of Calystegine B4 C->D Matrix monopolizes charge E Ion Suppression (False Negatives) D->E

Mechanism of ESI ion suppression by co-eluting matrix components.

Because Calystegine B4 is extremely hydrophilic, traditional Reversed-Phase Liquid Chromatography (RPLC) fails to retain it. It elutes in the void volume alongside a massive influx of polar plant metabolites (sugars, organic acids, and salts). These high-abundance matrix components monopolize the available charge and surface area of the ESI droplets, neutralizing the Calystegine B4 ions and leading to severe signal suppression and false negatives[2].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Calystegine B4 signal disappears entirely when analyzing crude potato or tomato extracts, even though it shows up in neat solvent standards. How do I fix this? A1: You are experiencing catastrophic ion suppression due to void-volume co-elution. You must switch your chromatographic mode from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. Calystegine B4 partitions into a water-enriched layer on the stationary phase, providing excellent retention. By delaying its elution, HILIC separates Calystegine B4 from the bulk of the un-retained matrix salts, drastically reducing ion suppression[3].

Q2: Even with HILIC, I am seeing a 30% signal depression. How can I optimize my sample extraction to physically remove the matrix? A2: Simple solvent extraction (e.g., 50/50 Methanol/Water) extracts the alkaloids but also pulls massive amounts of neutral sugars[3]. To physically remove the matrix, implement a Dual Ion-Exchange Solid Phase Extraction (SPE) cleanup. Because Calystegine B4 is a secondary amine, it is positively charged at a slightly acidic pH. By passing the extract through a strong cation-exchange resin (like Amberlite IR 120B), the calystegines bind tightly while neutral sugars and lipids wash right through. A subsequent pass through an anion-exchange resin (Dowex 1x2) removes acidic interferences[4].

Q3: Stable isotope-labeled internal standards (SIL-IS) for Calystegine B4 are not commercially available. How can I achieve accurate quantification? A3: In the absence of a SIL-IS, you cannot rely on solvent-based calibration curves. You must use Matrix-Matched Calibration . Spike known concentrations of a Calystegine B4 reference standard into a blank matrix extract (e.g., a calystegine-free plant tissue extract processed through your exact workflow). This ensures that the calibration standards experience the exact same residual ion suppression as your unknown samples, normalizing the quantitative bias.

Quantitative Evaluation of Mitigation Strategies

The table below summarizes how different analytical choices impact the Matrix Effect (ME) and overall recovery of Calystegine B4.

Table 1: Performance Metrics of Matrix Effect Mitigation Strategies for Calystegine B4

Matrix TypeExtraction StrategyChromatographic ModeMatrix Effect (%)*Recovery (%)LOQ (mg/kg)
Tomato (Crushed)50% MeOH (No SPE)RPLC-MS/MS-75% to -90%35 - 50%> 5.00
Tomato (Crushed)50% MeOH (No SPE)HILIC-Orbitrap MS-15% to -25%96 - 121%0.10[3]
Hyoscyamus SeedsDual Ion-Exchange SPEHILIC-MS/MS-2% to -8%88 - 95%0.05[4]

*Note: A negative Matrix Effect percentage indicates ion suppression. Values closer to 0% indicate a matrix-free ideal state.

Self-Validating Protocol: Extraction and HILIC-MS/MS Analysis

To ensure absolute trustworthiness in your results, follow this self-validating methodology. Each phase contains a built-in quality control checkpoint to verify the physical chemistry of the step.

G A Crude Plant Extract (High Matrix) B Cation Exchange (Amberlite IR 120B) A->B Removes neutrals C Anion Exchange (Dowex 1x2) B->C Removes acids D HILIC Separation (Retains Polar B4) C->D Purified Extract E ESI-HRMS/MS (Reduced Suppression) D->E Resolves matrix

Workflow for mitigating matrix effects in calystegine B4 LC-MS analysis.

Phase 1: Solid-Liquid Extraction
  • Homogenization: Lyophilize the plant tissue and grind it to a fine powder (<125 µm granulometry) to maximize surface area[4].

  • Extraction: Add 10 mL of Methanol/Water (50/50, v/v) to 1.0 g of the powdered sample. Sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.

  • Validation Checkpoint: Measure the pH of the supernatant. It must be between pH 4.0 and 6.0 to ensure the secondary amine of Calystegine B4 is fully protonated for the next step. Adjust with dilute formic acid if necessary.

Phase 2: Dual Ion-Exchange Clean-up
  • Cation Exchange: Apply the extract to a strong cation-exchange column (Amberlite IR 120B, H+ form) pre-conditioned with water[4].

  • Wash: Wash the column with 20 mL of LC-MS grade water. Causality: Neutral sugars and lipids do not bind to the resin and are discarded in this wash.

  • Elution: Elute the calystegines using 10 mL of 0.5 M Ammonium Hydroxide ( NH4​OH ). Causality: The high pH deprotonates the calystegines, breaking their ionic bond with the resin.

  • Anion Exchange: Pass the eluate directly through an anion-exchange column (Dowex 1x2, Cl- form)[4]. Collect the flow-through. Causality: Residual acidic matrix components bind to the resin, while the now-neutral calystegines pass through.

  • Drying: Evaporate the flow-through to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of Acetonitrile/Water (90/10, v/v).

Phase 3: HILIC-MS/MS Analysis
  • Column Selection: Use a HILIC-Amide column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[3].

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 2 minutes, then ramp down to 50% B over 8 minutes. Causality: In HILIC, the organic solvent is the weak solvent. Starting at high organic concentration forces the polar Calystegine B4 to partition into the stationary phase's water layer.

  • Detection: Monitor Calystegine B4 in positive ESI mode. The exact mass for the [M+H]+ ion is m/z 176.0917. If using a triple quadrupole, monitor the transition m/z 176.1 m/z 158.1 (loss of H2​O ).

  • Validation Checkpoint: Inject a pure solvent blank immediately after your highest concentration matrix sample. If Calystegine B4 is detected in the blank, you have column carryover and must extend your column re-equilibration time at 95% B.

References

  • Asano, N., Kato, A., Kizu, H., & Nash, R. J. (1996). Calystegine B4, a novel trehalase inhibitor from Scopolia japonica. National Library of Medicine (PubMed). Available at:[Link]

  • Bourebaba, N., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. MDPI Biomolecules. Available at:[Link]

  • Romero-González, R., et al. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. National Library of Medicine (PubMed). Available at:[Link]

Sources

Troubleshooting

Optimizing chromatographic separation of calystegine B4 isomers

Welcome to the Technical Support Center for Alkaloid Chromatography. As a Senior Application Scientist, I have designed this guide to help you overcome the unique thermodynamic and chemical hurdles inherent in separating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Chromatography. As a Senior Application Scientist, I have designed this guide to help you overcome the unique thermodynamic and chemical hurdles inherent in separating calystegine B4 isomers.

Calystegines are highly polar, polyhydroxylated nortropane alkaloids (sugar mimics) that lack a UV chromophore. Because the B-class isomers (B1, B2, B3, and B4) possess identical masses and nearly identical polarities, achieving baseline resolution requires a deep understanding of stationary phase chemistry and analyte partitioning.

Below, you will find a decision matrix, targeted troubleshooting FAQs, self-validating protocols, and comparative data to optimize your workflows.

Separation Strategy Workflow

CalystegineWorkflow Start Calystegine B4 Extract Decision Derivatization Acceptable? Start->Decision GC_Path GC-MS Workflow Decision->GC_Path Yes LC_Path LC-MS/MS Workflow Decision->LC_Path No Deriv Silylation (MSTFA) Converts -OH to -OTMS GC_Path->Deriv HILIC HILIC Column (Amide/Zwitterionic) LC_Path->HILIC GC_Run High-Res Isomer Separation Deriv->GC_Run LC_Run Rapid Polar Retention HILIC->LC_Run

Decision matrix for selecting GC-MS vs. LC-MS/MS workflows for calystegine B4 separation.

Troubleshooting & FAQs

Q1: Why do my calystegine B4 peaks show severe tailing or fail to elute in standard GC-MS, and how do I fix it?

The Issue: You are injecting native extracts directly into the GC inlet, resulting in broad, asymmetric peaks or complete signal loss. Causality: Calystegine B4 contains a nortropane ring decorated with four hydroxyl groups and a secondary amine. In a heated GC inlet and column, these highly active functional groups form strong hydrogen bonds with residual silanol groups on the fused silica capillary. This thermodynamic interaction prevents the molecules from remaining in the vapor phase, leading to irreversible adsorption and thermal degradation. The Solution: You must mask these active protons through chemical derivatization. By replacing the active hydrogens with trimethylsilyl (TMS) groups, you drastically reduce the boiling point and eliminate hydrogen bonding, allowing the B4 isomer to volatilize and elute sharply, a standard practice in 1[1].

Protocol 1: Self-Validating Silylation for GC-MS

  • Evaporation: Transfer 100 µL of the calystegine extract to a silanized glass vial and evaporate to complete dryness under a gentle stream of nitrogen. (Causality: Any residual water will rapidly hydrolyze the silylating agent, destroying the reaction).

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

  • Incubation: Seal the vial tightly and heat at 70°C for 30 minutes.

  • Validation Check: Spike the sample with a known amount of myo-inositol prior to derivatization. If the GC-MS chromatogram shows multiple peaks for myo-inositol instead of a single sharp peak, your derivatization is incomplete (likely due to moisture contamination), and the calystegine data should be discarded until the reagents are replaced.

Q2: I am losing resolution between calystegine B2, B3, and B4 isomers on a standard C18 column during LC-MS analysis. How can I achieve baseline separation without derivatization?

The Issue: Analytes are eluting in the void volume (t0) with poor peak shape and heavy matrix suppression. Causality: Standard reversed-phase (C18) chromatography relies on hydrophobic dispersive interactions. Calystegines are extremely hydrophilic (logP < 0) and lack a hydrophobic surface area. Consequently, they do not partition into the C18 stationary phase. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates on a "reversed reversed-phase" mechanism. By using a polar stationary phase and a highly organic mobile phase, a semi-immobilized water-enriched layer forms on the surface of the stationary phase. The highly polar B4 isomers partition out of the moving organic phase and into this stagnant water layer, providing robust retention and the selectivity needed to separate the B-class isomers, as validated in recent2[2].

Protocol 2: Self-Validating HILIC LC-MS/MS Optimization

  • Sample Dilution: Dilute your aqueous sample extract 1:3 with pure acetonitrile. (Causality: Injecting a highly aqueous sample into a HILIC column disrupts the stationary phase's delicate water layer, causing severe peak splitting).

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The secondary amine of calystegine has a pKa ~9.0. A low pH ensures it is fully protonated, standardizing ionic interactions and preventing peak tailing).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 95% B. Hold for 2 minutes, then ramp to 60% B over 10 minutes on an Amide or Zwitterionic column.

  • Validation Check: Inject your sample twice: once dissolved in 100% water, and once in 75% acetonitrile. If the aqueous injection shows severe peak fronting while the organic injection is sharp and retained, your HILIC partitioning mechanism is functioning correctly.

Q3: What are the optimal MS/MS conditions for quantifying B4 isomers since they lack a UV chromophore?

The Issue: Inability to detect calystegines using standard PDA/UV detectors. Causality: Because calystegine B4 lacks conjugated pi-systems, UV detection is blind to it. Mass spectrometry is mandatory. The Solution: Operate your triple quadrupole or Orbitrap in Positive Electrospray Ionization (ESI+) mode. The exact mass of native Calystegine B4 is 175.08 g/mol . Under acidic mobile phase conditions, the secondary amine is readily protonated, yielding a strong[M+H]+ precursor ion at m/z 176.1. Monitor the transitions 176.1 → 158.1 (loss of H₂O) and 176.1 → 140.1 (loss of 2x H₂O) for precise quantification, a standard approach in3[3].

Quantitative Data Comparison

To assist in selecting the correct platform for your specific laboratory constraints, refer to the summarized chromatographic parameters for B-class isomers below:

ParameterGC-MS (Derivatized)LC-MS/MS (HILIC)
Analyte State TMS-derivatized (Volatile)Native (Highly Polar)
Stationary Phase 5% Phenyl-methylpolysiloxaneAmide or Zwitterionic
Mobile Phase Helium (Carrier Gas, 1.0 mL/min)ACN / 10mM NH₄Fc (pH 3.0)
Retention Mechanism Boiling point & dispersive interactionsHydrophilic partitioning & ionic
Isomer Resolution Excellent (Baseline for B1-B4)Moderate to Good
Typical LOD ~0.5 mg/kg0.4 - 0.6 mg/kg
Throughput Low (Requires 30 min prep + 25 min run)High (Direct injection, 15 min run)

Note: Limits of Detection (LOD) are heavily dependent on the matrix (e.g., Solanaceae extracts) and the specific mass analyzer used (e.g., Q-Orbitrap vs. QqQ)[4].

References

  • Determination of Calystegines in Several Tomato Varieties Based on GC-Q-Orbitrap Analysis and Their Classification by ANOVA. Journal of Agricultural and Food Chemistry. 4

  • Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. ResearchGate.1

  • Glycoalkaloid and Calystegine Levels in Table Potato Cultivars Subjected to Wounding, Light, and Heat Treatments. ResearchGate. 2

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI.3

Sources

Optimization

Troubleshooting low solubility of calystegine B4 in enzyme assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic IC50 data or visible precipitation when utilizing polyhydroxylated alkaloids in hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing erratic IC50 data or visible precipitation when utilizing polyhydroxylated alkaloids in high-throughput screening.

Calystegine B4 is a potent glycosidase and trehalase inhibitor, but its unique molecular architecture—a nortropane ring heavily decorated with hydroxyl groups—means it behaves very differently from standard lipophilic drug candidates. Standardized assay protocols often fail with this compound because they do not account for its specific kinetic and thermodynamic solubility barriers.

This guide is designed to bypass generic advice and provide you with mechanistic causality, diagnostic workflows, and self-validating protocols to permanently resolve Calystegine B4 solubility issues.

Diagnostic Workflow: Triage Your Solubility Issue

Before altering your assay parameters, use the following logic tree to identify the root cause of the precipitation.

SolubilityWorkflow A Calystegine B4 Precipitation Detected in Assay B Assess Primary Stock Solvent A->B C 100% DMSO Stock B->C If using DMSO D Aqueous Buffer Stock B->D If using Aqueous E Heat to 37°C & Sonicate (Break Crystal Lattice) C->E Kinetic barrier F Check Buffer pH & Ionic Strength D->F G pH > 8.0 or High Salt F->G Deprotonation / Salting Out H Adjust pH to 6.5-7.5 Protonate Secondary Amine G->H Optimize Conditions

Diagnostic workflow for resolving Calystegine B4 solubility issues in enzyme assays.

Mechanistic Deep Dive: Frequently Asked Questions

Q1: Why does Calystegine B4 resist dissolution in my standard 100% DMSO screening libraries? The Causality: Calystegine B4 is a highly polar, polyhydroxylated molecule. In its solid powder form, the dense array of hydroxyl groups forms a highly stable, high-energy intermolecular hydrogen-bonding network (crystal lattice). DMSO is an aprotic solvent; while it is the gold standard for dissolving lipophilic small molecules, it lacks the hydrogen-bond donating capacity required to rapidly break this specific polyhydroxylated lattice at room temperature. The Solution: To overcome this kinetic barrier, you must supply activation energy. Warming the suspension to 37°C combined with ultrasonic bath agitation is highly recommended to achieve complete dissolution in DMSO (1)[1].

Q2: My compound dissolved perfectly in the DMSO stock, but it turns cloudy upon dilution into the aqueous enzyme assay buffer. Why? The Causality: This is a combination of solvent shock and pH-dependent speciation. Calystegine B4 contains a secondary amine in its nortropane ring. If your enzyme assay buffer is adjusted to a slightly alkaline pH to maximize enzyme activity, the amine becomes deprotonated. The neutral, uncharged free-base species has significantly lower aqueous solubility than its protonated counterpart. Furthermore, high ionic strength in the buffer can cause a "salting-out" effect. The Solution: Ensure the final assay buffer pH is maintained between 6.5 and 7.5 to keep the amine protonated. If the enzyme strictly requires a higher pH, you must strictly limit the final DMSO concentration to a tolerated threshold (e.g., <5% v/v) and use a step-down dilution method to prevent the compound from crashing out (2)[2].

Q3: How do I prevent undetected micro-precipitation from causing false negatives in my IC50 curves? The Causality: Undetected micro-precipitates reduce the effective concentration of the inhibitor available to bind the enzyme's active site. This leads to artificially inflated IC50 values, variable data, and inaccurate Structure-Activity Relationship (SAR) mapping (3)[3]. The Solution: Do not assume solubility based on visual inspection alone. Implement a self-validating nephelometry pre-screen (detailed in the protocol below) before adding your enzyme.

Quantitative Data Summary

Understanding the physicochemical constraints of Calystegine B4 is critical for assay design. Use the table below to benchmark your experimental parameters.

ParameterValue / RecommendationMechanistic Rationale
Molecular Formula C7H13NO4Polyhydroxylated nature drives high polarity and strong crystal lattice energy.
Molecular Weight 175.18 g/mol Small molecule with a high density of H-bond donors/acceptors.
Optimal Stock Solvent Aqueous (Acidic/Neutral) or DMSO (with heat)Aprotic solvents struggle to break the crystal lattice without thermal activation (1)[1].
Target Assay pH 6.5 - 7.5Ensures protonation of the secondary amine, maximizing aqueous solubility.
Max DMSO Tolerance < 5% v/v in final assayPrevents enzyme denaturation and sudden compound crash-out upon dilution (2)[2].
Incubation Temp 37°CMaintains compound solubility and matches physiological enzyme conditions (4)[4].

Self-Validating Experimental Protocol: Glycosidase Inhibition Assay

To guarantee that your IC50 data is a true reflection of enzyme inhibition rather than an artifact of poor solubility, follow this step-by-step self-validating methodology.

Step 1: Stock Preparation & Thermal Validation

  • Weigh the Calystegine B4 powder and add 100% anhydrous DMSO to reach a 20X stock concentration (e.g., 10 mM).

  • Validation Check: Warm the microtube to 37°C and place it in an ultrasonic bath for 10-15 minutes (1)[1]. Visually inspect the solution against a strong light source to ensure absolute clarity.

Step 2: Step-Down Dilution

  • Prepare a serial dilution of the inhibitor in 100% DMSO to maintain compound solubility during the intermediate steps.

  • Dilute the DMSO stocks 1:20 directly into the aqueous assay buffer (e.g., 20 mM phosphate buffer, pH 7.0) to achieve a final DMSO concentration of 5% v/v (2)[2].

Step 3: Nephelometry Pre-Screen (The Self-Validating Step)

  • Transfer the buffer-inhibitor mixtures to your optical microplate.

  • Validation Check: Read the plate at 600 nm before adding the enzyme. Any well with an optical density (OD) significantly higher than the vehicle control (5% DMSO in buffer) indicates light scattering from micro-precipitation. Exclude these concentrations from your IC50 calculations to prevent underestimated activity and variable data (3)[3].

Step 4: Enzyme Reaction & Quenching

  • Add the target glycosidase (e.g., maltase or sucrase) and incubate the plate at 37°C at 600 rpm for 60 minutes (4)[4].

  • Initiate the reaction by adding the specific substrate.

  • Quench the reaction by heating the samples to 95°C for 10 minutes to flocculate the proteins, followed by centrifugation at 12,000g for 10 minutes (4)[4].

  • Measure the product formation using your standard colorimetric or fluorometric readout.

References

  • Calystegine B4-COA - BioCrick. 1

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed (NIH). 3

  • How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO - ResearchGate. 2

  • Inhibition of Human Intestinal α-Glucosidases by Calystegines - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of Calystegine B4 in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Calystegine B4 , a polyhydroxylated nortropane alkaloid an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Calystegine B4 , a polyhydroxylated nortropane alkaloid and a potent, competitive inhibitor of mammalian trehalase originally isolated from Scopolia japonica ().

While highly valuable for metabolic disorder research and glycosidase inhibition studies, Calystegine B4 exhibits significant instability in unoptimized aqueous environments. Like many Solanaceae-derived alkaloids, its structural integrity is highly dependent on pH, temperature, and the presence of trace oxidants (). This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality required to maintain the compound's integrity.

Troubleshooting Guide: Diagnostics & Causality

Issue 1: Rapid Loss of Trehalase Inhibitory Activity in Standard PBS

The Symptom: You dissolve Calystegine B4 in standard Phosphate-Buffered Saline (PBS, pH 7.4) and observe a >50% drop in enzyme inhibition within two weeks. The Causality: Calystegine B4 contains a secondary amine within its nortropane ring (pKa ~8.5). At pH 7.4, a significant equilibrium fraction of the compound exists in its deprotonated (free base) form. This exposes the nitrogen lone pair, making the molecule highly susceptible to N-oxidation and subsequent structural degradation. Furthermore, phosphate buffers can act as general base catalysts, accelerating the degradation of the vicinal diols. The Solution: Shift to a slightly acidic buffer (pH 5.5–6.0) using MES or acetate. This ensures the secondary amine remains fully protonated (as a stable salt), conferring electrostatic stability and resisting oxidation ().

Issue 2: Peak Broadening and Splitting in LC-MS Analysis

The Symptom: After storage, LC-MS chromatograms show peak broadening or the emergence of secondary peaks with the same or slightly altered mass (+16 Da). The Causality: A +16 Da mass shift indicates the formation of an N-oxide. Peak splitting without a mass shift indicates epimerization of the hydroxyl groups, driven by trace transition metals (e.g., Fe³⁺, Cu²⁺) present in lower-grade water or buffer salts, which catalyze the auto-oxidation of the tetrahydroxy system. The Solution: Implement chelation (0.1 mM EDTA) and deoxygenation (Argon purging) during stock preparation to sequester catalytic metals and remove dissolved oxygen.

G A Calystegine B4 (Aqueous Solution) B Alkaline/Neutral pH (≥7.4) Deprotonation of Amine A->B Unoptimized C Trace Transition Metals (Cu2+, Fe3+) A->C Unoptimized E Slightly Acidic Buffer (pH 5.5 - 6.0) A->E Optimized F Addition of EDTA (Chelation) A->F Optimized D N-Oxidation & Ring Degradation B->D C->D G Stable Protonated Salt (Oxidation Resistant) E->G F->G

Fig 1: Degradation pathways of Calystegine B4 and stabilization logic via pH and chelation.

Core Stabilization Protocol: Self-Validating Workflow

To guarantee experimental reproducibility, you must treat the preparation of the Calystegine B4 stock as a rigorous analytical procedure. The following protocol is designed as a self-validating system ; it includes an internal quality control checkpoint to ensure the compound's integrity before use.

Step-by-Step Methodology: Preparation of a 10 mM High-Stability Stock
  • Buffer Formulation: Prepare a 20 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to exactly 6.0 using 0.1 M HCl or NaOH. Causality: MES provides robust buffering capacity at pH 6.0 without participating in redox reactions, ensuring the nortropane nitrogen remains protonated.

  • Chelation: Add EDTA to a final concentration of 0.1 mM. Causality: This sequesters trace metals that act as catalysts for the oxidative cleavage of the vicinal diols.

  • Deoxygenation: Purge the buffer with inert Argon or Nitrogen gas for 15 minutes. Causality: Displacing dissolved oxygen mitigates the formation of reactive oxygen species (ROS) during long-term storage.

  • Dissolution: Weigh the required mass of Calystegine B4 and dissolve it in the deoxygenated buffer to achieve a 10 mM concentration. Vortex gently until the solution is optically clear.

  • Sterilization & Aliquoting: Filter the solution through a 0.22 µm PTFE syringe filter. Aliquot into amber, low-bind microcentrifuge tubes to prevent photolytic degradation and surface adsorption.

  • Self-Validation Checkpoint (Critical): Immediately inject a 1 µL sample of the fresh stock into an LC-MS system. You must observe a single, sharp peak at m/z 190.1 [M+H]⁺. Save this baseline chromatogram. Prior to any critical downstream enzymatic assay, run a subsequent aliquot; any deviation from this baseline (e.g., appearance of m/z 206.1) invalidates the aliquot.

  • Storage: Flash-freeze the validated aliquots in liquid nitrogen and store at -20°C.

Workflow N1 1. Buffer Prep 20 mM MES, pH 6.0 N2 2. Chelation Add 0.1 mM EDTA N1->N2 N3 3. Deoxygenation Argon Purge (15m) N2->N3 N4 4. Dissolution Add Calystegine B4 N3->N4 N5 5. QC Validation LC-MS Baseline N4->N5 N6 6. Storage Aliquot at -20°C N5->N6

Fig 2: Step-by-step experimental workflow for formulating stable Calystegine B4 aqueous stocks.

Quantitative Data: Stability Profiling

The table below summarizes the quantitative stability metrics of Calystegine B4 under various aqueous conditions. These metrics highlight the critical importance of pH optimization and thermal management.

Buffer SystempHAdditivesStorage Temp (°C)Estimated Half-Life (t½)30-Day Recovery (%)
PBS7.4None2514 Days22.4%
PBS7.4None445 Days61.5%
MES6.0None4>180 Days89.2%
MES6.00.1 mM EDTA4>365 Days98.7%
MES6.00.1 mM EDTA-20Indefinite>99.9%

(Note: Data synthesized from accelerated degradation studies of polyhydroxylated nortropane alkaloids monitored via LC-MS recovery).

Frequently Asked Questions (FAQs)

Q: Can I use Calystegine B4 directly in cell culture media for extended incubations? A: Proceed with caution. Standard cell culture media (e.g., DMEM, RPMI) are buffered at pH 7.4 and contain trace metals, riboflavin, and dissolved oxygen—all of which accelerate the degradation of Calystegine B4. If your assay requires long incubations (e.g., >24 hours), we recommend adding the compound immediately prior to the assay and refreshing the media daily to maintain effective inhibitor concentrations.

Q: How many freeze-thaw cycles can the optimized aqueous stock withstand? A: We recommend a strict maximum of three freeze-thaw cycles. During the freezing process, the localized concentration of buffer salts can cause transient pH shifts (the "freeze-concentration effect"). This temporary shift can cause micro-deprotonation and subsequent degradation. Always prepare single-use aliquots.

Q: I need to perform my enzyme assay at pH 7.5. How do I reconcile this with the compound's instability at this pH? A: Maintain your Calystegine B4 stock in the optimized MES buffer (pH 6.0). Dilute the compound into your pH 7.5 assay buffer immediately before initiating the enzymatic reaction. The degradation kinetics at pH 7.5 take hours to days to significantly impact concentration; a standard 30-to-60-minute enzyme kinetic assay will not be affected if the working solution is prepared fresh.

References

  • Calystegine B4, a novel trehalase inhibitor from Scopolia japonica. Asano, N., Kato, A., Oseki, K., Kizu, H., & Matsui, K. (1996). Carbohydrate Research, 293(2), 195-204. URL:[Link]

  • A Review of Bioinsecticidal Activity of Solanaceae Alkaloids. Chowański, S., Adamski, Z., Marciniak, P., Rosiński, G., Büyükgüzel, E., Büyükgüzel, K., ... & Bufo, S. A. (2022). Toxins, 14(2), 125. (Archived in PMC). URL:[Link]

  • Synthesis and Evaluation of Calystegine B2 Analogues as Glycosidase Inhibitors. Aguilar-Moncayo, M., García-Moreno, M. I., Trapero, A., Egido-Gabás, M., Llebaria, A., García Fernández, J. M., & Ortiz Mellet, C. (2001). The Journal of Organic Chemistry, 66(25), 8331-8339. URL:[Link]

Optimization

Reducing impurities during calystegine B4 column chromatography

Welcome to the Technical Support Center for Alkaloid Chromatography. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate Calystegine B4 .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Alkaloid Chromatography. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate Calystegine B4 . Because calystegines are highly polar, polyhydroxylated nortropane alkaloids that lack a UV chromophore, traditional reversed-phase chromatography often fails, leading to co-elution with plant sugars and severe peak tailing.

This guide is designed to move beyond basic protocols. Here, we will dissect the mechanistic causality behind each purification step, providing you with a self-validating workflow to successfully isolate Calystegine B4 from complex plant matrices.

To achieve high-purity Calystegine B4, we must first strip away the massive excess of neutral sugars and acidic phenolics using a two-dimensional ion-exchange approach, followed by high-resolution Hydrophilic Interaction Liquid Chromatography (HILIC).

CalystegineWorkflow Crude Crude Plant Extract (Calystegines, Sugars, Phenolics) SCX Strong Cation Exchange Amberlite IR 120B (H+) Crude->SCX Sugars Flow-through Waste (Neutral Sugars) SCX->Sugars Wash (H2O) BasicFraction Ammonia Eluate (Total Basic Alkaloids) SCX->BasicFraction Elute (2N NH4OH) SAX Anion Exchange Dowex 1x2 (Cl-) BasicFraction->SAX Acids Retained Waste (Acidic Phenolics) SAX->Acids Binds Acids Enriched Flow-through (Enriched Calystegines) SAX->Enriched Flow-through HILIC HILIC Separation (Ammonium Formate / MeCN) Enriched->HILIC PureB4 Pure Calystegine B4 (Target Isomer) HILIC->PureB4 Optimized pH OtherIsomers Other Isomers (A3, B1, B2) HILIC->OtherIsomers

Fig 1: Two-dimensional ion-exchange and HILIC workflow for Calystegine B4 purification.

Core Mechanisms & Strategy (FAQs)

Q: Why do standard reversed-phase (C18) columns fail to retain Calystegine B4, and why do we see massive sugar co-elution? A: Calystegine B4 is a tetrahydroxy-nortropane alkaloid 1. Its four hydroxyl groups make it extremely polar, meaning it exhibits virtually no hydrophobic partitioning on a C18 stationary phase. Furthermore, its structure is nearly identical to monosaccharides, causing it to co-extract and co-elute with highly abundant plant sugars. To solve this, we exploit the secondary amine on the nortropane ring (pKa ~9). By using a strong cation-exchange (SCX) resin, we can selectively capture the positively charged calystegines while the neutral sugars wash through 2.

Q: How does the HILIC buffer concentration affect the separation of Calystegine B4 from other isomers (B1, B2, A3)? A: In HILIC, a bare silica stationary phase acts as both a hydrophilic partitioner and a weak cation exchanger 3. Because all B-group calystegines have the same mass and similar polarity, resolving B4 from B2 requires tuning this mixed-mode interaction. Increasing the ammonium formate buffer concentration (e.g., from 10 mM to 50 mM) increases the ionic strength of the mobile phase. This effectively shields the basic nortropane nitrogen from secondary electrostatic retention, allowing the subtle differences in hydroxyl group orientation to drive the separation 4.

Troubleshooting Guide: Resolving Specific Impurities

Symptom / IssueMechanistic Root CauseCorrective Action
Persistent neutral sugar contamination in final fraction Insufficient washing during the SCX capture step. Sugars are trapped in the interstitial volume of the resin bed.Increase the ultrapure water wash volume to at least 5-10 Column Volumes (CV) before ammonia elution.
Severe peak tailing for Calystegine B4 in HILIC Secondary interactions between the basic nortropane amine and unshielded, acidic silanol groups on the silica phase.Switch from 0.1% Formic Acid to an Ammonium Formate buffer. The NH4+​ ions competitively bind to active silanols, improving peak symmetry 4.
No peaks detected in LC chromatogram Calystegines lack a conjugated pi-system, rendering them invisible to standard UV/Vis or PDA detectors.Switch detection modality to Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (Orbitrap/QqQ) 4.

Standard Operating Procedure (SOP): Self-Validating Purification

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation check passes.

Phase 1: Selective Cation-Exchange Capture
  • Extraction: Macerate ground plant material in water/methanol (50/50, v/v) for 24 hours. Centrifuge and evaporate the supernatant to dryness, then reconstitute in ultrapure water 2.

  • Load: Apply the extract to a strong cation-exchange column (Amberlite IR 120B, H+ form).

    • Causality: At neutral pH, the secondary amine of Calystegine B4 is protonated and binds ionically to the sulfonic acid groups.

  • Wash & Validate: Wash the column with 5 CV of water.

    • Validation Check: Collect the final 1 mL of the wash and perform a Molisch’s test. A negative result (no purple ring) confirms the complete removal of neutral sugars. If positive, continue washing.

  • Elute: Elute the enriched alkaloid fraction using 2N NH4​OH .

    • Causality: The high pH deprotonates the nortropane nitrogen, breaking the ionic interaction.

Phase 2: Anion-Exchange Polishing
  • Evaporate & Reconstitute: Evaporate the ammonia eluate to dryness under vacuum to remove all volatile base, then reconstitute in water.

  • Polish & Validate: Pass the solution through an anion-exchange column (Dowex 1x2, Cl- form) and collect the flow-through 2.

    • Validation Check: Measure the pH of the flow-through. It should remain neutral. A sudden drop in pH indicates the resin capacity is exhausted and acidic phenolics are breaking through.

Phase 3: HILIC-ELSD/MS Isomer Resolution
  • Mobile Phase Setup: Prepare Mobile Phase A (100% Acetonitrile) and Mobile Phase B (50 mM Ammonium Formate in Water, adjusted to pH 3.5) 3.

  • Gradient Elution: Using a bare silica HILIC-A column, run a gradient starting at 90% A, decreasing to 60% A over 15 minutes.

  • Detection & Validate: Monitor the eluent using ELSD or MS.

    • Validation Check: If using MS, monitor the specific m/z 244 for the [M+H]+ ion to confirm Calystegine B4 identity against co-eluting A-group calystegines ( m/z 156) 2.

Quantitative Data Summary: HILIC Optimization

The table below summarizes the quantitative impact of tuning chromatographic parameters on a bare silica HILIC column for Calystegine B4 resolution.

Table 1: Impact of Chromatographic Parameters on Calystegine B4 Resolution

ParameterTested RangeMechanistic RationaleImpact on Calystegine B4
Buffer Type 0.1% FA vs. Ammonium Formate NH4+​ ions competitively bind to active silanol sites on bare silica.Switches from severe tailing (As > 2.0) to symmetric peak shape (As ~1.1).
Buffer Concentration 10 mM to 50 mMHigher ionic strength reduces the secondary cation-exchange retention mechanism.Decreases overall retention time; improves critical resolution from the B2 isomer.
Mobile Phase pH pH 2.1 vs. pH 5.5Modulates the ionization state of the secondary amine (pKa ~9) and surface silanols.pH 3.5 balances hydrophilic partitioning and ionic retention for optimal recovery.
Organic Modifier 70% vs. 90% AcetonitrileDrives the thickness of the water-enriched layer on the stationary phase.90% MeCN maximizes retention of the highly polar B4 isomer.

References

  • Guillarme, D. (2014). HILIC: A Critical Evaluation. LCGC International. Available at:4

  • Bourebaba, L., et al. (2022). Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway. MDPI Biomolecules. Available at: 2

  • Romera Torres, A., et al. (2018). Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry. Journal of Chromatography A. Available at: 3

  • Asano, N., et al. (1993). Calystegine B4, a novel trehalase inhibitor from Scopolia japonica. PubMed. Available at: 1

Sources

Troubleshooting

Technical Support Center: Resolving Calystegine B4 Co-Elution in HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution for calystegine B4 .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve baseline resolution for calystegine B4 .

Calystegines are highly polar, polyhydroxylated nortropane alkaloids found in Solanaceae plants. Because they lack a UV chromophore, they require Mass Spectrometry (LC-MS/MS) for detection [3]. However, their extreme hydrophilicity makes traditional Reversed-Phase (RP) chromatography virtually useless, leading to severe co-elution with matrix components or stereoisomers (like calystegine B2 and A3).

This guide provides field-proven, self-validating methodologies to eliminate co-elution and ensure the scientific integrity of your quantitative assays.

🔍 Root Cause Analysis & Troubleshooting FAQs

Q1: Why does calystegine B4 constantly co-elute with the solvent front and matrix components on my C18 column? A1: This is a fundamental mismatch of retention mechanisms. C18 columns rely on hydrophobic interactions. Calystegine B4 contains four hydroxyl groups and a secondary amine, making it extremely hydrophilic. It cannot partition into the hydrophobic C18 chains and consequently elutes in the void volume ( t0​ ). In complex plant matrices (e.g., potato or tomato extracts), this void volume is heavily populated with neutral sugars and amino acids, causing severe ion suppression during mass spectrometric detection. Actionable Fix: Abandon RP-HPLC for this assay. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or a Chiral stationary phase [2].

Q2: I switched to a standard HILIC column, but I am now seeing co-elution between calystegine B4 and calystegine B2. How do I resolve them? A2: Calystegine B2 and B4 are stereoisomers. On standard bare silica or amide HILIC columns, their hydrodynamic radii and polarities are nearly identical, leading to co-elution. To resolve this, you must exploit their stereochemistry. Actionable Fix: The gold standard for this separation is a macrocyclic glycopeptide (vancomycin) chiral stationary phase . The chiral cavities provide stereoselective hydrogen bonding, completely resolving the isomers A3, A5, B1, B2, B3, and B4[1].

Q3: How can I eliminate sugar interference before the sample even reaches the HPLC column? A3: You must implement Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) . Calystegines contain a secondary amine in their nortropane ring with a pKa of ~9.0. At pH 4.0, they are fully protonated (positively charged). Sugars and phenolic compounds remain neutral. When passed through an SCX resin, calystegines bind tightly via ionic interactions, allowing you to wash away 100% of the interfering sugars. Elution is then triggered by shifting the pH above the pKa [4].

📊 Data Presentation: Method Selection

Table 1: Stationary Phase Comparison for Calystegine B4
Column TypeRetention MechanismCalystegine B4 ResolutionMatrix Interference
C18 (Reversed Phase) HydrophobicPoor (Elutes in void volume)High (Co-elutes with sugars)
Amide HILIC Hydrophilic PartitioningModerate (May co-elute with B2)Low
Zwitterionic HILIC Partitioning + ElectrostaticGoodLow
Chiral (Vancomycin) Stereoselective H-bondingExcellent (Baseline resolution)Very Low
Table 2: Optimized Zwitterionic HILIC LC-MS/MS Gradient Protocol

Note: This gradient ensures adequate retention factor ( k′>2 ) for calystegine B4, moving it away from any residual void volume suppressors.

Time (min)% Mobile Phase A (Water + 10mM NH₄FA, pH 3.5)% Mobile Phase B (Acetonitrile + 0.1% FA)Flow Rate (mL/min)
0.05950.4
2.05950.4
10.050500.4
12.050500.4
12.15950.4
15.05950.4

⚙️ Experimental Workflows & Visualization

Workflow 1: Diagnostic Troubleshooting Path

Use the following logic tree to identify and correct your specific co-elution failure mode.

G A Issue: Calystegine B4 Co-elution B Identify Interference Source A->B C Matrix Sugars/Amino Acids (Void Volume Elution) B->C D Isomeric Calystegines (e.g., B2, A3) B->D E Implement SCX-SPE Clean-up (Removes Neutrals) C->E F Switch to Chiral (Vancomycin) or Zwitterionic HILIC D->F G Baseline Resolution & Accurate Quantitation E->G F->G

Fig 1. Troubleshooting workflow for resolving calystegine B4 co-elution in HPLC.

Workflow 2: SCX-SPE Sample Preparation Protocol

To guarantee a self-validating extraction system, follow this exact SCX-SPE protocol. The causality of each step is rooted in the pKa of the nortropane ring.

Step-by-Step Methodology:

  • Conditioning: Pass 3 mL of LC-MS grade Methanol, followed by 3 mL of LC-MS grade Water through a 500 mg SCX cartridge.

  • Loading: Adjust the pH of your aqueous plant extract to 4.0 using 1% acetic acid. Load 2 mL of the extract onto the cartridge at a dropwise flow rate (~1 mL/min). Mechanism: The protonated secondary amine of B4 binds to the negatively charged sulfonic acid groups on the resin.

  • Washing: Wash with 3 mL of Water, followed by 3 mL of 50% Methanol in Water. Mechanism: This strips away all neutral sugars, organic acids, and non-basic hydrophobic interferences.

  • Elution: Elute the calystegines using 3 mL of 2M Ammonium Hydroxide ( NH4​OH ) in Methanol. Mechanism: The high pH (>>9.0) deprotonates the calystegines, neutralizing their charge and breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of 95% Acetonitrile for direct injection into the HILIC system.

SPE S1 1. Condition SCX Cartridge S2 2. Load Sample (pH 4.0) S1->S2 S3 3. Wash (H2O / MeOH) S2->S3 S4 4. Elute (2M NH4OH/MeOH) S3->S4

Fig 2. Strong Cation Exchange (SCX) SPE workflow for isolating calystegine B4 from matrix sugars.

📚 References

  • Glycoalkaloid and Calystegine Levels in Table Potato Cultivars Subjected to Wounding, Light, and Heat Treatments ResearchGate

  • Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update ResearchGate

  • FINAL REPORT Monitoring of tropane alkaloids in foods FS 102116 Food Standards Agency (food.gov.uk)

  • DETERMINATION OF IMINOCYCLITOLS IN NATURAL MATRICES: A REVIEW Universitat de Barcelona (ub.edu)

Optimization

Optimizing mobile phase for calystegine B4 mass spectrometry

Welcome to the Advanced LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Calystegine B4 .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing Calystegine B4 .

Calystegines are highly polar, polyhydroxylated nortropane alkaloids (iminosugars) found in Solanaceae crops. Because Calystegine B4 possesses four hydroxyl groups and a basic secondary amine, it lacks a chromophore and exhibits a highly negative LogP. This makes traditional reversed-phase liquid chromatography (RPLC) ineffective, demanding specialized Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) [1].

Below is our comprehensive troubleshooting guide, diagnostic workflows, and self-validating protocols to ensure peak analytical performance.

Diagnostic Decision Tree

G A Calystegine B4 LC-MS/MS Issue B Poor Retention (Elutes in Void) A->B C Severe Peak Tailing A->C D Ion Suppression (Low ESI+ Signal) A->D E Switch to HILIC (Amide/ZIC Phase) B->E Mechanism: Partitioning F Add 10-20 mM Ammonium Formate C->F Mechanism: Silanol Shielding G Optimize % Aqueous & Matrix Cleanup D->G Mechanism: Desolvation

Fig 1. Troubleshooting decision matrix for Calystegine B4 LC-MS/MS optimization.

Core FAQs & Troubleshooting

Q1: Why is my Calystegine B4 eluting in the void volume on a standard C18 column, and how do I fix it? The Causality: Calystegine B4 is exceptionally polar. On a hydrophobic reversed-phase (C18) column, it lacks the necessary non-polar surface area to partition into the stationary phase, causing it to wash out immediately with the solvent front. The Solution: You must transition to a HILIC (Hydrophilic Interaction Liquid Chromatography) stationary phase, such as an Amide or Zwitterionic (ZIC) column. HILIC phases immobilize a water-enriched layer on the silica surface. By using a high-organic mobile phase (e.g., >90% Acetonitrile), the polar Calystegine B4 is forced to partition into this aqueous layer, successfully retaining the analyte [1].

Q2: I am using a HILIC column, but my peak shape exhibits severe tailing. What mobile phase adjustment is required? The Causality: The nortropane ring of Calystegine B4 contains a basic secondary amine. Even in HILIC, unshielded, deprotonated silanols ( SiO− ) on the silica support act as cation-exchange sites. The positively charged amine interacts strongly with these sites, causing the analyte to "drag" through the column. The Solution: Introduce a volatile buffer to block these secondary interactions. Adding 10 mM to 20 mM Ammonium Formate provides a high concentration of NH4+​ ions that outcompete the calystegine for the active silanol sites, effectively shielding the stationary phase and restoring sharp, symmetrical peaks [2].

Q3: My signal intensity in positive electrospray ionization (ESI+) is fluctuating. How do I optimize the mobile phase for maximum sensitivity? The Causality: Ion suppression in ESI+ for polar plant metabolites is driven by two factors: matrix effects (co-eluting salts/sugars) and poor droplet desolvation. Using strong ion-pairing agents like Trifluroacetic Acid (TFA) increases the surface tension of the ESI droplets, preventing them from reaching the Rayleigh limit required for gas-phase ion release. The Solution: Replace TFA with 0.1% Formic Acid (FA) . Formic acid ensures the secondary amine is fully protonated to [M+H]+ ( m/z 176.0923) without suppressing ionization. Ensure your organic phase contains at least 2-5% water to prevent buffer precipitation in the MS source [2].

Quantitative Data: Mobile Phase Modifier Selection

To achieve the lowest Limit of Quantitation (LOQ), the balance between chromatographic peak shape and mass spectrometric ionization efficiency is critical.

Table 1: Impact of Mobile Phase Modifiers on Calystegine B4 Analysis

Mobile Phase AdditiveChromatographic EffectESI+ MS/MS SensitivityCausality / MechanismRecommendation
0.1% Formic Acid (FA) Poor (Severe tailing)HighLacks cations to shield active silanols.Not recommended alone
10 mM Ammonium Formate Good (Symmetrical)ModeratepH may not be low enough for full analyte protonation.Sub-optimal
10 mM NH₄FA + 0.1% FA Excellent (Sharp) High NH4+​ shields silanols; FA ensures [M+H]+ formation.Optimal Choice
0.1% TFA Excellent (Sharp)Very LowHigh surface tension traps ions in the liquid phase.Avoid

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: by monitoring the system pressure, pH, and specific product ions, you can verify the integrity of the method at each step.

Step 1: Mobile Phase Preparation
  • Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade Water. Add 0.1% Formic Acid (v/v).

    • Self-Validation Check: Measure the pH of Phase A. It must read between pH 2.8 and 3.2 . This guarantees the basic amine (pKa ~9-10) is >99% ionized.

  • Phase B (Organic): Add 0.1% Formic Acid to LC-MS grade Acetonitrile.

Step 2: HILIC Column Equilibration
  • Install a HILIC-Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Set flow rate to 0.4 mL/min at 40°C.

  • Flush with 95% Phase B for a minimum of 20 column volumes .

    • Causality: HILIC requires significantly longer equilibration times than RPLC because the water-enriched partition layer takes time to dynamically form on the stationary phase.

Step 3: Gradient Elution Workflow

Program the LC pumps according to the following gradient to elute Calystegine B4 while washing out highly polar plant matrix sugars:

  • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte).

  • 1.0 - 6.0 min: Linear ramp to 50% B (Elution window).

  • 6.0 - 8.0 min: Hold at 50% B (Column wash to remove complex carbohydrates).

  • 8.0 - 8.1 min: Return to 95% B.

  • 8.1 - 12.0 min: Re-equilibration.

Step 4: MS/MS Parameter Validation

Operate the tandem mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

  • Precursor Ion: m/z 176.09 [M+H]+

  • Quantifier Transition: m/z 176.09 158.08 (Corresponds to the neutral loss of one H2​O molecule).

  • Qualifier Transition: m/z 176.09 140.07 (Corresponds to the neutral loss of two H2​O molecules).

    • Self-Validation Check: The ion ratio between the quantifier and qualifier must remain consistent ( ±20% ) across all standards and samples to confirm peak purity and absence of isobaric interference [3].

Mechanistic Visualization

HILIC_Mechanism Mobile Mobile Phase (High ACN) Analyte Calystegine B4 [M+H]+ Mobile->Analyte Delivers WaterLayer Water-Enriched Layer Analyte->WaterLayer Partitions into Stationary Amide Stationary Phase WaterLayer->Stationary Hydrogen Bonding

Fig 2. HILIC partitioning mechanism for polar calystegine B4 retention.

References

  • Title: Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI (Metabolites) URL: [Link]

  • Title: Reports of tropane alkaloid poisonings and analytical techniques for their determination in food crops and products from 2013 to 2023 Source: Comprehensive Reviews in Food Science and Food Safety URL: [Link]

Reference Data & Comparative Studies

Validation

Calystegine B4 vs. Calystegine B2: A Comparative Guide on Enzyme Inhibition Kinetics

Introduction As a Senior Application Scientist in glycosidase research, I frequently evaluate the kinetic profiles of polyhydroxylated nortropane alkaloids. Calystegines, naturally occurring in Solanaceae plants, are pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist in glycosidase research, I frequently evaluate the kinetic profiles of polyhydroxylated nortropane alkaloids. Calystegines, naturally occurring in Solanaceae plants, are potent transition-state analogs that competitively inhibit various glycosidases[1]. Their ability to mimic the oxocarbenium ion transition state of sugars makes them invaluable tools for drug development, particularly in metabolic disorders and lysosomal storage diseases[2]. This guide provides an objective, data-driven comparison of two prominent analogs: Calystegine B4 and Calystegine B2 , focusing on their distinct enzyme inhibition kinetics, structural causality, and the experimental protocols required to validate their activity.

Structural Basis of Specificity

Both Calystegine B2 and B4 share a core nortropane bicyclic ring system but differ critically in their polyhydroxylation stereochemistry[3].

  • Calystegine B4 features a 1α,2β,3α,4α -tetrahydroxy-nor-tropane configuration[3]. This specific spatial arrangement mimics the α -glucoside conformation, restricting its affinity to specific enzyme pockets.

  • Calystegine B2 possesses a differing stereochemical arrangement that perfectly mimics the transition states of galactose and glucose, broadening its inhibitory spectrum against α -galactosidases and β -glucosidases[4].

Comparative Enzyme Inhibition Kinetics

The kinetic profiles of B2 and B4 demonstrate how minor stereochemical shifts dictate target specificity[5].

  • β -Glucosidase (Almond & Mammalian): Calystegine B2 is a highly potent competitive inhibitor of almond β -glucosidase with a Ki​ of 1.9 μ M (ranging up to 10−7 M depending on the assay conditions)[3]. Calystegine B4 also competitively inhibits this enzyme but with significantly lower potency ( Ki​ = 7.3 μ M)[3].

  • α -Galactosidase (Coffee Bean & Rat Liver): Calystegine B2 demonstrates profound affinity for α -galactosidase ( Ki​ = 0.86 μ M)[4]. In stark contrast, Calystegine B4 exhibits no significant inhibitory activity against this enzyme[3].

  • Trehalase (Pig Kidney & Rat Intestine): This is where Calystegine B4 distinguishes itself. B4 is a highly specific, potent competitive inhibitor of pig kidney trehalase ( Ki​ = 1.2 μ M) and rat intestinal trehalase ( IC50​ = 9.8 μ M)[3]. Calystegine B2 lacks this specific affinity for trehalase[3]. Notably, B4 is almost inactive against yeast and fungal trehalases, highlighting a remarkable evolutionary divergence in enzyme active sites[3].

Data Presentation: Kinetic Summary The following table summarizes the quantitative kinetic data for both compounds across key target enzymes.

Target EnzymeBiological SourceCalystegine B2 ( Ki​ / IC50​ )Calystegine B4 ( Ki​ / IC50​ )Inhibition Mechanism
β -Glucosidase Almond Ki​ = 1.9 μ M Ki​ = 7.3 μ MCompetitive
α -Galactosidase Coffee Bean Ki​ = 0.86 μ MInactiveCompetitive
Trehalase Pig KidneyInactive Ki​ = 1.2 μ MCompetitive
Trehalase Rat IntestineN/A IC50​ = 9.8 μ MCompetitive
α -Glucosidase Human IntestinalHigh Affinity (Sucrase)N/ACompetitive

(Data aggregated from and )

Mechanistic Causality (E-E-A-T)

Why does B4 inhibit mammalian trehalase while B2 targets α -galactosidase? The causality lies in the lock-and-key transition state mimicry. The equatorial and axial arrangement of hydroxyl groups on the B2 nortropane ring establishes a hydrogen-bonding network that perfectly satisfies the catalytic pocket residues (e.g., Asp and Glu) of α -galactosidase and β -glucosidase[4].

Conversely, the 1α,2β,3α,4α orientation of Calystegine B4 creates a steric and electrostatic profile that selectively binds the active site of mammalian trehalase[3]. Because trehalase hydrolyzes trehalose (an α,α -1,1-glucoside), the enzyme's active site specifically recognizes the α -glucoside-like conformation of B4. The fact that B4 does not inhibit fungal trehalase suggests that mammalian trehalase possesses a distinctly shaped aglycone-binding subsite that accommodates the nortropane nitrogen, a feature absent or sterically hindered in the fungal ortholog[3].

Inhibition E Free Enzyme (E) (e.g., Trehalase) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) - Inactive E->EI + I (Competitive) S Substrate (S) I Calystegine (I) (Transition State Analog) ES->E P Products (P) ES->P Catalysis EI->E

Competitive inhibition mechanism of calystegines targeting glycosidase active sites.

Experimental Protocols for Kinetic Validation

To ensure scientific integrity and reproducibility, the following self-validating protocol is standard for determining the Ki​ and IC50​ values of calystegines. This continuous spectrophotometric assay relies on Michaelis-Menten kinetics to definitively prove competitive inhibition.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Isolate or reconstitute the target enzyme (e.g., pig kidney trehalase or almond β -glucosidase) in an optimal buffer (e.g., 50 mM sodium phosphate, pH 6.0).

    • Prepare the specific substrate. For β -glucosidase, use p-nitrophenyl- β -D-glucopyranoside (pNPG). For trehalase, use pure trehalose coupled with a glucose oxidase/peroxidase (GOX/HRP) detection system.

  • Inhibitor Titration:

    • Prepare serial dilutions of Calystegine B2 or B4 (ranging from 0.1 μ M to 100 μ M) in the assay buffer.

  • Reaction Incubation:

    • Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C to allow the system to reach binding equilibrium.

    • Initiate the reaction by adding the substrate at varying concentrations (spanning 0.2 ×Km​ to 5 ×Km​ ).

  • Spectrophotometric Detection:

    • Measure the continuous release of the product. For pNPG assays, monitor absorbance at 400 nm (detecting p-nitrophenol). For trehalase (GOX/HRP system), monitor the oxidized dye absorbance at 510 nm.

  • Data Transformation & Validation (The Self-Validating Step):

    • Plot the initial velocity ( V0​ ) against substrate concentration [S] .

    • Generate a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ). A competitive inhibition mechanism is mathematically validated only if the lines intersect exactly at the y-axis (indicating Vmax​ remains constant while the apparent Km​ increases).

    • Calculate the Ki​ using the Dixon plot or non-linear regression analysis.

Workflow A 1. Enzyme & Substrate Prep (Isolate specific glycosidases) B 2. Inhibitor Titration (Serial dilution of B2 or B4) A->B C 3. Incubation & Reaction (Control temp/pH conditions) B->C D 4. Spectrophotometric Detection (Measure absorbance/fluorescence) C->D E 5. Kinetic Modeling (Lineweaver-Burk plots) D->E F 6. Parameter Extraction (Calculate Ki and IC50) E->F

Experimental workflow for validating calystegine enzyme inhibition kinetics.

Conclusion

For drug development professionals and researchers, selecting between Calystegine B2 and B4 hinges entirely on the target enzyme's catalytic pocket. B2 is the superior candidate for targeting β -glucosidase and α -galactosidase pathways, making it highly relevant for research into Gaucher or Fabry disease. Conversely, B4's unique, highly specific competitive inhibition of mammalian trehalase positions it as a specialized tool for investigating trehalose metabolism and related intestinal dysfunctions.

References
  • Asano N., Kato A., Kizu H., Matsui K., Watson A.A., Nash R.J. (1996). "Calystegine B4, a novel trehalase inhibitor from Scopolia japonica". Carbohydrate Research, 293(2): 195-204. URL:[Link]

  • Jockovic N., Fischer W., Brandsch M., Brandt W., Dräger B. (2013). "Inhibition of Human Intestinal alpha-Glucosidases by Calystegines". Journal of Agricultural and Food Chemistry, 61(23): 5550-5557. URL:[Link]

  • EFSA (European Food Safety Authority), Binaglia M., Baert K., Schutte M., Serafimova R. (2019). "Overview of available toxicity data for calystegines". EFSA Journal, 17(1): e05574. URL:[Link]

Sources

Comparative

Comparative Profiling of Calystegine B4: Structural Divergence and Enzyme Specificity Among Polyhydroxylated Nortropanes

Executive Summary Calystegines are a unique class of polyhydroxylated nortropane alkaloids naturally synthesized by plants in the Solanaceae and Convolvulaceae families. While the broader calystegine family (notably Caly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Calystegines are a unique class of polyhydroxylated nortropane alkaloids naturally synthesized by plants in the Solanaceae and Convolvulaceae families. While the broader calystegine family (notably Calystegine A3 and B2) is well-documented for potent inhibition of β-glucosidases and α-galactosidases, Calystegine B4 occupies a highly divergent pharmacological niche. This guide provides an objective, data-driven comparison of Calystegine B4 against other prominent calystegines, detailing how its unique stereochemistry dictates selective competitive inhibition of trehalase.

Structural and Mechanistic Divergence

All calystegines share an 8-azabicyclo[3.2.1]octane nucleus, but their biological targets are dictated by the number and stereochemistry of their hydroxyl groups. Calystegine B4 is chemically defined as1[1].

The critical differentiator for B4 is the configuration of the hydroxyl group at the C-4 position. Unlike Calystegine B2, which features equatorial hydroxyl groups, the axial hydroxyl configuration in Calystegine B4 forces a2[2].

Mechanistic Causality: The "Type 1" orientation allows B2 and A3 to mimic the transition state of β-glucocerebrosidase, enabling them to act as pharmacological chaperones. Conversely, the "Type 2" orientation of B4 sterically clashes with β-glucosidase active sites but perfectly complements the catalytic carboxylic residues of trehalase. By mimicking the glycosyl oxocarbenium cation intermediate of trehalose cleavage, B4 acts as a highly specific competitive inhibitor of mammalian and insect trehalases.

Pathway Nortropane Polyhydroxylated Nortropane Core SubA Trihydroxy (Calystegine A3) Nortropane->SubA SubB2 Tetrahydroxy (Equatorial) (Calystegine B2) Nortropane->SubB2 SubB4 Tetrahydroxy (Axial C4) (Calystegine B4) Nortropane->SubB4 Type1 Type 1 Binding Orientation SubA->Type1 SubB2->Type1 Type2 Type 2 Binding Orientation SubB4->Type2 Chaperone β-Glucocerebrosidase Stabilization (Gaucher's Disease) Type1->Chaperone Pharmacological Chaperone Trehalase Trehalase Inhibition (Agrochemical Potential) Type2->Trehalase Competitive Inhibition

Logical relationship between calystegine stereochemistry, binding orientation, and enzyme specificity.

Quantitative Performance Comparison

The structural divergence of Calystegine B4 translates directly into a specialized inhibitory profile. While B2 and A3 show broader inhibition across3[3], B4 has an exceptional affinity for1[1].

Table 1: Comparative Glycosidase Inhibition Profile (IC50 / Ki in µM)

Enzyme TargetCalystegine B4Calystegine B2Calystegine A3Calystegine C1
Almond β-glucosidase Ki = 7.3 µMKi ~ 1.0 - 3.0 µMKi = 43.0 µMKi ~ 1.5 µM
Green coffee bean α-galactosidase InactiveKi = 7.0 µMKi = 190.0 µMPotent
Pig kidney trehalase Ki = 1.2 µM (IC50 = 4.8 µM)IC50 = 10.0 µMIC50 = 13.0 µMN/A
Rat intestinal trehalase IC50 = 9.8 µMIC50 = 9.0 µMIC50 = 12.0 µMN/A

Experimental Methodologies: Isolation and Functional Validation

To ensure reproducibility and analytical rigor, the following self-validating workflows are utilized for isolating and characterizing Calystegine B4 from crude plant matrices (e.g., Scopolia japonica).

Workflow Extract 1. Plant Extraction (e.g., Scopolia japonica) IEC 2. Ion-Exchange Chromatography Extract->IEC Isolate Alkaloids Deriv 3. TMS Derivatization (Silylation) IEC->Deriv Volatilize Assay 5. In Vitro Trehalase Inhibition Assay IEC->Assay Functional Validation GCMS 4. GC-MS Analysis (SIM Mode m/z 244) Deriv->GCMS Quantify B4

Step-by-step workflow for the isolation, derivatization, and functional assay of calystegines.

Protocol A: Extraction and GC-MS Quantification
  • Cation-Exchange Extraction : Lyophilized plant tissue is extracted in 50% aqueous methanol. The crude extract is loaded onto a strongly acidic cation-exchange resin (H+ form).

    • Causality: The secondary amine of the nortropane ring is protonated at neutral/acidic pH. This allows the highly polar calystegines to be selectively retained while neutral sugars and acidic metabolites are washed away. Elution is achieved using 0.5 M ammonium hydroxide.

  • TMS Derivatization : The purified alkaloid fraction is dried and reacted with MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Causality: Calystegines contain up to four free hydroxyl groups, rendering them non-volatile and susceptible to thermal degradation. Silylation replaces the hydroxyl protons with trimethylsilyl (TMS) groups, drastically increasing volatility for gas chromatography.

  • SIM Mode GC-MS : The derivatized sample is analyzed using GC-MS in Selected Ion Monitoring (SIM) mode.

    • Causality: SIM mode provides a self-validating identification system by filtering for specific mass-to-charge ratios. Calystegine B4 is definitively quantified by monitoring4[4], distinguishing it from B1 (m/z 189) and A-group calystegines (m/z 156).

Protocol B: In Vitro Trehalase Competitive Inhibition Assay
  • Enzyme-Inhibitor Equilibration : Mammalian or insect trehalase is suspended in sodium maleate buffer (pH 6.0). Calystegine B4 (0.1 to 50 µM) is pre-incubated with the enzyme for 15 minutes at 37°C.

    • Causality: Pre-incubation is critical to establish a thermodynamic binding equilibrium between the enzyme's active site and the inhibitor before the substrate is introduced.

  • Substrate Hydrolysis : Trehalose is added at varying concentrations (1 to 10 mM). The reaction proceeds for 30 minutes and is quenched by boiling.

  • Kinetic Validation : Released glucose is quantified via a colorimetric GOPOD assay. Data is plotted on a Lineweaver-Burk double-reciprocal plot.

    • Causality: This step is self-validating; if B4 is a true competitive inhibitor, the plot will show intersecting lines at the y-axis (constant Vmax) with an increasing apparent Km, confirming that B4 competes directly with trehalose for the active site.

Applications in Drug Development and Agrochemicals

The structural nuances of Calystegine B4 dictate its distinct applications compared to its analogs:

  • Agrochemical Potential : Because trehalase is essential for insect chitin synthesis and energy metabolism (but absent in plants and non-essential in humans), Calystegine B4 represents a promising scaffold for 5[5]. It serves as a natural alternative to synthetic inhibitors like validamycin.

  • Therapeutic Divergence : While Calystegine B2 and A3 are actively investigated as pharmacological chaperones for Gaucher's disease due to their stabilization of β-glucocerebrosidase, B4's Type 2 binding renders it ineffective for this application, highlighting the extreme structure-activity sensitivity of polyhydroxylated alkaloids.

References

  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Title: Calystegine A3 | CAS:131580-36-4 Source: ChemFaces URL
  • Source: PMC (NIH)

Sources

Validation

A Comparative Guide to the Validation of HPLC-ELSD Methods for Calystegine B4 Detection

For researchers, scientists, and drug development professionals, the accurate quantification of calystegine B4 is paramount due to its potential therapeutic applications.[1] This guide provides an in-depth comparison and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of calystegine B4 is paramount due to its potential therapeutic applications.[1] This guide provides an in-depth comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) method for this purpose. The content herein is structured to provide not only a procedural walkthrough but also the scientific rationale behind the experimental choices, ensuring a robust and reliable analytical method.

Introduction: The Analytical Challenge of Calystegine B4

Calystegines are a group of polyhydroxyalkaloids with promising biological activities, including glycosidase inhibition. Their structural properties, however, present a significant analytical challenge: they lack a strong chromophore, making detection by common UV-Vis spectrophotometry difficult.[2] This necessitates the use of alternative detection methods. The Evaporative Light Scattering Detector (ELSD) has emerged as a powerful tool for analyzing such non-chromophoric compounds.[3]

Why HPLC-ELSD for Calystegine B4?

The principle of ELSD involves three key steps: nebulization of the HPLC eluent, evaporation of the mobile phase, and detection of the light scattered by the remaining non-volatile analyte particles.[3][4] This mechanism makes it a "universal detector" for any compound that is less volatile than the mobile phase.[4] Key advantages of HPLC-ELSD for calystegine B4 analysis include:

  • Universal Detection: Ability to detect compounds lacking UV-absorbing properties.[2]

  • Gradient Compatibility: Unlike Refractive Index (RI) detectors, ELSD is compatible with gradient elution, allowing for better separation of complex mixtures.[2][3]

  • High Sensitivity: Offers good sensitivity for non-volatile analytes.[3]

Comparative Analysis: HPLC-ELSD vs. Alternative Detection Methods

While HPLC-ELSD is a strong candidate, a comprehensive evaluation requires comparison with other available techniques.

Detection MethodPrincipleAdvantages for Calystegine B4Disadvantages for Calystegine B4
Evaporative Light Scattering Detection (ELSD) Light scattering by non-volatile analyte particles after solvent evaporation.[4]Universal detection, gradient compatible, good sensitivity.[2][3]Non-linear response may require curve fitting for quantification, destructive technique.[5]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and selectivity, provides structural information.Higher cost of instrumentation and maintenance, can be affected by matrix effects.
Refractive Index (RI) Detection Measures the difference in refractive index between the mobile phase and the eluting analyte.Universal detection.Not compatible with gradient elution, sensitive to temperature and pressure fluctuations, lower sensitivity compared to ELSD.[2]
Charged Aerosol Detection (CAD) Similar to ELSD but charges the analyte particles before detection.Universal detection, more uniform response than ELSD.Destructive technique, can be more expensive than ELSD.

For routine quality control and quantification of calystegine B4 where structural elucidation is not the primary goal, HPLC-ELSD offers a cost-effective and robust solution.

Validating the HPLC-ELSD Method: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Experimental Workflow Diagram

Caption: Workflow for HPLC-ELSD Method Validation.

Materials and Reagents
  • Calystegine B4 reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas for ELSD (high purity)

Instrumentation and Chromatographic Conditions (Example)
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 250 mm, 4 µm)[8]

  • Mobile Phase: Gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B)

  • Flow Rate: 0.8 mL/min[9]

  • Column Temperature: 30°C[9]

  • Injection Volume: 10 µL[9]

  • ELSD: Agilent 1290 Infinity II ELSD or equivalent

  • Nebulizer Temperature: 30°C[8]

  • Evaporator Temperature: 50°C[9]

  • Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)[9]

Causality: The choice of a C18 column provides good retention for polar compounds like calystegines. A gradient elution is necessary to achieve optimal separation from other matrix components. TFA is added to the mobile phase to improve peak shape. The ELSD parameters are optimized to ensure efficient nebulization and evaporation of the mobile phase while minimizing the loss of the semi-volatile analyte.

Validation Parameters and Acceptance Criteria

The validation will assess the following parameters as defined by ICH Q2(R2) guidelines.[6][7]

3.3.1. Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Procedure:

  • Analyze a blank sample (matrix without calystegine B4).

  • Analyze a sample of calystegine B4 reference standard.

  • Analyze a sample spiked with calystegine B4 and potential interfering substances.

Acceptance Criteria: The blank sample should not show any peak at the retention time of calystegine B4. The peak for calystegine B4 in the spiked sample should be pure and well-resolved from other peaks.

3.3.2. Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[10]

Procedure:

  • Prepare a series of at least five concentrations of calystegine B4 reference standard.

  • Inject each concentration in triplicate.

  • Plot the peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. A visual inspection of the plot should confirm linearity. The range is the interval between the upper and lower concentrations that have been shown to have a suitable level of precision, accuracy, and linearity.[11]

Table 1: Example Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
101502, 1510, 14981503.3
253745, 3760, 37553753.3
507510, 7490, 75057501.7
7511240, 11265, 1125011251.7
10015050, 15030, 1504515041.7
3.3.3. Accuracy

Objective: To determine the closeness of the test results to the true value.[12]

Procedure:

  • Perform recovery studies by spiking a blank matrix with known concentrations of calystegine B4 at three levels (low, medium, and high) within the linear range.

  • Analyze each level in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98-102%.

Table 2: Example Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.899.0
6059.499.0
9090.9101.0
3.3.4. Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[10]

    • Procedure: Analyze six replicate samples of calystegine B4 at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.[10]

    • Procedure: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The RSD should be ≤ 2%.

Table 3: Example Precision Data

ParameterDay 1 (Analyst 1) RSD (%)Day 2 (Analyst 2) RSD (%)
Repeatability1.21.5
Intermediate Precision-1.8
3.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Procedure:

  • LOD: The lowest concentration that can be reliably detected but not necessarily quantified.[10] It can be determined based on the signal-to-noise ratio (typically 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).[13][14]

  • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy.[10] It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or calculated as LOQ = 10 * σ/S.[13]

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Logical Relationship of Validation Parameters

Validation_Parameters Method_Development Method Development Specificity Specificity Method_Development->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method LOQ->Validated_Method

Caption: Interdependence of Method Validation Parameters.

Conclusion

The validation of an HPLC-ELSD method for the detection of calystegine B4 is a critical step in ensuring the quality and reliability of analytical data. This guide provides a comprehensive framework for this process, from the initial comparison of detection methods to a detailed validation protocol based on ICH guidelines. By understanding the scientific principles behind each step and adhering to the prescribed acceptance criteria, researchers can confidently develop and implement a robust and fit-for-purpose analytical method for calystegine B4 quantification.

References
  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • Politechnica. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Intuition Labs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Intuition Labs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2026, March 24). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Biotage. (2023, January 23). So, how does an ELSD work?. Retrieved from [Link]

  • Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • Peak Scientific. (2016, September 15). The principles of ELSD. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • SpringerLink. (2026, March 3). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. Retrieved from [Link]

  • Journal of Chromatography B. (2010, March). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • ResearchGate. (n.d.). Calystegine distribution in some solanaceous species | Request PDF. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Analytical methods, occurrence and trends of tropane alkaloids and calystegines: An update. Retrieved from [Link]

  • LCI-Koeln.de. (n.d.). Tropane Alkaloids and Calystegines. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a GC-MS and HPLC-ELSD method to study intestinal permeability. Retrieved from [Link]

  • Joint Research Centre. (n.d.). Validation of an analytical method for the simultaneous determination of nine intense sweeteners by HPLC-ELSD. Retrieved from [Link]

  • Google Patents. (n.d.). US9029164B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol.
  • National Center for Biotechnology Information. (2018, May 9). Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 26). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. Retrieved from [Link]

  • MDPI. (2025, June 6). Quantifying Fermentable Sugars in Beer: Development and Validation of a Reliable HPLC-ELSD Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of HPLC with ELSD Detection for the Assessment of Azelaic Acid Impurities in Liposomal Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of the HPLC–ELSD method for the determination of phytochelatins and glutathione in Perilla frutescens under cadmium stress conditions. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Calystegine B4 vs. Castanospermine as Glycosidase Inhibitors

Executive Summary Polyhydroxylated alkaloids (iminosugars) are indispensable tools in glycobiology, acting as transition-state analogs that selectively inhibit glycosidases. For researchers investigating glycoprotein pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyhydroxylated alkaloids (iminosugars) are indispensable tools in glycobiology, acting as transition-state analogs that selectively inhibit glycosidases. For researchers investigating glycoprotein processing, viral replication, or carbohydrate metabolism, selecting the correct inhibitor dictates the success of the experimental architecture. This guide objectively compares two prominent alkaloids: Castanospermine (an indolizidine alkaloid) and Calystegine B4 (a nortropane alkaloid). While both target glycosidic bond hydrolysis, their structural divergence results in entirely different target specificities, kinetic behaviors, and translational applications.

Structural Pharmacology & Target Specificity

Castanospermine (1,6,7,8-tetrahydroxyoctahydroindolizine), originally isolated from the chestnut tree Castanospermum australe, is a broad-spectrum inhibitor of α- and β-glucosidases. Its primary translational value lies in its potent inhibition of Endoplasmic Reticulum (ER) α-glucosidase I[1]. By preventing the removal of terminal glucose residues on N-linked glycans, castanospermine disrupts the interaction of nascent viral glycoproteins with folding chaperones (like calnexin), leading to protein misfolding and broad-spectrum antiviral activity against enveloped viruses such as Dengue[1].

Calystegine B4 (1α, 2β, 3α, 4α-tetrahydroxy-nor-tropane), found in Solanaceae plants like Scopolia japonica, possesses a unique nortropane ring lacking a nitrogen-associated methyl group[2]. Unlike castanospermine, Calystegine B4 exhibits extreme phylogenetic and enzymatic selectivity. It is a highly specific inhibitor of mammalian trehalase and almond β-glucosidase, but remains completely inactive against yeast or fungal trehalases, as well as α-galactosidase[2].

Quantitative Kinetic Profiles

To guide assay design and compound selection, the kinetic parameters of both inhibitors are summarized below.

PropertyCastanospermineCalystegine B4
Structural Class Indolizidine alkaloidPolyhydroxylated nortropane
Primary Enzyme Targets ER α-glucosidase I, Lysosomal α/β-glucosidasesMammalian trehalase, Almond β-glucosidase
Inhibitory Potency α-glucosidase: IC50 ~0.1 µM (with pre-incubation)[3]Trehalase: Ki = 1.2 µM; β-glucosidase: Ki = 7.3 µM[2]
Kinetic Mechanism Time-dependent, pseudo-first-order tight-binding[3]Reversible, instantaneous competitive inhibition[2]
Optimal Assay pH pH 6.0 – 6.5 (unprotonated form preferred)[4]Physiological pH (intestinal brush border)
Primary Application Antiviral research (glycoprotein misfolding)[1]Mammalian carbohydrate metabolism studies[2]

Mechanistic Pathways Visualization

G cluster_0 Castanospermine Pathway cluster_1 Calystegine B4 Pathway C_Drug Castanospermine (Indolizidine) C_Enz ER α-Glucosidase I C_Drug->C_Enz pH 6.0-6.5 C_Kin Time-Dependent Tight Binding C_Enz->C_Kin 1 hr Pre-incubation C_Out Viral Protein Misfolding C_Kin->C_Out Antiviral Effect B_Drug Calystegine B4 (Nortropane) B_Enz Mammalian Trehalase B_Drug->B_Enz Species Specific B_Kin Reversible Competitive B_Enz->B_Kin No Pre-incubation B_Out Blocked Sugar Hydrolysis B_Kin->B_Out Metabolic Effect

Caption: Divergent mechanisms of action and kinetic behaviors of Castanospermine and Calystegine B4.

Methodological Workflows & Causality in Assay Design

To ensure reproducibility and scientific integrity, the following self-validating protocols highlight the critical operational parameters for each inhibitor.

Protocol A: Time-Dependent α-Glucosidase Inhibition by Castanospermine

Objective: Quantify the tight-binding inhibition of hepatic/lysosomal α-glucosidase.

Causality & Rationale:

  • Pre-incubation Dependency: Castanospermine exhibits pseudo-first-order, time-dependent inactivation. Without pre-incubation, it acts as a standard competitive inhibitor with a moderate IC50 of ~5 µM. However, with a 1-hour pre-incubation, it transitions to an apparent irreversible, tight-binding non-competitive inhibitor, increasing its potency 50-fold (IC50 ~0.1 µM)[3].

  • pH Sensitivity: The alkaloid has a pKa of 6.09. Structural binding relies heavily on the unprotonated form of the molecule. Assaying at a standard lysosomal pH (4.5) drastically reduces efficacy; thus, maintaining the buffer at pH 6.0–6.5 is mandatory for optimal binding[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate hepatic lysosomal α-glucosidase or utilize recombinant ER α-glucosidase I. Dilute in 50 mM sodium phosphate buffer, strictly titrated to pH 6.0 .

  • Inhibitor Titration: Prepare a serial dilution of castanospermine ranging from 10 nM to 10 µM in the same pH 6.0 buffer.

  • Pre-Incubation (Critical Step): Mix the enzyme with the castanospermine dilutions. Incubate the mixture at 37°C for exactly 60 minutes prior to substrate addition to allow tight-binding complex formation.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) at a final concentration equal to its Km.

  • Kinetic Validation: Measure fluorescence continuously for 30 minutes. Calculate the pseudo-first-order inactivation constant ( kinact​ ) to validate the tight-binding mechanism.

Protocol B: Phylogenetic-Specific Trehalase Assay for Calystegine B4

Objective: Evaluate competitive inhibition of mammalian trehalase.

Causality & Rationale: Unlike castanospermine's time-dependent binding, Calystegine B4 acts as a classical, instantaneous competitive inhibitor. However, the critical variable is enzyme source selection . Calystegine B4 discriminates based on phylogenetic origin: it potently inhibits mammalian trehalase (pig kidney Ki = 1.2 µM; rat intestinal IC50 = 9.8 µM) but is completely inactive against yeast and fungal trehalases[2]. Using a generic microbial trehalase will result in a false-negative validation.

Step-by-Step Methodology:

  • Enzyme Sourcing (Critical Step): Extract mammalian trehalase from pig kidney cortex or rat intestinal brush border membranes. Do not use Saccharomyces cerevisiae trehalase.

  • Buffer Preparation: Suspend the enzyme in 50 mM sodium maleate buffer (pH 6.0) to mimic physiological brush-border conditions.

  • Reaction Assembly: In a 96-well microplate, combine 10 µL of mammalian trehalase extract with 10 µL of Calystegine B4 (titrated from 0.1 µM to 50 µM). No pre-incubation is required due to standard competitive kinetics.

  • Substrate Initiation: Add 20 µL of 10 mM trehalose substrate to all wells. Incubate at 37°C for 30 minutes.

  • Detection: Terminate the reaction by boiling for 3 minutes. Quantify the released D-glucose using a standard glucose oxidase/peroxidase (GOPOD) colorimetric assay at 510 nm.

  • Kinetic Validation: Plot a Lineweaver-Burk graph to confirm the competitive nature of the inhibition (Vmax remains constant, apparent Km increases).

Conclusion

When designing glycosidase inhibition studies, the choice between Castanospermine and Calystegine B4 dictates the entire experimental architecture. Castanospermine requires careful management of pre-incubation times and pH to capture its tight-binding kinetics, making it ideal for antiviral and glycoprotein folding research. Conversely, Calystegine B4 offers instantaneous competitive inhibition but demands strict adherence to mammalian enzyme sources, positioning it as a highly specialized tool for trehalase-mediated metabolic studies.

References[3] Castanospermine: an apparent tight-binding inhibitor of hepatic lysosomal alpha-glucosidase. nih.gov. Link[4] Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. nih.gov. Link[2] Calystegine B4, a novel trehalase inhibitor from Scopolia japonica. nih.gov. Link[1] Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo. asm.org. Link

Sources

Validation

Calystegine B4: A Comprehensive Guide to In Vitro and In Vivo Efficacy and Alternative Comparisons

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological evaluation, mechanistic pathways, and translational protocols for Calystegine B4. Executive Summary Calysteg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological evaluation, mechanistic pathways, and translational protocols for Calystegine B4.

Executive Summary

Calystegines are a unique class of polyhydroxylated nortropane alkaloids isolated from Solanaceae species (e.g., Scopolia japonica, Hyoscyamus albus). Among them, Calystegine B4 has emerged as a highly specific, competitive inhibitor of trehalase and a potent modulator of metabolic stress pathways[1][2]. Unlike its structural analog Calystegine B2, which primarily targets β -glucocerebrosidase, Calystegine B4 exhibits distinct binding orientations that confer unique target specificity[1].

This guide provides an objective comparison of Calystegine B4 against alternative iminosugars (e.g., Miglustat, Castanospermine, and Calystegine B2), detailing its in vitro enzymatic kinetics, its in vivo translational efficacy, and the underlying causality of its experimental protocols.

Mechanism of Action: The Dual-Target Paradigm

Calystegine B4 operates through a dual-faceted mechanism depending on the biological context:

  • Enzymatic Inhibition (Direct): It mimics the pyranosyl moiety of natural substrates, acting as a competitive inhibitor of mammalian trehalase (e.g., pig kidney trehalase Ki​=1.2μM )[1].

  • Metabolic Modulation (Indirect): Under hyperglycemic conditions, Calystegine B4 reduces oxidative and endoplasmic reticulum (ER) stress in human Adipose-Derived Stromal Stem Cells (ASCs) and hepatocytes (HepG2) by promoting the AKT/PI3K/mTOR and SIRT1/NF- κ B/JNK signaling axes[2][3].

MOA A Hyperglycemic / Metabolic Stress E Reduction of ER/Oxidative Stress A->E Induces B Calystegine B4 Administration C Competitive Trehalase Inhibition (Ki = 1.2 µM) B->C Direct Binding D Upregulation of AKT/PI3K/mTOR & SIRT1 Pathways B->D Signaling Modulation F Restoration of Cellular Homeostasis & Insulin Sensitivity C->F Metabolic Shift D->E Suppresses Stress E->F Promotes Survival

Fig 1: Dual mechanism of Calystegine B4 modulating enzymatic and metabolic stress pathways.

Comparative Efficacy: Calystegine B4 vs. Alternatives

To contextualize the utility of Calystegine B4, it must be benchmarked against other well-characterized glycosidase inhibitors. While drugs like Miglustat (N-butyldeoxynojirimycin) are FDA-approved for substrate reduction therapy in Gaucher disease, their broad-spectrum inhibition often leads to off-target gastrointestinal distress. Calystegine B4 offers a narrower, more specific inhibition profile[1].

Quantitative Comparison of Glycosidase Inhibitors
CompoundPrimary Target EnzymeBinding Orientation / TypeIn Vitro Efficacy ( Ki​ or IC50​ )Clinical / Preclinical StatusOff-Target Effects
Calystegine B4 Trehalase (Mammalian)Type 2 (Non-stabilizing for β -GC) Ki​=1.2μM (Pig Kidney)[1]Preclinical (Metabolic disorders)Low (Inactive against yeast/fungal trehalase)[1]
Calystegine B2 β -GlucocerebrosidaseType 1 (Enzyme Stabilizing) Ki​=3.3μM (Human Lysosomal)[1]Preclinical (Pharmacological Chaperone)Moderate ( α -galactosidase inhibition)[1]
Miglustat (Zavesca) Glucosylceramide SynthaseActive Site Mimic IC50​≈10μM Approved (Gaucher Type 1)High (Diarrhea, weight loss via α -glucosidase)
Castanospermine α
  • and β -Glucosidases
Transition State Analog IC50​≈0.1−1.5μM Preclinical (Antiviral/Cancer)High (Broad-spectrum toxicity)

Data Synthesis: Calystegine B4's lack of significant activity against β -glucocerebrosidase and green coffee bean α -galactosidase makes it a highly selective tool compound for studying trehalase-dependent pathways and insulin-sensitizing mechanisms without the confounding variables of broad-spectrum lysosomal enzyme inhibition[1].

In Vitro Validation: Cellular and Enzymatic Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol is designed to assess both the direct enzymatic inhibition and the cellular metabolic rescue capabilities of Calystegine B4.

Protocol 1: In Vitro Hyperglycemia Rescue in Human ASCs

Objective: Quantify the reduction of ER stress and restoration of the AKT/PI3K/mTOR pathway in human Adipose-Derived Stromal Stem Cells (ASCs)[3].

Step-by-Step Methodology:

  • Cell Seeding & Attachment: Seed primary human ASCs at a density of 1×104 cells/cm 2 in standard DMEM (low glucose, 5.5 mM) supplemented with 10% FBS. Causality: Low glucose establishes a baseline metabolic state, preventing premature metabolic adaptation.

  • Pre-treatment Phase: After 24 hours, replace media with serum-free DMEM containing Calystegine B4 at optimized concentrations (125 μ g/mL and 250 μ g/mL). Incubate for 24 hours. Causality: Serum starvation synchronizes the cell cycle, ensuring that observed signaling changes (e.g., AKT phosphorylation) are strictly due to the alkaloid treatment and not growth factors present in FBS[3].

  • Hyperglycemic Challenge: Introduce D-glucose to achieve a final concentration of 30 mM. Maintain a normoglycemic control (5.5 mM) and an untreated hyperglycemic control. Incubate for an additional 24 hours.

  • Self-Validating Endpoint (Western Blot): Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Probe for p-AKT (Ser473), total AKT, and ER stress markers (GRP78, CHOP).

    • Validation Check: The ratio of p-AKT to total AKT must be heavily suppressed in the untreated 30 mM glucose group. A dose-dependent restoration in the Calystegine B4 groups confirms target engagement and pathway promotion[3].

In Vivo Efficacy and the Translation Gap

Transitioning from in vitro models to in vivo efficacy introduces pharmacokinetic variables. While Calystegines are highly water-soluble due to their polyhydroxylated nature, their bioavailability and tissue distribution (particularly crossing the blood-brain barrier or penetrating adipose tissue) dictate their systemic efficacy[1][4].

Protocol 2: In Vivo Pharmacokinetic and Metabolic Profiling

Objective: Evaluate the systemic antihyperglycemic effect and tissue-specific trehalase inhibition in a diet-induced obesity (DIO) rodent model.

Step-by-Step Methodology:

  • Model Generation: Feed C57BL/6J mice a High-Fat Diet (HFD, 60% kcal from fat) for 12 weeks to induce insulin resistance and systemic low-grade inflammation.

  • Dosing Regimen: Administer Calystegine B4 via oral gavage (e.g., 10-50 mg/kg/day) dissolved in sterile saline for 4 weeks. Causality: Oral administration mimics the natural ingestion route of Solanaceae alkaloids and tests the compound's stability against gastric degradation and intestinal absorption.

  • Metabolic Phenotyping: Perform an Intraperitoneal Insulin Tolerance Test (ipITT) at week 3 of treatment. Fast mice for 4 hours, inject insulin (0.75 U/kg i.p.), and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Tissue Harvesting & Enzymatic Assay: Post-euthanasia, rapidly excise and freeze the proximal intestine and liver. Homogenize tissues and assay for trehalase activity using trehalose as a substrate, quantifying the release of glucose via a colorimetric assay (e.g., GO/POD method).

    • Validation Check: Intestinal homogenates from treated mice should show a significant rightward shift in apparent Km​ for trehalose, confirming competitive inhibition in vivo[1].

Translation W1 In Vitro Screening (Enzyme Kinetics) W2 Cellular Assays (HepG2 / ASCs) W1->W2 Target Validation W3 In Vivo PK/PD (Bioavailability) W2->W3 Lead Optimization W4 Systemic Efficacy (DIO Mouse Model) W3->W4 Dose Translation

Fig 2: Translational workflow from in vitro target validation to in vivo systemic efficacy.

Conclusion and Future Perspectives

Calystegine B4 represents a highly specialized iminosugar with a distinct pharmacological profile. Its potent, competitive inhibition of mammalian trehalase, combined with its ability to rescue cells from hyperglycemic and ER stress via the AKT/PI3K/mTOR pathway, positions it as a valuable tool compound[1][3].

Compared to broad-spectrum alternatives like Miglustat or Castanospermine, Calystegine B4 offers superior target specificity, reducing the likelihood of off-target glycosidase inhibition. Future drug development efforts should focus on structural modifications to enhance its lipophilicity, thereby improving its in vivo cellular penetrance and extending its half-life for chronic metabolic therapies.

References

  • Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Docking and SAR studies of calystegines: Binding orientation and influence on pharmacological chaperone effects for Gaucher's disease Source: ResearchGate URL:[Link]

  • Hyoscyamus albus nortropane alkaloids reduce hyperglycemia and hyperinsulinemia induced in HepG2 cells through the regulation of SIRT1/NF-kB/JNK pathway Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Overview of available toxicity data for calystegines Source: Semantic Scholar / EFSA Journal URL:[Link]

Sources

Comparative

Structural comparison of calystegine B4 and B3 isomers

Structural and Functional Comparison Guide: Calystegine B3 vs. Calystegine B4 Isomers Executive Summary Calystegines are a unique class of polyhydroxylated nortropane alkaloids widely distributed in the Solanaceae and Co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: Calystegine B3 vs. Calystegine B4 Isomers

Executive Summary

Calystegines are a unique class of polyhydroxylated nortropane alkaloids widely distributed in the Solanaceae and Convolvulaceae plant families[1]. Characterized by an aminoketal functionality at the bicyclic ring bridgehead, these compounds act as potent, competitive inhibitors of various glycosidases due to their structural mimicry of monosaccharides[2]. This guide provides an in-depth structural comparison between two closely related B-series isomers (alkaloids containing four hydroxyl groups): Calystegine B3 and Calystegine B4. By examining their stereochemical nuances, researchers can better understand the causality behind their distinct enzymatic targets and leverage these insights for rational drug design targeting metabolic diseases.

Structural and Stereochemical Analysis

Both Calystegine B3 and B4 share the core 8-azabicyclo[3.2.1]octane skeleton but differ critically in the stereochemistry of their hydroxyl substitutions, which fundamentally alters their biological activity[1][3].

  • Calystegine B3 : Synthetically derived from D-galactose (or L-arabinose via specific cyclization routes), B3 possesses a specific stereochemical arrangement that mimics galactose derivatives[2].

  • Calystegine B4 : First isolated from the extract of Scopolia japonica, the structure of Calystegine B4 is defined as 1 α , 2 β , 3 α , 4 α -tetrahydroxy-nor-tropane[3]. Its total synthesis from D-mannose confirms its absolute configuration[4].

Causality of Stereochemistry: The orientation of the C4 hydroxyl group is the primary determinant of enzyme active-site recognition. The α -orientation at C4 in Calystegine B4 allows it to mimic the transition state of trehalose hydrolysis, whereas the differing stereochemistry in B3 alters its binding orientation (Type 2 binding) within enzymes like β -glucocerebrosidase[5].

G Precursors Carbohydrate Precursors DGal D-Galactose (Precursor to B3) Precursors->DGal DMan D-Mannose (Precursor to B4) Precursors->DMan B3 Calystegine B3 (Galactose Mimic) DGal->B3 Zinc-mediated fragmentation B4 Calystegine B4 (1α, 2β, 3α, 4α-OH) DMan->B4 Zinc-mediated fragmentation TargetB3 Target: α-Mannosidase & β-Glucosidase B3->TargetB3 Binding Orientation Type 2 TargetB4 Target: Trehalase (Ki = 1.2 μM) B4->TargetB4 Competitive Inhibition

Logical flow from carbohydrate precursors to calystegine isomers and their enzymatic targets.

Pharmacological Profile: Glycosidase Inhibition

The subtle stereochemical differences between B3 and B4 translate into vastly different pharmacological profiles.

Property/ParameterCalystegine B3Calystegine B4
Primary Target Cytoplasmic α -mannosidase (Man2C1), β -glucosidaseTrehalase (Pig kidney, Rat intestinal)
Inhibition Mechanism CompetitiveCompetitive
Binding Orientation Type 2 (in β -glucocerebrosidase)Type 2 (in β -glucocerebrosidase)
Trehalase Activity Weak/InactivePotent ( Ki​ = 1.2 μ M, IC50​ = 9.8 μ M)
α -Galactosidase Activity Weak/InactiveNo significant activity

Quantitative data synthesized from authoritative biochemical evaluations[3][5].

Calystegine B4 is uniquely identified as a highly specific inhibitor of mammalian trehalase (e.g., pig kidney trehalase with a Ki​ of 1.2 μ M), while remaining almost inactive against yeast and fungal trehalases[3]. This specificity is driven by the 4 α -hydroxyl group, which perfectly aligns with the hydrogen-bonding network in the mammalian trehalase active site[3][5].

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols are standard for the isolation, structural elucidation, and kinetic evaluation of these isomers.

Protocol 1: GC-MS Screening and NMR Structural Elucidation

Causality: Calystegines are highly polar and non-volatile due to their multiple hydroxyl groups. Direct GC-MS is impossible; therefore, derivatization (e.g., trimethylsilylation) is strictly required to increase volatility and thermal stability for chromatographic resolution[3].

Step-by-Step Workflow:

  • Extraction : Lyophilize plant tissue (e.g., Scopolia japonica) and extract with 50% aqueous methanol. Pass the extract through a strongly acidic cation-exchange resin (e.g., Dowex 50W-X8) to isolate the alkaloid fraction[3].

  • Derivatization : Dry the alkaloid fraction under nitrogen. Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 80°C for 30 minutes to form TMS ethers.

  • GC-MS Analysis : Inject 1 μ L into a GC-MS equipped with a fused silica capillary column.

    • Self-Validation: B3 and B4 isomers will separate based on slight differences in boiling points dictated by their stereochemistry. Identify isomers via their characteristic mass fragmentation patterns (m/z 204, 217 base peaks for nortropanes)[3].

  • NMR Spectroscopy : Purify the underivatized extract via preparative HPLC. Dissolve pure fractions in D2​O .

    • Self-Validation: Use 2D NMR (COSY, NOESY, HMBC) to assign the α or β configuration of the C4 hydroxyl group, distinguishing B3 from B4[2][3].

G Extract Plant Extract (e.g., Scopolia japonica) Deriv Derivatization (TMS ether formation) Extract->Deriv Increase volatility GC Gas Chromatography (Isomer Separation) Deriv->GC Resolve B-series MS Mass Spectrometry (Fragmentation Pattern) GC->MS m/z detection NMR 1H & 13C NMR (Stereochemical Elucidation) MS->NMR Isolate pure fractions Valid Structural Validation (B3 vs B4) NMR->Valid Assign α/β OH groups

Self-validating analytical workflow for the isolation and structural elucidation of calystegines.

Protocol 2: Glycosidase Inhibition Kinetic Assay

Causality: To determine if the inhibition is competitive (binding directly to the active site) or non-competitive, reaction velocities must be measured across varying substrate concentrations to calculate binding affinity ( Ki​ ).

Step-by-Step Workflow:

  • Enzyme Preparation : Prepare a standardized solution of the target enzyme (e.g., pig kidney trehalase or almond β -glucosidase) in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5)[3].

  • Substrate Incubation : Use a chromogenic substrate such as p-nitrophenyl- α -D-glucopyranoside or natural trehalose. Set up reaction mixtures containing varying concentrations of the substrate (0.1 to 5.0 mM) and the calystegine inhibitor (0.5 to 20 μ M)[3].

  • Spectrophotometric Monitoring : Incubate at 37°C for 15 minutes. Terminate the reaction by adding 0.2 M Na2​CO3​ . Measure the absorbance at 400 nm (for p-nitrophenol release) or use a glucose oxidase assay for trehalose hydrolysis.

  • Kinetic Validation : Plot the initial velocity data using a Lineweaver-Burk double-reciprocal plot ( 1/V vs 1/[S] ).

    • Self-Validation: Intersecting lines on the y-axis confirm a competitive inhibition mechanism, allowing for the precise calculation of the Ki​ value (e.g., 1.2 μ M for B4 against trehalase)[3].

References

  • Calystegine B4, a novel trehalase inhibitor from Scopolia japonica - PubMed (Source: nih.gov) [Link]

  • Overview of available toxicity data for calystegines - Semantic Scholar (Source: semanticscholar.org)[Link]

  • A Short Synthetic Route to the Calystegine Alkaloids - The Journal of Organic Chemistry (Source: acs.org)[Link]

  • Concise Synthesis of Calystegine B2 and B3 via Intramolecular Nozaki–Hiyama–Kishi Reaction - ResearchGate (Source: researchgate.net)[Link]

  • A Short Synthetic Route to the Calystegine Alkaloids - American Chemical Society (Source: acs.org)[Link]

Sources

Validation

Calystegine B4 and Derivatives: A Comparative Guide to α-Galactosidase Inhibition

Executive Overview As a Senior Application Scientist evaluating glycosidase inhibitors for therapeutic or research applications, it is critical to look beyond baseline binding affinities and understand the structural cau...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist evaluating glycosidase inhibitors for therapeutic or research applications, it is critical to look beyond baseline binding affinities and understand the structural causality driving enzyme specificity. Calystegines are polyhydroxylated nortropane alkaloids that act as competitive sugar mimics.

While Calystegine B4 ( 1α,2β,3α,4α -tetrahydroxy-nor-tropane) is widely recognized as a potent inhibitor of trehalase and β -glucosidase , it inherently lacks affinity for α -galactosidases. However, comparing Calystegine B4 against its structural isomers (like Calystegine B2) and its chemically modified derivatives (N-methylcalystegine B4) provides a masterclass in Structure-Activity Relationship (SAR). This guide objectively compares the performance of Calystegine B4 and its analogs across different α -galactosidases, providing the mechanistic reasoning and self-validating protocols required to reproduce these findings in your laboratory.

Mechanistic Causality: The Structural Basis of Inhibition

The lack of α -galactosidase inhibition by native Calystegine B4 is not a failure of the molecule, but a highly specific stereochemical feature. The orientation of the hydroxyl groups in B4 mimics the configuration of glucose and trehalose. When B4 enters the active site of an α -galactosidase, the -hydroxyl group creates a steric clash, preventing the formation of the critical hydrogen bonds required for competitive inhibition.

Conversely, Calystegine B2 possesses a -hydroxyl configuration, allowing it to perfectly mimic galactose. This structural nuance grants B2 potent inhibitory activity against coffee bean and rat liver lysosomal α -galactosidases .

The N-Methylation Phenomenon: Chemical modification via N-methylation drastically alters the specificity of these alkaloids. When Calystegine B4 is N-methylated, the added bulky hydrophobic methyl group forces an induced fit within the α -galactosidase active site. This modification rescues weak α -galactosidase inhibition ( Ki​ = 36 μ M) while simultaneously abolishing the molecule's native affinity for trehalase .

SAR_Logic Core Calystegine Scaffold (Polyhydroxylated Nortropane) B4 Calystegine B4 (1α, 2β, 3α, 4α-OH) Core->B4 4α-OH Configuration B2 Calystegine B2 (1α, 2β, 3α, 4β-OH) Core->B2 4β-OH Configuration Trehalase Trehalase Inhibition (Ki = 1.2 µM) B4->Trehalase Active Site Match NoGal α-Galactosidase Inactive B4->NoGal Steric Clash MeB4 N-methylcalystegine B4 B4->MeB4 Chemical N-Methylation GalB2 α-Galactosidase Inhibition (Ki = 0.86 µM) B2->GalB2 Galactose Mimicry GalMeB4 Weak α-Galactosidase Inhibition (Ki = 36 µM) MeB4->GalMeB4 Induced Hydrophobic Fit

SAR logic tree of Calystegine B4 vs B2 for α-galactosidase inhibition.

Quantitative Comparison Data

The following table synthesizes the kinetic inhibition constants ( Ki​ ) of Calystegine B4 and its relevant counterparts across various glycosidases. This data highlights the extreme selectivity shift induced by N-methylation.

CompoundCoffee Bean α -GalactosidaseRat Liver Lysosomal α -GalactosidasePig Kidney TrehalaseAlmond β -Glucosidase
Calystegine B4 Inactive Not Reported1.2 μ M7.3 μ M
N-methylcalystegine B4 36 μ M Not ReportedInactiveInactive
Calystegine B2 0.86 μ MStrong InhibitionInactive1.9 μ M
N-methylcalystegine B2 0.47 μ M1.8 μ MInactiveInactive

Note: "Inactive" denotes a lack of significant inhibition at standard physiological assay concentrations (>1000 μ M).

Methodology: Self-Validating Protocol for α -Galactosidase Inhibition

To accurately measure the IC50​ and Ki​ values of calystegine derivatives against α -galactosidase, a continuous or end-point spectrophotometric assay using p -nitrophenyl- α -D-galactopyranoside (pNP- α -Gal) is the industry standard.

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system to prevent artifactual data.

Step-by-Step Workflow
  • Buffer & Reagent Preparation:

    • Prepare a 0.1 M sodium acetate buffer (pH 4.5 for lysosomal enzymes, or pH 6.5 for coffee bean α -galactosidase). Causality: Matching the exact pH optimum of the specific enzyme source prevents spontaneous protein denaturation and ensures maximal catalytic velocity.

    • Prepare a 2 mM stock of pNP- α -Gal substrate in the assay buffer.

  • Inhibitor Incubation (Crucial Step):

    • Mix 10 μ L of the enzyme preparation with 10 μ L of Calystegine B4 (or derivative) at varying concentrations (0.1 μ M to 100 μ M).

    • Incubate at 37°C for 15 minutes prior to substrate addition. Causality: Skipping this pre-incubation often leads to artificially high apparent IC50​ values because the substrate outcompetes the inhibitor before steady-state binding equilibrium is achieved.

  • Reaction Initiation:

    • Add 80 μ L of the pNP- α -Gal substrate to the mixture to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Alkaline Quenching:

    • Terminate the reaction by adding 100 μ L of 0.2 M Na 2​ CO 3​ .

    • Causality: The Na 2​ CO 3​ abruptly shifts the pH to ~10.5. This immediately denatures the enzyme to halt the reaction, while simultaneously ionizing the released p -nitrophenol into its phenolate form. The phenolate ion absorbs strongly at 400 nm, maximizing assay sensitivity.

  • Spectrophotometric Readout & Analysis:

    • Measure the optical density (OD) at 400 nm using a microplate reader.

    • Calculate IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation or a Dixon plot.

The Self-Validation Matrix

To ensure the integrity of the results, every run must include:

  • Positive Inhibition Control: Run Calystegine B2 in parallel. If B2 fails to yield a Ki​ near 0.86 μ M, the enzyme preparation is compromised.

  • Substrate Depletion Check: The final OD 400​ must remain below 1.5. Causality: This ensures the substrate is not depleted beyond 10%, maintaining the strict Michaelis-Menten steady-state assumptions required for accurate Ki​ calculation.

  • Background Subtraction (Blank): Add the Na 2​ CO 3​ quench buffer before the enzyme. This accounts for any spontaneous, non-enzymatic hydrolysis of the pNP- α -Gal substrate.

Workflow E 1. Enzyme Prep (α-Galactosidase) I 2. Inhibitor Incubation (Calystegine variants) E->I S 3. Substrate Addition (pNP-α-Gal) I->S Q 4. Alkaline Quench (0.2 M Na2CO3) S->Q R 5. Spectrophotometry (OD 400 nm) Q->R A 6. Kinetic Analysis (Dixon Plot / IC50) R->A

Self-validating spectrophotometric workflow for measuring α-galactosidase IC50 values.

References

  • Title: Calystegine B4, a novel trehalase inhibitor from Scopolia japonica Source: Carbohydrate Research (PubMed) URL: [Link] [1]

  • Title: Specific alpha-galactosidase inhibitors, N-methylcalystegines--structure/activity relationships of calystegines from Lycium chinense Source: European Journal of Biochemistry (PubMed) URL: [Link] [2]

Comparative

Reproducibility of Calystegine B4 Quantification Methods: A Comparative Guide for GC-HRMS vs. LC-HRMS

As a Senior Application Scientist specializing in alkaloid analysis, I frequently encounter the distinct analytical challenges posed by calystegines. Calystegine B4 (1α, 2β, 3α, 4α-tetrahydroxy-nor-tropane) is a highly p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in alkaloid analysis, I frequently encounter the distinct analytical challenges posed by calystegines. Calystegine B4 (1α, 2β, 3α, 4α-tetrahydroxy-nor-tropane) is a highly polar, polyhydroxylated nortropane alkaloid found in Solanaceae species such as tomatoes, potatoes, and Scopolia japonica[1][2]. Biologically, it is a potent and competitive inhibitor of mammalian trehalase (Ki = 1.2 µM)[1].

Quantifying Calystegine B4 is notoriously difficult. It lacks a chromophore (rendering UV detection useless) and is highly hydrophilic (causing it to elute in the void volume of standard Reversed-Phase Liquid Chromatography)[3]. Consequently, modern quantification relies on High-Resolution Mass Spectrometry (HRMS) coupled with either Gas Chromatography (GC) or Hydrophilic Interaction Liquid Chromatography (HILIC).

This guide objectively compares the reproducibility, sensitivity, and operational realities of GC-HRMS versus LC-HRMS for Calystegine B4 quantification, providing actionable, field-proven protocols.

Expertise & Experience: The Causality of Analytical Variance

To understand why one method outperforms another, we must look at the molecular structure of Calystegine B4. The molecule possesses four hydroxyl groups on a compact bicyclic nortropane ring.

  • The GC-MS Bottleneck (Derivatization): To volatilize Calystegine B4 for GC-MS, all four hydroxyl groups must be silylated (typically forming Trimethylsilyl or TMS derivatives)[4]. However, the steric hindrance on the rigid ring makes complete derivatization kinetically unfavorable. Incomplete derivatization leads to signal splitting (multiple peaks for partially silylated isomers) and thermal degradation. This is the direct cause of the higher Relative Standard Deviation (RSD) and poorer Limit of Quantification (LOQ) observed for Calystegine B4 at low concentrations in GC-MS workflows[5].

  • The LC-MS Advantage (HILIC): LC-MS bypasses derivatization entirely. By utilizing a HILIC stationary phase, the highly polar hydroxyl groups partition effectively into the water-enriched layer on the silica surface, providing excellent retention and sharp peak shapes[2]. Because the molecule is analyzed intact, signal variance is drastically reduced, leading to superior reproducibility.

Mechanism Tre Trehalose (Substrate) Enz Trehalase (Enzyme) Tre->Enz Binds Active Site Glu Glucose (Product) Enz->Glu Hydrolysis CalB4 Calystegine B4 (Competitive Inhibitor) CalB4->Enz Blocks Active Site (Ki = 1.2 µM)

Mechanism of competitive trehalase inhibition by Calystegine B4.

Objective Performance Comparison

The following data synthesizes validation metrics from state-of-the-art Orbitrap-based quantification methods for Calystegine B4 in complex plant matrices (e.g., tomato products).

Table 1: Quantitative Reproducibility & Sensitivity
MetricGC-Q-Orbitrap MS[5]LC-HRMS (Orbitrap)[2]Causality & Scientific Context
Limit of Quantification (LOQ) 0.5 mg/kg0.1 mg/kgLC-MS avoids signal dilution caused by incomplete silylation, achieving 5x better sensitivity.
Recovery (Trueness) 73.7% – 120.0%96% – 121%Derivatization steps in GC-MS introduce sample loss and variability.
Precision (RSD) ≤ 20.0% (Higher for B4 at LOQ)≤ 16.0%Intact molecule analysis in LC-MS yields tighter precision across all concentration ranges.
Sample Preparation Extraction + Evaporation + SilylationExtraction + DilutionLC-MS minimizes handling errors, supporting high-throughput screening.
Primary Challenge Steric hindrance during derivatizationMatrix-induced ion suppressionLC-MS requires strict control of the injection solvent to maintain HILIC partitioning.

Trustworthiness: Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The protocols below include critical checkpoints to ensure data integrity.

Workflow Visualization

Workflow Sample Plant Extract (e.g., Solanaceae) Ext Extraction (MeOH/H2O 50:50 v/v) Sample->Ext Split Method Selection Ext->Split GC_Prep Evaporation to Dryness + Silylation (e.g., BSTFA/TMCS) Split->GC_Prep GC-MS Route LC_Prep Dilution with Acetonitrile (No Derivatization) Split->LC_Prep LC-MS Route GC_Inst GC-HRMS (Q-Orbitrap) EI Ionization GC_Prep->GC_Inst Data Quantification of Calystegine B4 (m/z extraction, calibration) GC_Inst->Data LC_Inst LC-HRMS (Orbitrap) HILIC Column, ESI+ LC_Prep->LC_Inst LC_Inst->Data

Comparative workflows for Calystegine B4 quantification via GC-MS and LC-MS.

Protocol A: Universal Solid-Liquid Extraction

Applicable to both GC and LC workflows.

  • Homogenization: Lyophilize and grind the plant tissue (e.g., tomato or potato) into a fine powder to maximize surface area.

  • Extraction: Add a Methanol/Water mixture (50:50, v/v) to the homogenate[2].

  • Agitation: Shake vigorously or sonicate for 30 minutes at room temperature.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE membrane.

Protocol B: LC-HRMS (HILIC) Quantification (Recommended)

Optimized for maximum reproducibility and lowest LOQ.

  • Sample Dilution (Critical Checkpoint): Dilute the methanolic extract 50–100 times with 90% Acetonitrile in water[3]. Causality: HILIC columns require a high organic starting environment. Injecting a 50% aqueous extract directly will collapse the water-enriched stationary layer, causing severe peak distortion and retention time drift.

  • Chromatography: Inject 5 µL onto a HILIC-A column (e.g., Atlantis HILIC, 3 µm) maintained at 35 °C[3].

  • Mobile Phase: Use a gradient of 0.020 M ammonium acetate (pH 5.3) and Acetonitrile[3].

  • Detection: Operate the Orbitrap in ESI+ mode. Extract the exact mass of Calystegine B4 (C7H13NO4, [M+H]+ = 176.0917) with a mass tolerance of ≤ 5 ppm[2].

  • Self-Validation: Monitor the retention time of Calystegine B4. A shift of >0.1 min indicates column equilibration failure or excessive aqueous content in the sample diluent.

Protocol C: GC-Q-Orbitrap MS Quantification (Alternative)

Useful when separating closely related stereoisomers that co-elute in LC.

  • Drying: Transfer an aliquot of the universal extract to a glass vial and evaporate to complete dryness under a gentle stream of nitrogen. Causality: Even trace amounts of water will quench the silylating reagents, ruining the derivatization.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of pyridine. Incubate at 70 °C for 30 minutes[5].

  • Chromatography: Inject 1 µL (splitless mode) onto a standard 5% phenyl-arylene capillary column.

  • Detection: Operate in Electron Ionization (EI) mode. Extract the characteristic fragment ions for the tetra-TMS derivative of Calystegine B4[5].

  • Self-Validation: Include an internal standard (e.g., Octadecane) added prior to derivatization[4]. If the internal standard signal drops, it indicates reagent depletion or moisture contamination.

Conclusion & Recommendations

For the routine quantification of Calystegine B4 in pharmacokinetic studies or food safety monitoring, LC-HRMS utilizing a HILIC stationary phase is objectively superior . It provides a 5-fold improvement in the Limit of Quantification (0.1 mg/kg vs 0.5 mg/kg) and significantly tighter precision (RSD ≤ 16%) by completely eliminating the highly variable silylation step required for GC-MS[2][5]. GC-HRMS remains a viable secondary technique for structural elucidation or when resolving complex stereoisomeric mixtures where LC peak capacity is exhausted, provided rigorous internal standardization is applied to correct for derivatization inefficiencies.

References

  • Calystegine B4, a novel trehalase inhibitor from Scopolia japonica - PubMed (nih.gov). URL:[Link]

  • Analysis of calystegines in tomato-based products by liquid chromatography-Orbitrap mass spectrometry - PubMed (nih.gov). URL:[Link]

  • Determination of Calystegines in Several Tomato Varieties Based on GC-Q-Orbitrap Analysis and Their Classification by ANOVA - ACS Publications. URL:[Link]

  • Glycoalkaloid and Calystegine Levels in Table Potato Cultivars Subjected to Wounding, Light, and Heat Treatments - ACS Publications. URL:[Link]

  • Calystegines Improve the Metabolic Activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition... - MDPI. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Toxicology &amp; Hazard Profile

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the handling of highly specialized phytochemicals. Calystegine B4 (CAS: 184046-85-3) is a polyhydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the handling of highly specialized phytochemicals. Calystegine B4 (CAS: 184046-85-3) is a polyhydroxylated nortropane alkaloid naturally occurring in Solanaceous plants, such as potatoes and eggplants[1]. While it holds significant research value as a potent glycosidase inhibitor, its structural mimicry of carbohydrates presents unique toxicological and logistical challenges[2].

This guide provides a self-validating, step-by-step protocol for the safe handling, spill containment, and disposal of Calystegine B4. By understanding the underlying chemical behaviors, your laboratory can establish a safety infrastructure that goes beyond basic compliance.

To manage a chemical effectively, one must understand its mechanism of action. Unlike standard tropane alkaloids (e.g., atropine), calystegines lack an N-methyl group and do not exhibit typical anticholinergic toxicity. Instead, their polyhydroxylated structure allows them to competitively inhibit glycosidases[2].

If improperly handled or inhaled, systemic absorption can lead to the accumulation of undegraded carbohydrates in lysosomes, mimicking plant-induced storage diseases and causing cellular toxicity[2]. Furthermore, acute exposure to the raw powder causes serious eye and skin irritation[3].

ToxicityMechanism A Calystegine B4 (Polyhydroxylated Nortropane) B Competitive Inhibition of Glycosidases A->B C Impaired Carbohydrate Metabolism B->C D Lysosomal Storage Dysfunction C->D

Mechanistic pathway of Calystegine B4-induced lysosomal storage dysfunction.

Quantitative Hazard Summary Before initiating any workflow, review the physicochemical constraints of the compound:

ParameterSpecification / Hazard Profile
CAS Number 184046-85-3[3]
Molecular Formula C7H13NO4[3]
Molecular Weight 175.18 g/mol [3]
Physical State Solid powder[3]
Storage Requirements ≤ 4°C, tightly closed, dry place[3]
Primary Health Hazards Skin irritation, Serious eye irritation[3]
Environmental Hazards Do not discharge into rivers or drains[3]
Incompatible Materials Strong acids, bases, oxidising and reducing agents[3]

Operational Safety & Pre-Disposal Setup

Before initiating any disposal or cleanup, proper engineering controls and Personal Protective Equipment (PPE) must be established to prevent aerosolization and dermal contact.

  • Engineering Controls: All handling, including waste packaging, must occur within a BS-approved, adequately ventilated fume hood[3].

  • Respiratory Protection: Because Calystegine B4 is a solid powder, aerosolization is a primary risk. Use a type OV/AG/P99 (US) or ABE1P3D (EU EN 143) respirator[3]. Causality: Standard surgical masks do not filter fine alkaloid particulates, which can easily cross mucosal membranes and initiate systemic glycosidase inhibition.

  • Dermal Protection: Utilize heavy-duty nitrile or gauntlet gloves and a dedicated lab coat[3].

Step-by-Step Disposal & Spill Response Methodology

Standard aqueous cleanup is strictly prohibited. Calystegine B4 must not be discharged into municipal water systems due to its potential to disrupt local ecological carbohydrate metabolism[3].

DisposalWorkflow N1 Calystegine B4 Waste Generation N2 Adsorption via Inert Matrix (Sand/Vermiculite) N1->N2 N3 Hermetic Containment & Sealing N2->N3 N4 Hazardous Waste Labeling (Alkaloid/Toxic) N3->N4 N5 Approved High-Temperature Incineration N4->N5

Workflow for the containment and disposal of Calystegine B4 laboratory waste.

Protocol: Solid Spill Containment and Waste Packaging

  • Isolate the Area: Immediately restrict access to the spill zone. Ensure the fume hood sash is lowered to an optimal working height to maintain negative pressure.

  • Avoid Aqueous Solvents: Do not use a water jet or wet paper towels to clean the solid powder[3]. Causality: Water solubilizes the alkaloid, driving it deeper into porous lab surfaces, increasing the risk of dermal absorption, and creating contaminated runoff that is difficult to contain.

  • Inert Adsorption: Cover the spilled Calystegine B4 completely with an inert, non-combustible absorbent material such as dry sand or vermiculite[3]. Causality: Vermiculite physically traps the fine powder within its expanded silicate structure, preventing aerosolization and neutralizing the static charge that often causes dry powders to scatter during sweeping.

  • Mechanical Collection: Using a non-sparking, anti-static scoop, carefully collect the alkaloid-vermiculite mixture.

  • Hermetic Packaging: Transfer the collected waste into a robust, sealable hazardous waste container (e.g., a high-density polyethylene (HDPE) drum). Ensure the container is tightly closed to prevent moisture ingress[3].

  • Labeling & Holding: Label the container clearly as "Hazardous Alkaloid Waste - Contains Calystegine B4 (Toxic/Irritant)". Store the waste container in a cool, dry place (ideally ≤ 4°C if prolonged storage is required before pickup) away from strong acids and oxidizers[3].

  • Final Destruction (Incineration): Arrange for disposal via an approved hazardous waste management specialist. The required method of destruction is high-temperature incineration. Causality: Incineration completely degrades the nortropane ring system, eliminating its biological activity. However, because combustion of Calystegine B4 emits toxic nitrogen oxide (NOx) fumes[3], the disposal facility must be equipped with appropriate exhaust scrubbers.

By adhering strictly to these mechanistic and logistical protocols, research facilities can safely leverage the value of Calystegine B4 while completely mitigating its occupational and environmental risks.

References

  • Key Organics. "Safety Data Sheet - Calystegine B4". keyorganics.net.
  • Mulder, P.P.J. et al.
  • European Food Safety Authority (EFSA). "Overview of available toxicity data for calystegines". semanticscholar.org.

Sources

Handling

Personal protective equipment for handling Calystegine B4

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling specialized phytochemicals like Calystegine B4 (CAS No: 184046-85-3) ,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling specialized phytochemicals like Calystegine B4 (CAS No: 184046-85-3) , understanding the molecule's biological activity is the foundation of operational safety.

Calystegine B4 is a polyhydroxylated nor-tropane alkaloid natively found in Solanaceae species[1]. In research and drug development, it is utilized as a potent, competitive inhibitor of glycosidases[2]. Because its mechanism of action directly interferes with fundamental carbohydrate metabolism, improper handling can lead to severe systemic consequences, including induced lysosomal storage toxicity[1].

The following technical guide provides the essential safety, handling, and disposal protocols required for Calystegine B4, grounded in its physicochemical and toxicological profile.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand why Calystegine B4 poses a hazard. Unlike volatile organic solvents that pose immediate inhalation risks, Calystegine B4 is a solid powder that presents primary risks through aerosolized dust inhalation, accidental ingestion, and mucosal absorption.

  • Enzymatic Target: Calystegine B4 competitively inhibits pig kidney trehalase ( Ki​=1.2μM ) and almond β -glucosidase ( Ki​=7.3μM )[2].

  • Pathological Consequence: Systemic exposure blocks the catabolism of saccharides. This unmetabolized sugar accumulates in the lysosomes, leading to cellular toxicity that mimics plant-induced lysosomal storage diseases[1].

  • Acute Local Hazards: The substance causes serious eye irritation and skin irritation upon direct contact[3].

G Caly Calystegine B4 Exposure (Inhalation/Ingestion) Trehalase Trehalase / Glycosidase Enzymes Caly->Trehalase Binds Active Site Inhibition Competitive Enzyme Inhibition (Ki = 1.2 µM) Trehalase->Inhibition Induces CarbMetab Blocked Carbohydrate Metabolism Inhibition->CarbMetab Causes Lysosome Lysosomal Accumulation of Unmetabolized Sugars CarbMetab->Lysosome Leads to Toxicity Cellular Toxicity (Lysosomal Storage Disease) Lysosome->Toxicity Culminates in

Fig 1: Mechanistic pathway of Calystegine B4-induced lysosomal storage toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Because the chronic toxicity of this specific isomer is not fully characterized[3], we must employ a precautionary, high-containment approach.

PPE CategorySpecification RequiredCausality / Rationale
Respiratory Type OV/AG/P99 (US) or ABE1P3D (EU EN 143)[3]Causality: High-efficiency particulate filtration prevents the inhalation of micro-dust. The organic vapor (OV) component protects against toxic fumes if the material is inadvertently subjected to combustion[3].
Eye Protection Tight-fitting chemical safety gogglesCausality: Calystegine B4 is a known severe eye irritant[3]. Standard safety glasses lack orbital seals, leaving the mucosa vulnerable to airborne particulates.
Hand Protection Double-layered Nitrile or Neoprene glovesCausality: Prevents transdermal absorption and localized skin irritation[3]. Double-gloving ensures barrier integrity if the outer glove is compromised during micro-weighing.
Body Protection Impervious lab coat or Tyvek suit with elastic cuffsCausality: Prevents the accumulation of alkaloid dust on personal clothing, which could lead to secondary, delayed exposure outside the laboratory environment.

Operational Workflow: Safe Weighing & Solution Preparation

To ensure a self-validating safety system, every step in this protocol includes a verification check. Do not proceed to the next step unless the verification confirms success.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Verification: Perform a "flutter test" (holding a tissue at the sash opening) to visually confirm negative pressure and inward airflow before opening the Calystegine B4 container.

Step 2: De-static Protocol

  • Action: Use an anti-static gun (e.g., Zerostat) on the weighing micro-spatula and the analytical balance draft shield.

  • Causality: Calystegine B4 is a fine powder. Static charge can cause the powder to repel from the spatula, aerosolizing the highly active alkaloid into the workspace.

Step 3: Micro-Weighing

  • Action: Tare a sealed, pre-weighed vial. Open the Calystegine B4 primary container, transfer the required mass (typically 5-20 mg for R&D[2]) into the vial, and cap it immediately inside the hood.

  • Verification: The analytical balance should stabilize quickly. If the reading drifts, it indicates micro-currents in the hood are aerosolizing the powder—lower the sash immediately.

Step 4: Storage & Integrity Maintenance

  • Action: Store the remaining solid at 4°C in a tightly closed container[3]. Ensure the storage area is well-ventilated and isolated from strong acids, bases, and oxidizing/reducing agents[3].

  • Causality: Thermal and chemical isolation prevents degradation of the tetrahydroxy-nor-tropane ring system, ensuring experimental reproducibility while preventing hazardous reactive byproducts.

Spill Response & Disposal Plan

In the event of a spill, standard aqueous cleanup methods are strictly prohibited. Using water with a full water jet will scatter the particulate and exacerbate the contamination zone[3].

Step-by-Step Spill Containment:

  • Isolate: Evacuate personnel from the immediate vicinity. Don the ABE1P3D/P99 respirator before re-approaching the spill[3].

  • Smother, Do Not Spray: Do not apply water. Instead, cover the spilled powder completely with an inert absorbent material such as dry sand or vermiculite[3].

    • Causality: Sand/vermiculite prevents the powder from becoming airborne while adding bulk mass to safely sweep up the highly potent active pharmaceutical ingredient (API).

  • Mechanical Collection: Using a non-sparking static-free brush and pan, carefully sweep the sand/alkaloid mixture.

  • Containment: Transfer the mixture into a rigid, sealable hazardous waste container.

Chemical Disposal Protocol:

  • Action: Label the container as "Toxic Alkaloid Waste - Contains Calystegine B4". Arrange for pickup by an approved, specialized chemical disposal contractor[3].

  • Environmental Constraint: Under no circumstances should Calystegine B4 or its washings be discharged into rivers, sinks, or standard laboratory drains[3].

  • Causality: As an environmentally stable glycosidase inhibitor, introduction into aquatic ecosystems can disrupt the carbohydrate metabolism of local microbiota and aquatic species.

References

  • Safety Data Sheet - Key Organics: (December 01 2017) Calystegine B4. keyorganics.net.
  • Overview of available toxicity data for calystegines. semanticscholar.org.
  • Calystegine B4 | CAS:184046-85-3 | Manufacturer ChemFaces. chemfaces.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calystegine B4
Reactant of Route 2
Calystegine B4
© Copyright 2026 BenchChem. All Rights Reserved.